Niobium(V) ethoxide
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
ethanol;niobium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C2H6O.Nb/c5*1-2-3;/h5*3H,2H2,1H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCDAXYMWHXGON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CCO.CCO.CCO.CCO.[Nb] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30NbO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3236-82-6 | |
| Record name | Ethanol, niobium(5+) salt (5:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Niobium(5+) ethanolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of Niobium(V) Ethoxide
For Researchers, Scientists, and Drug Development Professionals
Niobium(V) ethoxide, a metalorganic compound, is a critical precursor in the synthesis of advanced niobium-based materials. Its high reactivity and solubility in organic solvents make it an ideal candidate for processes requiring controlled hydrolysis and condensation reactions. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use in materials synthesis, and visualizations of key chemical processes.
Core Chemical and Physical Properties
This compound, with the chemical formula Nb(OC₂H₅)₅, exists as a dimeric structure, [Nb(μ-OEt)(OEt)₄]₂, in solution. It is a colorless to yellow liquid that is highly sensitive to moisture and readily hydrolyzes.[1][2] Its key quantitative properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₀H₂₅NbO₅[2] |
| Molecular Weight | 318.21 g/mol [2] |
| Appearance | Colorless to yellow liquid[3] |
| Density | 1.258 - 1.268 g/cm³ at 25 °C[3] |
| Melting Point | 5-6 °C[3] |
| Boiling Point | 142 °C at 0.1 mmHg[3] |
| Solubility | Soluble in some organic solvents; reacts with water |
| Refractive Index | n20/D 1.516[1] |
Key Chemical Reactions: Hydrolysis, Condensation, and Thermal Decomposition
The most significant chemical property of this compound is its propensity for hydrolysis and condensation, which is the foundation of the sol-gel process for producing niobium pentoxide (Nb₂O₅). These reactions, while complex, can be represented by a simplified equation:
Nb₂(OC₂H₅)₁₀ + 5 H₂O → Nb₂O₅ + 10 C₂H₅OH
Thermal decomposition of this compound begins at temperatures above 325–350 °C, yielding niobium pentoxide and diethyl ether as the main products. This property is leveraged in chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques for creating thin films.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Experimental Protocol 1: Sol-Gel Synthesis of Niobium Pentoxide (Nb₂O₅) Powder
This protocol details the synthesis of Nb₂O₅ powder using this compound as a precursor.
Materials:
-
This compound (Nb(OC₂H₅)₅)
-
Absolute ethanol (B145695)
-
Ammonia (B1221849) solution (30%) or distilled water
Procedure:
-
In a flask, dissolve 5g of this compound in 90ml of absolute ethanol and stir the solution vigorously.
-
For hydrolysis, add either 5ml of ammonia solution or 1ml of distilled water to the solution to induce precipitation.
-
Transfer the resulting precipitate to a petri dish and place it on a stove at 60°C to evaporate the solvent.
-
Dry the solid residue in an oven at 160°C for 4 hours.
-
Calcine the obtained powder at temperatures between 500°C and 750°C for 2 hours to yield crystalline Nb₂O₅.
Experimental Protocol 2: Solvothermal Synthesis of Lithium Niobate (LiNbO₃) Nanoparticles
This protocol describes the synthesis of lithium niobate nanoparticles, a material with significant applications in optics and electronics.
Materials:
-
This compound (Nb(OC₂H₅)₅)
-
Benzyl (B1604629) alcohol
-
Lithium precursor (e.g., lithium hydroxide (B78521) monohydrate, lithium chloride)
Procedure:
-
Dissolve 40 mM of this compound in 10.0 mL of benzyl alcohol and stir for 30 minutes to form a pale-yellow solution.[4]
-
Add 0.1 mL of triethylamine to the solution and continue stirring for another 30 minutes.[4]
-
Introduce a lithium precursor to the mixture to achieve a 1:1 molar ratio of Nb⁵⁺ to Li⁺ and stir for 10 hours at room temperature.[4]
-
Transfer the final mixture to a Teflon-lined autoclave and heat at 220°C for 96 hours.[4]
-
After cooling to room temperature, isolate the white precipitate of lithium niobate nanoparticles by centrifugation.[4]
Experimental Protocol 3: Synthesis of Porous Nb₂O₅ Catalyst for Esterification
This protocol outlines the preparation of a porous Nb₂O₅ catalyst from this compound for the esterification of acetic acid with butanol.
Materials:
-
This compound (Nb(OC₂H₅)₅)
-
Absolute ethanol
-
Ammonia solution
Procedure:
-
Synthesize Nb₂O₅ powder following the sol-gel method described in Experimental Protocol 1.
-
Calcine the powder at 300°C to obtain a porous structure with a high number of acidic sites, which is optimal for catalytic activity.
-
Characterize the synthesized catalyst using X-ray diffraction (XRD) to confirm the hexagonal structure, Raman spectroscopy to identify the Nb-O-Nb stretching band, and BET surface area analysis to determine the porous nature of the material.
-
For the esterification reaction, use a 1:2 molar ratio of acetic acid to butanol with 0.1 g of the synthesized Nb₂O₅ catalyst at a reaction temperature of 120°C.
Visualizing Chemical Processes and Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
Caption: Sol-Gel Process Workflow for Nb₂O₅ Synthesis.
Caption: Simplified Hydrolysis and Condensation of this compound.
Caption: Atomic Layer Deposition (ALD) Workflow.
Applications in Research and Development
This compound is a versatile precursor with numerous applications in materials science and catalysis.
-
Thin Film Deposition: It is a key component in the sol-gel deposition of niobium oxide thin films, which have applications in electrochromic devices, sensors, and corrosion-resistant coatings.[3]
-
Catalysis: Niobium pentoxide derived from the ethoxide is an effective catalyst in various organic reactions, including polymerization, oxidation, and hydrogenation.[3] Its acidic properties make it particularly useful in esterification reactions.
-
Advanced Ceramics: It serves as a precursor in the synthesis of high-performance ceramics like lithium niobate (LiNbO₃), which is used in optical waveguides, piezoelectric sensors, and electro-optic modulators.[3]
-
Nanomaterials: The controlled hydrolysis of this compound allows for the production of mesoporous niobium oxide structures with high surface areas, which are valuable for catalysis and adsorption-based applications such as gas separation and water purification.[3]
-
Bioactive Coatings: Its ability to form stable oxide layers is being explored for creating bioactive coatings on medical implants to enhance bone regeneration and implant stability.[3]
References
An In-depth Technical Guide to the Molecular Structure of Niobium(V) Ethoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niobium(V) ethoxide, with the chemical formula Nb₂(OC₂H₅)₁₀, is a metalorganic compound that serves as a crucial precursor in the synthesis of niobium-based materials.[1] Its utility in sol-gel processing, chemical vapor deposition (CVD), and atomic layer deposition (ALD) for creating niobium oxide films and other mixed metal oxides makes a thorough understanding of its molecular structure paramount for controlling the properties of the resulting materials.[2] This technical guide provides a comprehensive overview of the molecular structure of this compound, supported by spectroscopic data and detailed experimental protocols for its synthesis and characterization.
Molecular Structure
This compound, in both solution and the solid state, exists as a dimer with the formula Nb₂(OC₂H₅)₁₀.[1] Metal alkoxides rarely adopt monomeric structures, and this compound is no exception.[1] The dimeric structure is characterized by two niobium atoms, each at the center of an octahedral geometry, sharing a common edge. This bioctahedral arrangement is formed by two bridging ethoxide ligands, with the remaining eight ethoxide groups occupying terminal positions, four on each niobium atom.[1] The formula [(EtO)₄Nb(μ-OEt)]₂ more precisely represents this dimeric structure.[1]
Caption: Dimeric structure of this compound, Nb₂(μ-OEt)₂(OEt)₈.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₀H₂₅NbO₅ (monomer), Nb₂(OC₂H₅)₁₀ (dimer) |
| Molar Mass | 318.21 g/mol (monomer) |
| Appearance | Colorless to orange liquid |
| Density | 1.268 g/mL at 25 °C |
| Melting Point | 5-6 °C |
| Boiling Point | 142 °C at 0.1 mmHg |
| Solubility | Soluble in some organic solvents; reacts with water |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The presence of both terminal and bridging ethoxide ligands gives rise to distinct signals.
| Ligand Type | ¹H Chemical Shift (δ, ppm) | Assignment |
| Terminal Ethoxy | 5.035 (quartet) | -OCH₂- |
| 1.83 (triplet) | -CH₃ | |
| Bridging Ethoxy | 4.82 (broad) | -OCH₂- |
Data obtained from a study on the formation of niobium oxo clusters from this compound.[3]
Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy provides insights into the bonding within the this compound molecule. The key vibrational modes are associated with the Nb-O and C-O stretching, as well as vibrations of the ethyl groups. While a complete, assigned spectrum for the ethoxide is not detailed in the literature reviewed, characteristic vibrational frequencies for related niobium oxide and alkoxide species provide a basis for interpretation.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy |
| ν(C-H) | 2860-2970 | FTIR/Raman |
| ν(Nb=O) terminal | ~900-980 | FTIR/Raman |
| ν(Nb-O-Nb) bridge | 579-880 | FTIR/Raman |
| δ(NbO₆) | 222-352 | Raman |
Data compiled from studies on niobium oxides and related species.[4][5][6]
Experimental Protocols
Synthesis of this compound
1. Salt Metathesis Method [1]
This is a common laboratory-scale synthesis.
-
Reaction: 10 NaOEt + Nb₂Cl₁₀ → Nb₂(OC₂H₅)₁₀ + 10 NaCl
-
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of sodium ethoxide (NaOEt) in a dry, aprotic solvent such as ethanol (B145695) or a hydrocarbon.
-
Slowly add a solution of niobium pentachloride (NbCl₅) in the same solvent to the stirred suspension. The reaction is exothermic and should be controlled by cooling.
-
After the addition is complete, continue stirring at room temperature or with gentle heating to ensure the reaction goes to completion.
-
The precipitated sodium chloride (NaCl) is removed by filtration or centrifugation.
-
The solvent is removed from the filtrate under reduced pressure to yield crude this compound.
-
The product can be purified by vacuum distillation.
-
2. Electrochemical Synthesis [7]
An alternative method that avoids the use of halide precursors.
-
Apparatus: An electrochemical cell with a niobium plate as the sacrificial anode and a stainless-steel cathode.
-
Electrolyte: A solution of a conductive additive, such as tetraethylammonium (B1195904) chloride (TEAC), in absolute ethanol.
-
Procedure:
-
Assemble the electrochemical cell with the niobium anode and stainless-steel cathode immersed in the ethanolic electrolyte solution.
-
Apply a constant current between the electrodes. The niobium anode will be consumed, reacting with the ethanol to form this compound.
-
After the electrolysis is complete, the resulting solution is filtered to remove any solid impurities.
-
The this compound is isolated from the solution by vacuum distillation.
-
Characterization Methods
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Due to its moisture sensitivity, this compound must be handled under an inert atmosphere.
-
In a glovebox or using Schlenk techniques, dissolve a small amount of this compound (typically 5-10 mg for ¹H NMR) in a deuterated solvent (e.g., C₆D₆ or CDCl₃) that has been dried over molecular sieves.
-
Transfer the solution to a clean, dry NMR tube.
-
Seal the NMR tube with a tight-fitting cap and wrap with parafilm for extra protection against atmospheric moisture.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a standard NMR spectrometer.
-
Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The chemical shifts should be referenced to the residual solvent peak or an internal standard.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (for liquid sample):
-
In an inert atmosphere, place a drop of neat this compound between two dry, infrared-transparent salt plates (e.g., KBr or NaCl).
-
Gently press the plates together to form a thin liquid film.
-
Alternatively, for solution-state analysis, use a sealed liquid transmission cell.
-
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates or the solvent-filled cell.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
3. Raman Spectroscopy
-
Sample Preparation:
-
Under an inert atmosphere, place a small amount of liquid this compound into a glass capillary or NMR tube.
-
Seal the container to prevent exposure to air and moisture.
-
-
Data Acquisition:
-
Place the sealed sample in the sample holder of the Raman spectrometer.
-
Excite the sample with a monochromatic laser source.
-
Collect the scattered light and analyze it with a spectrometer to obtain the Raman spectrum. The spectrum is typically plotted as intensity versus Raman shift (cm⁻¹).
-
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
The molecular structure of this compound is well-established as a bioctahedral dimer, a feature that significantly influences its reactivity and utility as a precursor. Spectroscopic techniques such as NMR and vibrational spectroscopy are indispensable for confirming its structure and purity. The detailed experimental protocols provided herein offer a guide for the synthesis and characterization of this important metalorganic compound, enabling researchers to confidently utilize it in the development of advanced materials.
References
Synthesis of Niobium(V) Ethoxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Niobium(V) ethoxide from niobium pentachloride. It includes a detailed experimental protocol, reaction mechanism, characterization data, and safety information, tailored for professionals in research and development.
Introduction
This compound, with the chemical formula Nb₂(OC₂H₅)₁₀, is a colorless, moisture-sensitive liquid that serves as a critical precursor in materials science and catalysis.[1] Its high reactivity and solubility in organic solvents make it an ideal starting material for the sol-gel synthesis of niobium-based materials, such as niobium oxides (Nb₂O₅), which are utilized in electronics, optics, and catalysis.[1] This guide focuses on a common and effective method for its preparation from niobium pentachloride.
Synthesis of this compound
The synthesis of this compound from niobium pentachloride is typically achieved through the reaction with ethanol (B145695) in the presence of a base, such as ammonia (B1221849), to neutralize the hydrogen chloride byproduct. The overall balanced chemical equation for this reaction is:
NbCl₅ + 5 C₂H₅OH + 5 NH₃ → Nb(OC₂H₅)₅ + 5 NH₄Cl
In solution, this compound exists as a dimer, Nb₂(OC₂H₅)₁₀.[1]
Experimental Protocol
This section details a robust protocol for the synthesis of this compound, adapted from established procedures.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (per mole of NbCl₅) | Notes |
| Niobium Pentachloride | NbCl₅ | 270.17 | 1 mole (270.17 g) | High purity, handle under inert atmosphere. |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 80 moles (3685.6 g) | Must be dry. |
| Anhydrous Ammonia | NH₃ | 17.03 | 5.5 moles (93.67 g) | Can be bubbled as a gas or added as a solution in ethanol. |
| Inert Gas | N₂ or Ar | - | As needed | For maintaining an inert atmosphere. |
Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a dropping funnel.
-
Low-temperature cooling bath (e.g., cryostat or dry ice/acetone bath).
-
Filtration apparatus (e.g., Schlenk filter or a filter funnel under an inert atmosphere).
-
Vacuum distillation apparatus.
Procedure
-
Preparation of Ammoniacal Ethanol Solution : Under an inert atmosphere of nitrogen or argon, dissolve 5.5 moles of dry ammonia in 80 moles of absolute ethanol in the reaction flask. Cool this solution to -40 °C using a low-temperature bath.
-
Addition of Niobium Pentachloride : While vigorously stirring the ammoniacal ethanol solution, slowly add 1 mole of niobium(V) chloride. The addition should be controlled to maintain the reaction temperature below -30 °C. A suspension will form as the reaction proceeds.
-
Reaction Completion : After the addition is complete, allow the reaction mixture to slowly warm to 5 °C while continuing to stir. Subsequently, cool the suspension back down to -40 °C.
-
Filtration : Filter the cold suspension under an inert atmosphere to remove the precipitated ammonium (B1175870) chloride.
-
Purification : The filtrate, containing the this compound, is then subjected to vacuum distillation. The product is collected at approximately 140 °C and 0.5 mbar.
-
Yield : This process can be expected to yield approximately 80% of the theoretical amount of this compound. The yield can be further improved to around 90% by appropriate handling and reuse of the filter cake.
Diagrams
Chemical Reaction Pathway
Caption: Figure 1: Chemical Reaction for the Synthesis of this compound
Experimental Workflow
Caption: Figure 2: Experimental Workflow for this compound Synthesis
Dimeric Structure of this compound
Caption: Figure 3: Dimeric Structure of this compound
Characterization of this compound
The successful synthesis of this compound can be confirmed through various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show two main signals corresponding to the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethoxide ligands. Due to the presence of both terminal and bridging ethoxide groups in the dimeric structure, these signals may be complex.
-
¹³C NMR : The carbon NMR spectrum should display signals for the methylene and methyl carbons of the ethoxide groups.
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -O-CH₂ -CH₃ | ~ 3.5 - 4.5 (complex multiplets) | ~ 60 - 70 |
| -O-CH₂-CH₃ | ~ 1.0 - 1.5 (complex multiplets) | ~ 18 - 20 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound will be dominated by the vibrational modes of the ethoxide ligands and the Nb-O bonds.
| Wavenumber (cm⁻¹) | Assignment |
| 2850 - 3000 | C-H stretching vibrations of the ethoxide groups. |
| 1350 - 1480 | C-H bending vibrations. |
| 1000 - 1150 | C-O stretching vibrations. |
| 500 - 600 | Nb-O stretching vibrations. |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric vibrations of the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 2850 - 3000 | C-H stretching vibrations. |
| 800 - 900 | C-C stretching vibrations. |
| 500 - 600 | Symmetric Nb-O stretching vibrations. |
Safety Information
-
Niobium(V) chloride : Corrosive and reacts violently with water. It should be handled in a dry, inert atmosphere.
-
Ethanol : Flammable liquid.
-
Ammonia : Toxic and corrosive gas with a pungent odor.
-
This compound : Flammable and moisture-sensitive. It will hydrolyze upon contact with air.
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
This guide provides a foundational understanding and a practical protocol for the synthesis of this compound. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before commencing any experimental work.
References
An In-depth Technical Guide to the Physical Properties of Niobium(V) Ethoxide
For Researchers, Scientists, and Drug Development Professionals
Niobium(V) ethoxide, a metalorganic compound, serves as a critical precursor in the synthesis of advanced materials. Its physical and chemical properties are foundational to its utility in various high-technology applications, including the development of biocompatible coatings and materials with potential applications in the pharmaceutical and medical device industries. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of a key experimental workflow.
Core Physical and Chemical Properties
This compound, with the chemical formula Nb₂(OC₂H₅)₁₀, is typically a colorless to yellow liquid at room temperature.[1][2][3][4] It is known by several synonyms, including Niobium ethanolate, Niobium pentaethoxide, and Pentaethoxyniobium.[2][3] Structurally, the molecule exists as a dimer, with two niobium atoms bridged by two ethoxide ligands, resulting in a bioctahedral geometry.[1] This dimeric structure is more accurately represented as [(EtO)₄Nb(μ-OEt)]₂.[1]
The compound is highly reactive and sensitive to moisture, readily hydrolyzing to form niobium oxides.[1][3] This reactivity is harnessed in sol-gel processes to produce niobium-based materials.[2] Thermally, this compound begins to decompose at temperatures above 325–350 °C.[1]
Data Presentation: Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of this compound, compiled from various sources for easy comparison.
| Property | Value | References |
| Chemical Formula | C₁₀H₂₅NbO₅ (monomer), Nb₂(OC₂H₅)₁₀ (dimer) | [1][2][3] |
| Molecular Weight | 318.21 g/mol | [3][5][6] |
| Appearance | Colorless to yellow liquid | [1][2][3][4] |
| Density | 1.258 - 1.268 g/cm³ at 25 °C | [1][2] |
| Melting Point | 5 - 6 °C | [1][2][3][5] |
| Boiling Point | 140 - 142 °C at 0.1 mmHg; 203 °C | [2][5][7] |
| Refractive Index | 1.516 at 20 °C | [5][7] |
| Flash Point | 36 °C (97 °F) | [1][3][7] |
| Solubility | Soluble in some organic solvents; reacts with water | [1][2] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.
Synthesis of this compound via Salt Metathesis
This common laboratory-scale synthesis involves the reaction of niobium pentachloride with sodium ethoxide.[1]
Materials:
-
Niobium pentachloride (Nb₂Cl₁₀)
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695)
-
Anhydrous organic solvent (e.g., benzene (B151609) or toluene)
-
Schlenk line and glassware
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
All glassware is rigorously dried and assembled under an inert atmosphere using a Schlenk line to prevent premature hydrolysis of the reactants and product.
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
Niobium pentachloride is dissolved in an anhydrous organic solvent in a separate Schlenk flask.
-
The sodium ethoxide solution is slowly added to the niobium pentachloride solution with constant stirring. The reaction is exothermic and may require cooling to control the reaction rate.
-
The reaction mixture is stirred at room temperature for several hours to ensure complete reaction. The formation of a sodium chloride precipitate is observed.
-
The reaction mixture is filtered under an inert atmosphere to remove the sodium chloride precipitate.
-
The solvent is removed from the filtrate under vacuum to yield crude this compound.
-
The product can be further purified by vacuum distillation.
Chemical Equation: Nb₂Cl₁₀ + 10 NaOEt → Nb₂(OC₂H₅)₁₀ + 10 NaCl[1]
Electrochemical Synthesis of this compound
An alternative method involves the electrochemical dissolution of a niobium anode in ethanol.[8]
Materials:
-
Niobium plate (anode)
-
Stainless steel plate (cathode)
-
Anhydrous ethanol
-
Tetraethylammonium (B1195904) chloride (TEAC) as a conductive additive
-
Electrochemical cell
-
Power supply
Procedure:
-
The electrochemical cell is assembled with the niobium plate as the anode and the stainless steel plate as the cathode, immersed in a solution of anhydrous ethanol containing tetraethylammonium chloride.
-
A constant current is applied across the electrodes, leading to the oxidative dissolution of the niobium anode and the formation of niobium ethoxide in the solution.
-
The reaction is carried out for a specific duration to achieve the desired concentration of the product.
-
The resulting solution is then subjected to vacuum distillation to isolate and purify the this compound.[8]
Characterization Techniques
The identity and purity of the synthesized this compound are confirmed using various spectroscopic methods.
-
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These techniques are used to identify the characteristic vibrational modes of the ethoxide ligands and the Nb-O bonds in the molecule.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to confirm the structure of the ethoxide groups and to check for the presence of any organic impurities.[8]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This method is used to determine the concentration of metallic impurities, ensuring the high purity of the final product.[8]
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the sol-gel process, a key application of this compound for the synthesis of niobium oxide materials. This process is central to creating thin films, nanoparticles, and gels with applications in catalysis, electronics, and bioactive coatings.[9][10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ProChem, Inc. Niobium (V) Ethoxide - High-Purity Precursor for Coatings & Catalysts [prochemonline.com]
- 3. This compound | NbOEt | Nb(OCH2CH3)5 – Ereztech [ereztech.com]
- 4. strem.com [strem.com]
- 5. This compound | [gelest.com]
- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 7. 3236-82-6 CAS MSDS (NIOBIUM ETHOXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. 乙醇铌(V) 99.95% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to the Solubility of Niobium(V) Ethoxide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of niobium(V) ethoxide in organic solvents. Due to its utility as a precursor in materials science, particularly in the sol-gel process for producing niobium oxides, understanding its behavior in various solvents is critical for researchers and professionals in drug development and materials science.[1] This document compiles available solubility data, outlines experimental protocols for its determination, and discusses the key factors influencing its solubility.
Introduction to this compound
This compound, with the chemical formula Nb(OC₂H₅)₅, is a metalorganic compound that exists as a colorless liquid at room temperature.[2] Structurally, it is known to form dimers, with the formula Nb₂(OC₂H₅)₁₀, both in solid state and in solution. This compound is highly reactive and moisture-sensitive, readily hydrolyzing in the presence of water to form niobium oxides. This reactivity is fundamental to its application in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for creating thin films.[1] Its utility is further broadened by its general solubility in organic solvents, which is a key characteristic for its application in various solution-based chemical processes.
Solubility Data
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, qualitative descriptions from chemical suppliers and scientific articles consistently indicate good solubility in common organic solvents. The term "miscible" is often used, suggesting solubility in all proportions.
Below is a table summarizing the available qualitative solubility information for this compound and, for comparative context, quantitative data for a closely related and structurally analogous tantalum compound.
| Solvent | Chemical Formula | This compound Solubility | Temperature (°C) | Source |
| Organic Solvents (General) | N/A | Soluble / Miscible | Ambient | [1][3] |
| Petroleum Ether | Mixture of hydrocarbons | Soluble | Not Specified | [3] |
Analogous Compound Data: Ta(OEt)₄(OCH₂CH₂NEt₂) Solubility
| Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) | Source |
| n-Hexane / Pentane | C₆H₁₄ / C₅H₁₂ | 580 | Not Specified | [4] |
| Ethanol | C₂H₅OH | 800 | Not Specified | [4] |
| Toluene | C₇H₈ | 350 | Not Specified | [4] |
Note: The data for Ta(OEt)₄(OCH₂CH₂NEt₂) is provided as a reference for a similar metal ethoxide. The solubility of this compound may vary.
Factors Influencing Solubility
The solubility of this compound, like other metal alkoxides, is governed by several key factors. Understanding these can aid in solvent selection and the design of experimental procedures.
Caption: Logical diagram of factors affecting this compound solubility.
Experimental Protocol for Solubility Determination
Given the moisture-sensitive nature of this compound, its solubility must be determined under anhydrous conditions using appropriate air-sensitive handling techniques. The following is a general protocol for determining the solubility of this compound in an organic solvent.
Objective: To determine the solubility of this compound in a given anhydrous organic solvent at a specified temperature.
Materials:
-
This compound
-
Anhydrous organic solvent (e.g., hexane, toluene, ethanol)
-
Anhydrous sodium sulfate (B86663) (or other suitable drying agent)
-
Schlenk flasks or similar air-sensitive glassware
-
Glovebox or Schlenk line with an inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bars
-
Syringes and needles (oven-dried)
-
Analytical balance (accurate to at least 0.1 mg)
-
Constant temperature bath
-
Gas-tight filtration apparatus (e.g., cannula with filter)
-
Volumetric flasks and pipettes (oven-dried)
-
Apparatus for solvent removal (e.g., rotary evaporator or vacuum line)
Procedure:
-
Preparation of Materials and Apparatus:
-
All glassware, syringes, needles, and stir bars must be thoroughly dried in an oven at >120 °C overnight and cooled under vacuum or in a desiccator.
-
The organic solvent must be rigorously dried and deoxygenated. This can be achieved by distillation from a suitable drying agent (e.g., sodium/benzophenone for ethers and hydrocarbons, magnesium ethoxide for ethanol) under an inert atmosphere.
-
All manipulations of this compound and anhydrous solvents should be performed in a glovebox or on a Schlenk line under a positive pressure of an inert gas.
-
-
Preparation of a Saturated Solution:
-
In an inert atmosphere, add a known volume of the anhydrous solvent to a Schlenk flask equipped with a magnetic stir bar.
-
Place the flask in a constant temperature bath set to the desired temperature and allow the solvent to equilibrate.
-
While stirring, add small, accurately weighed portions of this compound to the solvent until a persistent excess of the liquid solute is observed, indicating that a saturated solution has been formed.
-
Continue stirring the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.
-
-
Separation of the Saturated Solution from Excess Solute:
-
Allow the excess this compound to settle at the bottom of the flask.
-
Carefully draw a known volume of the clear, saturated supernatant into a pre-weighed, dry, gas-tight syringe using a filter cannula to prevent the transfer of any undissolved solute.
-
-
Determination of Solute Concentration:
-
Transfer the known volume of the saturated solution from the syringe to a pre-weighed, dry Schlenk flask.
-
Determine the mass of the transferred solution by weighing the flask.
-
Carefully remove the solvent under vacuum (using a rotary evaporator or a vacuum line) to leave the non-volatile this compound as a residue.
-
Once the solvent is completely removed, weigh the flask containing the this compound residue.
-
The mass of the dissolved this compound is the difference between the final and initial mass of the flask.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units:
-
g/100 mL: (mass of residue / volume of solution taken) * 100
-
g/100 g solvent: (mass of residue / (mass of solution - mass of residue)) * 100
-
mol/L: (moles of residue / volume of solution taken in L)
-
-
Safety Precautions:
-
This compound is flammable and corrosive. Handle with appropriate personal protective equipment, including gloves and safety glasses.
-
Work in a well-ventilated fume hood.
-
The hydrolysis of this compound with water is exothermic and produces ethanol. Avoid contact with moisture.
-
All procedures involving air-sensitive compounds should be carried out by trained personnel.
Conclusion
This compound is a valuable precursor in materials science and other fields, with its utility being closely linked to its solubility in organic solvents. While quantitative solubility data remains scarce in readily accessible literature, it is well-established that it is soluble in or miscible with a range of common organic solvents. The provided experimental protocol offers a framework for researchers to determine precise solubility data under controlled, anhydrous conditions, which is essential for the reproducible and controlled synthesis of niobium-based materials. Further research to quantify the solubility of this compound in a broader range of solvents would be a valuable contribution to the scientific community.
References
- 1. chembk.com [chembk.com]
- 2. Hafnium(IV) isopropoxide isopropanol adduct, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Hafnium(IV) isopropoxide isopropanol adduct - Epivalence [epivalence.com]
- 4. WO1995026355A1 - Tantalum compounds - Google Patents [patents.google.com]
Niobium(V) ethoxide safety data sheet (SDS)
An In-depth Technical Guide to the Safety of Niobium(V) Ethoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for this compound (CAS No: 3236-82-6), a moisture-sensitive and flammable organometallic compound. Due to the limited availability of direct toxicological data for this compound, this guide also includes information on its hydrolysis products and related niobium compounds to offer a thorough assessment of its potential hazards.
This compound, also known as niobium pentaethoxide, is a precursor for niobium oxide nanoparticles and thin films.[1] It is a colorless to amber liquid that is highly sensitive to moisture and flammable.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₅NbO₅ | [2] |
| Molecular Weight | 318.21 g/mol | [3] |
| Appearance | Amber Liquid | [2] |
| Melting Point | 6 °C / 42.8 °F | [2] |
| Boiling Point | 140 - 142 °C / 284 - 287.6 °F | [2] |
| Flash Point | 36 °C / 96.8 °F | [2] |
| Density | 1.268 g/mL at 25 °C | [1] |
| Water Solubility | Reacts with water | [2] |
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
Toxicological Data
Table 3: Acute Toxicity Data of Related Compounds
| Substance | CAS No. | Route | Species | LD50/LC50 | Reference |
| Niobium(V) oxide | 1313-96-8 | Oral | Rat | > 2000 mg/kg | [7] |
| Niobium(V) oxide | 1313-96-8 | Inhalation | Rat | 5450 mg/m³ (4 h) | [7] |
| Ethanol | 64-17-5 | Oral | Rat | 7060 mg/kg | [6] |
| Ethanol | 64-17-5 | Inhalation | Rat | 124.7 mg/L (4 h) | [6] |
Chronic exposure to ethanol, a hydrolysis product, is known to have effects on the central nervous system.[6]
Experimental Protocols for Safe Handling
This compound is air and moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glove box techniques.
General Precautions
-
Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood.[6] Ensure that eyewash stations and safety showers are readily accessible.[6] Use explosion-proof electrical and lighting equipment.[2]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles and a face shield.[8]
-
Skin Protection : Wear flame-retardant lab coats and chemical-resistant gloves (e.g., neoprene or nitrile rubber).[6]
-
Respiratory Protection : If working outside of a fume hood or glove box, use a NIOSH-approved respirator with an organic vapor cartridge.[6]
-
-
Handling : Avoid contact with skin, eyes, and clothing.[6] Do not breathe vapors or mists.[6] Use only non-sparking tools.[2] Ground all containers and transfer lines to prevent static discharge.[6]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][6] Store under an inert atmosphere.[2] Incompatible materials to avoid include moist air, water, and oxidizing agents.[6]
Disposal
Dispose of waste in accordance with local, state, and federal regulations. As a flammable and corrosive material, it requires specialized disposal procedures.[8]
Visualized Workflows and Relationships
Safe Handling Workflow
The following diagram outlines the general workflow for safely handling this compound in a research laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. PHARMACOLOGY AND TOXICOLOGY OF NIOBIUM CHLORIDE (Technical Report) | OSTI.GOV [osti.gov]
- 6. gelest.com [gelest.com]
- 7. fishersci.com [fishersci.com]
- 8. Inhalation toxicity of niobium - Fraunhofer ITEM [item.fraunhofer.de]
A Deep Dive into the Hydrolysis and Condensation of Niobium(V) Ethoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sol-gel synthesis of niobium oxides from the precursor Niobium(V) ethoxide, with a focus on the fundamental hydrolysis and condensation reactions. The sol-gel process is a versatile "wet chemical" method that allows for the synthesis of high-purity niobium oxide nanomaterials with controlled particle size, porosity, and crystalline structure at relatively low temperatures.[1][2] This guide details the reaction mechanisms, influencing factors, and experimental protocols, presenting quantitative data in accessible formats to aid researchers in the tailored synthesis of niobia materials for a range of applications, including catalysis and biomedical devices.
The Precursor: this compound
This compound, with the chemical formula Nb₂(OC₂H₅)₁₀, is a colorless, moisture-sensitive liquid commonly used as a precursor in the sol-gel synthesis of niobium pentoxide (Nb₂O₅).[3] In solution, it exists as a dimer, with two niobium atoms bridged by two ethoxide groups, forming a bioctahedral structure represented as [(EtO)₄Nb(μ-OEt)]₂.[3] This dimeric nature is a key factor in its reactivity during the sol-gel process.
The Sol-Gel Process: From Alkoxide to Oxide
The transformation of this compound into niobium oxide via the sol-gel route is a multi-step process that can be broadly categorized into hydrolysis and condensation, followed by aging and thermal treatment.[4] The overall simplified reaction is:
Nb₂(OC₂H₅)₁₀ + 5H₂O → Nb₂O₅ + 10C₂H₅OH[3]
Reaction Mechanisms
The conversion of the niobium ethoxide precursor to a niobium oxide network proceeds through a series of intricate and competing reactions. The fundamental steps are the hydrolysis of the ethoxide ligands and the subsequent condensation of the partially hydrolyzed intermediates.
Hydrolysis: The process is initiated by the addition of water, which leads to the nucleophilic substitution of ethoxide (-OC₂H₅) groups with hydroxyl (-OH) groups. This reaction can be represented as:
Nb(OR)₅ + xH₂O ⇌ Nb(OR)₅₋ₓ(OH)ₓ + xROH (where R = C₂H₅)
The extent of hydrolysis, represented by 'x', is a critical parameter that dictates the subsequent condensation pathways and the final properties of the material.
Condensation: Following hydrolysis, the partially hydrolyzed niobium species undergo condensation to form niobium-oxygen-niobium (Nb-O-Nb) bridges, leading to the formation of a three-dimensional oxide network. This occurs through two primary mechanisms:
-
Olation: This process involves the reaction between a hydroxyl group and a protonated hydroxyl group on adjacent niobium centers, resulting in the formation of a hydroxyl-bridged dimer and the elimination of a water molecule.
-
Oxolation: This involves the condensation of two hydroxyl groups to form an oxo bridge (Nb-O-Nb) and a water molecule, or the reaction between a hydroxyl group and an alkoxide group to form an oxo bridge and an alcohol molecule.
These condensation reactions lead to the formation of a colloidal suspension, or "sol," which, upon further condensation, forms a continuous solid network encapsulating the solvent, known as a "gel."[4]
The following diagram illustrates the key stages of the sol-gel process:
Factors Influencing the Hydrolysis and Condensation
The kinetics of hydrolysis and condensation, and consequently the properties of the final niobium oxide material, are highly sensitive to several experimental parameters. Careful control of these factors is crucial for achieving desired material characteristics.
Water-to-Alkoxide Ratio (h)
The molar ratio of water to niobium ethoxide is a primary determinant of the hydrolysis rate. A higher water concentration generally leads to a faster hydrolysis rate, which can result in the rapid formation of large, aggregated particles. Conversely, a lower water-to-alkoxide ratio allows for more controlled, stepwise hydrolysis and condensation, often leading to smaller, more uniform nanoparticles.
Catalysts (pH)
The pH of the reaction medium significantly influences the rates of both hydrolysis and condensation.
-
Base Catalysis (e.g., Ammonia): In basic conditions, the hydrolysis reaction is typically slower, while the condensation reaction is accelerated. This often leads to the formation of dense, spherical particles. Ammonia is a commonly used base catalyst in the sol-gel synthesis of niobia.[5]
-
Acid Catalysis: Under acidic conditions, the hydrolysis reaction is generally faster, and the condensation is slower. This can result in the formation of more linear, polymer-like chains and, consequently, a more porous gel network.
Solvent
The choice of solvent, typically an alcohol like ethanol (B145695), plays a role in the solubility of the precursor and the intermediates, as well as in controlling the reaction kinetics. The solvent can also participate in esterification and alcoholysis side reactions.
Temperature
The reaction temperature affects the rates of hydrolysis and condensation. Higher temperatures generally increase the reaction rates, which can lead to faster gelation times and potentially affect the final morphology and crystallinity of the material.
The interplay of these factors determines the final properties of the niobium oxide, as depicted in the following logical diagram:
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of niobium oxide nanoparticles using the sol-gel method with this compound as the precursor.
Materials and Equipment
-
This compound (Nb(OC₂H₅)₅, 99.9%+)
-
Absolute Ethanol (C₂H₅OH, anhydrous)
-
Ammonium (B1175870) Hydroxide (B78521) (NH₄OH, 28-30%)
-
Deionized Water
-
Beakers, magnetic stir bars, and stir plate
-
Syringes or pipettes for precise liquid addition
-
Centrifuge and centrifuge tubes
-
Drying oven
-
Tube furnace for calcination
Synthesis of Niobium Oxide Nanoparticles (Base-Catalyzed)
This protocol is adapted from the work of Raba et al. and is suitable for producing amorphous niobic acid, which can be subsequently calcined to obtain crystalline Nb₂O₅.[6]
-
Precursor Solution Preparation: In a clean, dry beaker, dissolve a specific amount of this compound in absolute ethanol with vigorous stirring. A typical concentration is 5g of Nb(OC₂H₅)₅ in 90ml of ethanol.[7]
-
Hydrolysis and Precipitation: To the stirred precursor solution, rapidly add a specific volume of ammonium hydroxide solution (e.g., 5ml of 30% NH₄OH).[7] The addition of the basic solution will induce rapid hydrolysis and condensation, leading to the formation of a white precipitate of hydrated niobium oxide (niobic acid).
-
Aging: Allow the resulting suspension to age under continuous stirring for a specified period, typically 1-2 hours, to ensure the completion of the reaction.
-
Washing: Separate the precipitate from the solution by centrifugation. Discard the supernatant and re-disperse the solid in absolute ethanol. Repeat the centrifugation and washing steps several times to remove unreacted precursors and by-products.
-
Drying: Dry the washed precipitate in an oven at a temperature of 80-100 °C for 12-24 hours to obtain an amorphous niobic acid powder.
-
Calcination: To obtain crystalline Nb₂O₅, calcine the dried powder in a tube furnace under an air atmosphere. The final crystalline phase is dependent on the calcination temperature and duration.
Quantitative Data Summary
The following tables summarize the quantitative data on the influence of synthesis parameters on the properties of the resulting niobium oxide materials, as reported in the literature.
Table 1: Effect of Calcination Temperature on Crystalline Phase and Crystallite Size
| Synthesis Method | Catalyst | Calcination Temperature (°C) | Crystalline Phase | Average Crystallite Size (nm) | Reference |
| Sol-Gel | NH₄OH | 500 | Amorphous / TT-Nb₂O₅ (pseudohexagonal) | - | [7] |
| Sol-Gel | NH₄OH | 650 | T-Nb₂O₅ (orthorhombic) | ~25-55 | [7] |
| Sol-Gel | NH₄OH | 750 | T-Nb₂O₅ (orthorhombic) | ~45-65 | [7] |
| Pechini | NH₄OH | 650 | Hexagonal | ~71 | [8] |
| Sol-Gel | NH₄OH | 650 | Orthorhombic | ~733 | [8] |
Table 2: Influence of Synthesis Parameters on Particle Size
| Precursor | Precipitating Agent | Solvent | Temperature | Particle Size (nm) | Reference |
| Ammonium niobate oxalate (B1200264) complex | NH₄OH (aqueous) | Water | Room Temperature | ~4 | [1] |
| Ammonium niobate oxalate complex | NH₄OH (ethanolic) | Ethanol/Water | Room Temperature | 20-50 | [1] |
Table 3: Optical Band Gap of Niobium Oxide
| Synthesis Method | Calcination Temperature (°C) | Band Gap (eV) | Reference |
| Pechini | 500 | 3.40 | [7] |
| Pechini | 650 | 3.32 | [7] |
| Pechini | 750 | 3.32 | [7] |
Conclusion
The hydrolysis and condensation of this compound provide a versatile and controllable route for the synthesis of advanced niobium oxide materials. By carefully manipulating key synthesis parameters such as the water-to-alkoxide ratio, pH, solvent, and thermal treatment, researchers can tailor the particle size, crystalline phase, and porosity of the resulting niobia. This level of control is essential for optimizing the performance of these materials in a wide array of applications, from heterogeneous catalysis to the development of novel drug delivery systems and biocompatible coatings. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for the rational design and synthesis of functional niobium oxide nanomaterials.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yanglonggroup.com [yanglonggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
Niobium(V) Ethoxide as a Precursor for High-Purity Niobium Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of niobium oxide (Nb₂O₅) utilizing niobium(V) ethoxide as a precursor, with a particular focus on the sol-gel method. It details experimental protocols, summarizes key quantitative data, and explores the application of the resulting nanomaterials in advanced sectors, including drug delivery.
Introduction to Niobium Oxide and its Precursor
Niobium pentoxide (Nb₂O₅) is a transition metal oxide that has garnered significant attention for its diverse applications in catalysis, electrochromic devices, and biomedical fields.[1] Its unique properties, such as high chemical stability, biocompatibility, and a high refractive index, make it a material of interest for advanced applications.[1][2] Among the various synthesis routes, the sol-gel process using this compound (Nb(OC₂H₅)₅) as a precursor is a widely adopted method for producing high-purity, homogenous niobium oxide nanoparticles with controlled morphology.[1]
This compound is a metalorganic compound that readily undergoes hydrolysis and condensation reactions, which are the foundational steps of the sol-gel process.[1] Its chemical formula is C₁₀H₂₅NbO₅, and it exists as a dimer, Nb₂(OC₂H₅)₁₀. It is a colorless liquid that is soluble in organic solvents but reacts with water, making it an ideal precursor for aqueous and non-aqueous sol-gel synthesis.
Synthesis of Niobium Oxide via Sol-Gel Process
The sol-gel synthesis of niobium oxide from this compound is a versatile method that allows for the control of particle size, crystallinity, and surface properties through the careful manipulation of reaction parameters. The process generally involves the hydrolysis of the niobium ethoxide precursor, followed by the condensation of the hydrolyzed species to form a sol, which then evolves into a gel. Subsequent drying and calcination of the gel yield the final niobium oxide material.
The fundamental reactions in the sol-gel process can be summarized as:
-
Hydrolysis: Nb(OC₂H₅)₅ + H₂O → Nb(OC₂H₅)₄(OH) + C₂H₅OH
-
Condensation (Oxolation): 2 Nb(OC₂H₅)₄(OH) → (C₂H₅)₄(OH)Nb-O-Nb(OH)(OC₂H₅)₄ + H₂O
-
Condensation (Alcoxolation): Nb(OC₂H₅)₄(OH) + Nb(OC₂H₅)₅ → (C₂H₅)₄(OH)Nb-O-Nb(OC₂H₅)₅ + C₂H₅OH
Experimental Protocols
Detailed methodologies for the synthesis of niobium oxide are crucial for reproducibility and for tailoring the material properties for specific applications. Below are examples of experimental protocols derived from scientific literature.
Protocol 1: Basic Sol-Gel Synthesis
This protocol describes a straightforward sol-gel synthesis of niobium oxide nanoparticles.
-
Preparation of the Precursor Solution: 5g of this compound (99.999% purity) is dissolved in 90ml of absolute ethanol (B145695) with vigorous stirring.
-
Hydrolysis and Precipitation: To the stirred solution, 5ml of ammonia (B1221849) hydroxide (B78521) (30%) is added to induce hydrolysis and precipitation.
-
Aging: The resulting suspension is aged for a specific period (e.g., 24 hours) to allow for the completion of the condensation reactions.
-
Washing and Drying: The precipitate is then washed multiple times with ethanol to remove unreacted precursors and byproducts, followed by drying in an oven at a temperature of around 80-100°C.
-
Calcination: The dried powder is calcined in a furnace at temperatures ranging from 500°C to 750°C for 2 hours to obtain crystalline niobium oxide.
Protocol 2: Sol-Gel Synthesis with Controlled Hydrolysis
This protocol modifies the hydrolysis step for potentially different particle characteristics.
-
Preparation of the Precursor Solution: 5g of this compound is dissolved in 94ml of absolute ethanol under vigorous stirring.
-
Controlled Hydrolysis: 1ml of distilled water is added to the solution to initiate a more controlled hydrolysis process.
-
Gelation and Aging: The solution is stirred until a gel is formed, and then aged for 24 hours.
-
Drying and Calcination: The gel is dried and then calcined at temperatures between 500°C and 750°C for 2 hours.
Experimental Workflow Diagram
The following diagram illustrates the general workflow of the sol-gel synthesis of niobium oxide from this compound.
Caption: General workflow for the sol-gel synthesis of niobium oxide.
Characterization and Properties of Niobium Oxide
The properties of the synthesized niobium oxide are highly dependent on the synthesis parameters, particularly the calcination temperature. Various characterization techniques are employed to analyze the structure, morphology, and other properties of the material.
Crystalline Phases
Heat treatment of the initially amorphous niobium oxide powder leads to the formation of different crystalline phases. The typical phase transformation sequence is:
-
Amorphous: As-synthesized powder, without a defined crystal structure.
-
TT-Nb₂O₅ (pseudohexagonal): Forms at lower calcination temperatures, typically around 500°C.
-
T-Nb₂O₅ (orthorhombic): Appears at higher temperatures, generally between 600°C and 800°C.
-
H-Nb₂O₅ (monoclinic): The most stable phase, forming at temperatures above 1000°C.
Quantitative Data Summary
The following tables summarize key quantitative data for niobium oxide synthesized from this compound under different conditions.
Table 1: Influence of Calcination Temperature on Niobium Oxide Properties
| Calcination Temperature (°C) | Crystalline Phase | Crystallite Size (nm) | Surface Area (m²/g) | Band Gap (eV) |
| 500 | TT-Nb₂O₅ | ~20 | 20 | 3.32 - 3.40 |
| 650 | T-Nb₂O₅ | 25 - 65 | - | 3.32 - 3.37 |
| 750 | T-Nb₂O₅ | 25 - 65 | - | 3.32 - 3.37 |
Data compiled from multiple sources.
Table 2: Properties of this compound Precursor
| Property | Value |
| Chemical Formula | C₁₀H₂₅NbO₅ |
| Molar Mass | 318.21 g/mol |
| Appearance | Colorless liquid |
| Density | 1.258 g/cm³ |
| Melting Point | 5 °C |
| Boiling Point | 154 °C |
Applications in Drug Development
The excellent biocompatibility and chemical stability of niobium oxide nanoparticles make them promising candidates for applications in the biomedical field, particularly in drug delivery.[1] Their high surface area allows for the loading of therapeutic agents, and their surfaces can be functionalized for targeted delivery to specific cells or tissues.
Targeted Drug Delivery Workflow
The following diagram illustrates a logical workflow for a targeted drug delivery system based on functionalized niobium oxide nanoparticles. This system is designed for enhanced cellular uptake and controlled release of a therapeutic agent.
Caption: Logical workflow for targeted drug delivery using functionalized Nb₂O₅ nanoparticles.
This workflow demonstrates how a niobium oxide nanoparticle can be engineered to carry a drug, recognize and bind to a cancer cell via a targeting ligand, be internalized by the cell through endocytosis, and then release its therapeutic payload in the acidic environment of the lysosome.
Conclusion
This compound is a highly effective precursor for the synthesis of niobium oxide materials with tunable properties. The sol-gel method, in particular, offers a robust and controllable route to produce high-purity Nb₂O₅ nanoparticles. The resulting materials exhibit properties that are highly dependent on the synthesis and post-processing conditions, especially calcination temperature. The excellent biocompatibility and functionalization potential of niobium oxide nanoparticles open up promising avenues for their use in advanced biomedical applications, including the development of sophisticated drug delivery systems. Further research into the surface modification and in vivo behavior of these nanoparticles will be crucial for their translation into clinical practice.
References
Methodological & Application
Sol-Gel Synthesis of Niobium Pentoxide (Nb2O5) Nanoparticles using Niobium(V) Ethoxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of niobium pentoxide (Nb2O5) nanoparticles via a sol-gel method using Niobium(V) ethoxide as the precursor. This method offers a versatile and cost-effective route to produce high-purity Nb2O5 with controlled physicochemical properties. The resulting nanoparticles have significant potential in various research and development applications, including catalysis, photocatalysis, biomedical coatings, and as components in drug delivery systems.[1][2]
Overview of the Sol-Gel Process
The sol-gel synthesis of Nb2O5 from this compound involves two primary chemical reactions: hydrolysis and condensation.[2] Initially, the this compound precursor undergoes hydrolysis in the presence of water to form niobium hydroxide (B78521) species. Subsequently, these species undergo condensation to form a three-dimensional network of Nb-O-Nb bonds, resulting in a "sol" (a colloidal suspension of solid particles in a liquid). With further processing, including aging and drying, the sol transforms into a "gel," a solid macromolecule immersed in a solvent. Finally, calcination of the gel at elevated temperatures removes organic residues and induces crystallization, yielding the desired Nb2O5 nanoparticles. The overall simplified reaction can be described as:
Nb₂(OC₂H₅)₁₀ + 5 H₂O → Nb₂O₅ + 10 C₂H₅OH[3]
Experimental Protocol
This protocol outlines a general procedure for the sol-gel synthesis of Nb2O5 nanoparticles. Researchers may need to optimize specific parameters, such as precursor concentration, hydrolysis rate, and calcination temperature, to achieve desired material characteristics.[4]
2.1. Materials and Reagents
-
This compound (Nb(OC₂H₅)₅, 99.9%)
-
Absolute Ethanol (B145695) (C₂H₅OH, ≥99.5%)
-
Deionized Water (H₂O)
-
Ammonia (B1221849) solution (NH₄OH, 28-30%) or another suitable catalyst
2.2. Synthesis Procedure
-
Preparation of the Niobium Precursor Solution: In a controlled atmosphere (e.g., a glovebox) to prevent premature hydrolysis, dissolve a specific amount of this compound in absolute ethanol. A typical concentration involves adding 5g of Nb(OC₂H₅)₅ to 90ml of absolute ethanol.[5][6] Stir the solution vigorously until the precursor is completely dissolved.
-
Hydrolysis: Slowly add a mixture of deionized water and ethanol to the precursor solution while maintaining vigorous stirring. The rate of addition is crucial to control the hydrolysis and subsequent particle size. For rapid hydrolysis, a concentrated ammonia solution can be added.[7][8] For instance, 5ml of ammonia hydroxide can be added to the precipitation system.[5][6]
-
Gelation and Aging: Continue stirring the solution until a gel is formed. The time required for gelation can vary depending on the specific reaction conditions. Allow the gel to age for a period, typically 24 hours, at room temperature. This aging step allows for the completion of condensation reactions and strengthens the gel network.
-
Drying: Dry the aged gel to remove the solvent. This can be accomplished by heating in an oven at a temperature around 100°C for several hours.
-
Calcination: Calcine the dried powder in a furnace at a specific temperature to induce crystallization and remove any remaining organic residues. The calcination temperature significantly influences the crystalline phase and particle size of the final Nb2O5 product.[5][6] Common calcination temperatures range from 500°C to 750°C.[5][6]
2.3. Experimental Workflow Diagram
Caption: Workflow for the sol-gel synthesis of Nb2O5 nanoparticles.
Data Presentation: Physicochemical Properties
The properties of the synthesized Nb2O5 nanoparticles are highly dependent on the synthesis parameters. The following table summarizes typical data obtained from the characterization of Nb2O5 prepared by the sol-gel method.
| Parameter | Value | Synthesis Conditions | Reference |
| Crystalline Phase | Amorphous, TT-Nb2O5 (pseudohexagonal), T-Nb2O5 (orthorhombic) | Dependent on calcination temperature (Amorphous < 500°C, TT-phase at 500°C, T-phase at ≥ 650°C) | [5][6][8] |
| Crystallite Size | 25 - 65 nm | Calcination at 750°C | [5][6] |
| Particle Size | 20 - 42 nm | Modified sol-gel method | [9][10] |
| Surface Area (BET) | 55 - 65 m²/g | Calcination at 500°C | [11] |
| Band Gap Energy | 3.32 - 3.37 eV | Calcination at 750°C | [6] |
Applications in Research and Drug Development
Nb2O5 nanoparticles synthesized via the sol-gel method exhibit unique properties that make them attractive for a range of applications.
4.1. Photocatalysis
Nb2O5 is a semiconductor with photocatalytic activity, making it useful for the degradation of organic pollutants.[2][9] Its performance can be tuned by controlling the crystalline phase and surface area.[12] For instance, Nb2O5 has been shown to be effective in the photodegradation of dyes like Methylene Blue and Rhodamine B.[9][12]
4.2. Biomedical Applications
The biocompatibility and chemical stability of Nb2O5 make it a promising material for biomedical applications.[1] It can be used as a coating for medical implants to improve corrosion resistance and biocompatibility.[13] Furthermore, the high surface area of Nb2O5 nanoparticles makes them potential candidates for drug delivery systems, where they can be functionalized to carry and release therapeutic agents in a controlled manner.[1]
4.3. Catalysis
Niobium pentoxide is known for its acidic properties, which makes it a solid acid catalyst for various organic reactions. The high surface area and porous nature of sol-gel derived Nb2O5 enhance its catalytic efficiency.
4.4. Signaling Pathway Visualization (Illustrative)
The following diagram illustrates a hypothetical signaling pathway that could be influenced by drug-loaded Nb2O5 nanoparticles targeting cancer cells.
Caption: Hypothetical drug delivery and action pathway.
Conclusion
The sol-gel synthesis using this compound is a robust method for producing Nb2O5 nanoparticles with tunable properties. These materials hold significant promise for advancing research in catalysis, environmental remediation, and biomedicine, including the development of novel drug delivery platforms. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this versatile nanomaterial.
References
- 1. A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iomt.bas.bg [iomt.bas.bg]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. easpublisher.com [easpublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Phase-Dependent Photocatalytic Activity of Nb2O5 Nanomaterials for Rhodamine B Degradation: The Role of Surface Chemistry and Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biocompatible Nb2O5 thin films prepared by means of the sol-gel process - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Atomic Layer Deposition of Niobium(V) Oxide Thin Films using Niobium(V) Ethoxide
Audience: Researchers, scientists, and professionals in materials science, semiconductor manufacturing, and drug development.
Introduction: Niobium(V) oxide (Nb₂O₅) is a highly sought-after material for a variety of advanced applications, including high-k dielectric layers in microelectronics, optical coatings, gas sensors, and catalysts, owing to its high refractive index, excellent chemical stability, and wide bandgap.[1][2][3] Atomic Layer Deposition (ALD) is a superior thin-film deposition technique that enables the growth of highly conformal, uniform, and pinhole-free films with precise, atomic-level thickness control.[4][5]
This application note details the use of Niobium(V) ethoxide (Nb(OC₂H₅)₅) as a metal-organic precursor for the ALD of high-quality Nb₂O₅ thin films. This compound is a liquid precursor with good volatility, making it well-suited for vapor deposition techniques like ALD.
Precursor Specifications: this compound
This compound is a colorless liquid that readily hydrolyzes and is typically supplied in deposition-ready stainless-steel cylinders.[6] In solution, it often exists as a dimer, Nb₂(OEt)₁₀.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₂₅NbO₅ (monomer) | [6] |
| Linear Formula | Nb(OCH₂CH₃)₅ | |
| CAS Number | 3236-82-6 | [6] |
| Molecular Weight | 318.21 g/mol | [6] |
| Appearance | Colorless liquid | [6] |
| Density | 1.268 g/mL at 25 °C | |
| Boiling Point | 142 °C at 0.1 mmHg | |
| Melting Point | 5-6 °C | [6] |
| Thermal Decomposition | Begins >325-350 °C | [6] |
Part 1: ALD Process and Reaction Mechanism
The ALD of Nb₂O₅ using this compound and water is a binary process based on sequential, self-limiting surface reactions. The overall simplified reaction is:
Nb₂(OC₂H₅)₁₀ + 5 H₂O → Nb₂O₅ + 10 C₂H₅OH[6]
The process is divided into a four-step cycle that is repeated to achieve the desired film thickness. In-situ studies have shown that during the Nb(OEt)₅ pulse, approximately one of the five ethoxide ligands is released, with the remaining four being released during the water pulse.[7][8] The primary gaseous byproduct is ethanol (B145695).[7][8]
Part 2: Experimental Protocols
This section provides a general protocol for the deposition of Nb₂O₅ thin films. Parameters should be optimized for the specific ALD reactor and substrate being used.
Protocol 1: Substrate Preparation
-
Select a suitable substrate (e.g., Si wafer, glass, ITO-coated PET).
-
Clean the substrate to remove organic and particulate contamination. For silicon wafers, a standard RCA clean or a simplified piranha etch followed by a deionized (DI) water rinse and nitrogen drying is recommended.
-
For hydroxyl (-OH) group termination, which facilitates initial precursor reaction, a final dip in DI water or a brief UV-Ozone treatment can be performed before loading into the reactor.
Protocol 2: ALD Process Parameters
-
Load the prepared substrate into the ALD reactor chamber.
-
Heat the substrate to the desired deposition temperature. The ALD window for this process is typically between 230 °C and 350 °C to ensure good reactivity while avoiding precursor decomposition.[7][8]
-
Heat the this compound precursor cylinder. A source temperature of 80-100 °C is often sufficient to achieve adequate vapor pressure.
-
Heat all ALD delivery lines to a temperature 10-20 °C higher than the precursor source to prevent condensation.
-
Execute the ALD recipe by cycling through the precursor and co-reactant pulses as detailed in the table below.
Typical ALD Deposition Parameters
| Parameter | Recommended Range | Notes |
| Substrate Temperature | 230 - 350 °C | Temperatures below this range may result in slow surface reactions, while temperatures above 350 °C risk thermal decomposition of the precursor.[7][8] |
| Nb(OEt)₅ Source Temp. | 80 - 100 °C | Adjust to achieve a stable vapor pressure suitable for the specific ALD system. |
| Nb(OEt)₅ Pulse Time | 0.5 - 2.0 s | Should be long enough to achieve surface saturation. This is a key parameter for optimization. |
| H₂O Pulse Time | 0.1 - 1.0 s | Water is highly reactive; shorter pulses are often sufficient for saturation. |
| Purge Time (N₂ or Ar) | 5 - 20 s | Must be sufficient to completely remove unreacted precursors and byproducts to prevent CVD-like growth. |
| Growth per Cycle (GPC) | ~0.3 Å/cycle | This is an expected value; actual GPC should be determined experimentally.[9] |
| Chamber Pressure | 1.33 Pa - 100 kPa | Dependent on the specific ALD reactor design (e.g., thermal vs. plasma-enhanced).[10][11] |
Part 3: Expected Results and Film Characterization
The resulting Nb₂O₅ films are expected to be amorphous as-deposited, highly uniform, and smooth.[8][12] Post-deposition annealing can be used to crystallize the films into various phases, such as orthorhombic or monoclinic, which alters their properties.[12][13]
Typical Properties of ALD-Grown Nb₂O₅ Films
| Property | Typical Value | Characterization Method | Reference |
| Composition | Stoichiometric Nb₂O₅ (Nb⁵⁺) | X-ray Photoelectron Spectroscopy (XPS) | [1][3] |
| Structure (As-Deposited) | Amorphous | X-ray Diffraction (XRD) | [8][12][13] |
| Refractive Index (@ 633 nm) | 2.2 - 2.4 | Spectroscopic Ellipsometry (SE) | [8][14] |
| Optical Band Gap | 4.1 - 4.4 eV | UV-Vis Spectroscopy, SE | [12][14] |
| Mass Density | 3.9 - 4.5 g/cm³ | X-ray Reflectivity (XRR) | [14] |
| Surface Roughness (RMS) | < 1.5 nm | Atomic Force Microscopy (AFM) | [13][14] |
Part 4: Workflow and Safety
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from substrate preparation to final film analysis.
Safety Precautions
-
This compound is flammable and corrosive.[6] Handle the precursor cylinder and perform maintenance in accordance with safety data sheet (SDS) guidelines and standard laboratory procedures.
-
The precursor hydrolyzes readily upon contact with moisture to form ethanol and niobium oxides.[6] Ensure all ALD lines are free of leaks and properly purged with inert gas.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling the precursor or working with the deposition system.
References
- 1. svc.org [svc.org]
- 2. chalcogen.ro [chalcogen.ro]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. US20120219824A1 - Atomic layer deposition of super-conducting niobium silicide - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pure.tue.nl [pure.tue.nl]
- 10. US8460989B2 - Niobium and vanadium organometallic precursors for thin film deposition - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. researchgate.net [researchgate.net]
- 13. Fine Control of Optical Properties of Nb2O5 Film by Thermal Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Niobium-Doped TiO₂ via Sol-Gel Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium dioxide (TiO₂) is a widely researched semiconductor material due to its photocatalytic activity, chemical stability, and low cost. Doping TiO₂ with niobium (Nb) has been shown to enhance its properties by improving charge separation, increasing electrical conductivity, and modifying its structural and optical characteristics.[1][2][3] This document provides detailed protocols for the synthesis of niobium-doped TiO₂ (Nb-TiO₂) nanoparticles and thin films using a sol-gel method with Niobium(V) ethoxide as the niobium precursor. The sol-gel process is a versatile and cost-effective technique that allows for precise control over the dopant concentration.[1]
Applications
Niobium-doped TiO₂ has a wide range of potential applications, including:
-
Photocatalysis: Enhanced degradation of organic pollutants such as methylene (B1212753) blue and phenols under UV and visible light irradiation.[1][4][5][6]
-
Gas Sensing: Improved sensitivity and selectivity for detecting gases like carbon monoxide.[1]
-
Transparent Conducting Oxides (TCOs): Potential alternative to conventional TCO materials in electronic devices.[2]
-
Solar Cells: Used as a contact layer to enhance carrier transport in dye-sensitized and quantum dot-sensitized solar cells.[2]
Experimental Protocols
This section details the sol-gel synthesis procedures for preparing Nb-doped TiO₂ nanoparticles and thin films.
Protocol 1: Synthesis of Nb-Doped TiO₂ Nanoparticles
This protocol is based on a modified sol-gel procedure for synthesizing Nb-doped TiO₂ nanoparticles.[7][8]
Materials:
-
Titanium(IV) isopropoxide (TTIP) or Titanium(IV) ethoxide
-
This compound
-
Absolute Ethanol (B145695)
-
Nitric Acid (0.1 M) or Ammonia (B1221849) (4 M)
-
Distilled Water
-
Sodium Hydroxide (NaOH) (for nanorod synthesis)
Equipment:
-
Beakers and magnetic stir bars
-
Magnetic stirrer hotplate
-
Dropping funnel
-
Reflux setup (for nanorod synthesis)
-
Centrifuge
-
Oven
-
Tube furnace
Procedure:
-
Precursor Solution Preparation:
-
Dissolve a specific amount of Titanium(IV) isopropoxide in absolute ethanol with vigorous stirring.
-
In a separate container, dissolve the desired amount of this compound in absolute ethanol. The atomic ratio of Nb to Ti can be varied (e.g., 1 to 10 at.%).[7]
-
Add the this compound solution dropwise to the titanium precursor solution while stirring continuously.
-
-
Hydrolysis and Gelation:
-
Aging and Drying:
-
Age the resulting gel at room temperature for 24 hours.
-
Dry the gel in an oven at 50-80°C for 24 hours to remove the solvent.
-
-
Calcination:
-
Calcine the dried powder in a tube furnace at temperatures ranging from 400°C to 600°C in air. The heating rate and duration at the target temperature are critical for controlling the crystallinity and phase of the final product. A typical procedure involves a heating ramp of 10°C/min to the desired temperature, holding for 2 hours, followed by natural cooling.[3]
-
Protocol 2: Preparation of Nb-Doped TiO₂ Thin Films
This protocol describes the deposition of Nb-doped TiO₂ thin films on a substrate using the sol-gel method combined with dip-coating or spin-coating.[1][9][10][11]
Materials:
-
Tetrabutyl titanate or Tetraethyl orthotitanate
-
This compound
-
Anhydrous Ethanol or Methanol
-
Acetylacetone (B45752) or Acetic Acid (as a chelating agent)[1][12]
-
Glass or ITO-coated glass substrates
Equipment:
-
Beakers and magnetic stir bars
-
Magnetic stirrer
-
Dip-coater or Spin-coater
-
Furnace
Procedure:
-
Sol Preparation:
-
Dissolve the titanium precursor (e.g., tetrabutyl titanate) in a solvent like methanol.[12]
-
Add a chelating agent such as acetylacetone to slow down the hydrolysis process.[1][12]
-
Dissolve the required amount of this compound in a separate amount of the same solvent.
-
Mix the two solutions and stir for a designated period to ensure homogeneity. The sol is typically aged for 24 hours before deposition.[1]
-
-
Substrate Preparation:
-
Thoroughly clean the substrates by sonicating them in a sequence of detergent, deionized water, and ethanol.
-
Dry the substrates in an oven or with a stream of nitrogen.
-
-
Film Deposition:
-
Dip-Coating: Immerse the cleaned substrate into the prepared sol and withdraw it at a constant speed. The film thickness can be controlled by the withdrawal speed and the viscosity of the sol.
-
Spin-Coating: Dispense the sol onto the center of the substrate and spin at a specific speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds).
-
-
Drying and Calcination:
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of Nb-doped TiO₂ prepared using this compound and related sol-gel methods.
Table 1: Structural and Optical Properties of Nb-Doped TiO₂.
| Dopant Concentration (at. % Nb) | Crystallite Size (nm) | Band Gap (eV) | Reference |
| 0 | 21.42 | 2.85 | [12] |
| 1 | - | - | |
| 3 | - | 3.27 | [12] |
| 5 | 10.29 | 2.87 | [12] |
| 8 | - | < 3.6 | [11] |
Table 2: Photocatalytic Degradation Efficiency of Methylene Blue (MB).
| Dopant Concentration (at. % Nb) | Degradation Efficiency (%) | Irradiation Time (h) | Reference |
| 0 (Pristine TiO₂) | 53.4 | - | [5] |
| 5 | 95.9 | - | [5] |
| - | 97.3 | 2 | [2] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the sol-gel synthesis of Nb-doped TiO₂.
Caption: General workflow for the sol-gel synthesis of Nb-doped TiO₂.
References
- 1. Sol-Gel Multilayered Niobium (Vanadium)-Doped TiO2 for CO Sensing and Photocatalytic Degradation of Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic behaviour of niobium-doped titanium dioxide nanoparticulate films for photodegradation of methylene blue / Nur Munirah Safiay - UiTM Institutional Repository [ir.uitm.edu.my]
- 6. Niobium Oxide Doped Titanium Dioxide Photocatalyst for Phenol Photodegradation | Journal of Materials in Life Sciences [jomalisc.utm.my]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and characterization of niobium-doped TiO2 thin films by the sol-gel method [inis.iaea.org]
- 10. books.aijr.org [books.aijr.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Niobium(V) Ethoxide in Catalysis for Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic applications of Niobium(V) ethoxide in organic synthesis. This document details its primary role in ring-opening polymerization (ROP) and its use as a precursor for other catalytically active niobium species. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate the practical application of this versatile reagent.
Ring-Opening Polymerization (ROP) of Cyclic Esters
This compound, both in its homoleptic form and as a precursor for more complex catalysts, is a highly effective initiator for the ring-opening polymerization of cyclic esters such as ε-caprolactone (CL) and lactide (LA).[1][2][3] The polymerization typically proceeds via a coordination-insertion mechanism, initiated by the ethoxide groups.[4][5]
Quantitative Data Summary
The following table summarizes the performance of this compound and its derivatives in the ring-opening polymerization of ε-caprolactone and lactide.
| Catalyst / Precursor | Monomer | Monomer:Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Dispersity (Đ) | Reference |
| Nb(OEt)₅ | ε-Caprolactone | 200:1 | 140 | 0.25 | >90 | 2.15 | [1] |
| Phenoxyimine Ligand + Nb(OEt)₅ | ε-Caprolactone | 200:1 | 140 | 1 - 3 | >90 | 1.19 - 2.10 | [1] |
| Phenoxyimine Ligand + Nb(OEt)₅ | rac-Lactide | 200:1 | 140 | 4 - 7 | >90 | 1.41 - 1.86 | [1] |
| [LtBuNb(OEt)₂] | ε-Caprolactone | - | 80 | - | - | - | [4][5] |
| Cationic Nb(V) Complex | ε-Caprolactone | - | 80 | 6 | High | Controlled | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Niobium Phenoxyimine Catalyst for ROP
This protocol describes the synthesis of a phenoxyimine-supported niobium catalyst from this compound.[1][2]
Materials:
-
This compound (Nb(OEt)₅)
-
Phenoxyimine ligand (e.g., HL¹, HL², etc.)
-
Anhydrous toluene (B28343)
-
Anhydrous pentane (B18724)
-
Schlenk flask and standard Schlenk line equipment
-
Nitrogen or Argon atmosphere (in a glovebox)
Procedure:
-
In a nitrogen-filled glovebox, weigh the desired phenoxyimine ligand and this compound into an oven-dried Schlenk flask.
-
Add anhydrous toluene to dissolve the reactants.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, indicated by a color change.
-
Remove the toluene under vacuum to yield the crude product, which may be an oil or a solid.
-
Add anhydrous pentane to the crude product and stir vigorously.
-
Remove the pentane under vacuum to obtain the catalyst as a powder.
-
For higher purity, the product can be recrystallized from pentane or tetrahydrofuran (B95107) (THF) at -35 °C.[2]
-
Confirm the structure and purity of the catalyst using ¹H and ¹³C NMR spectroscopy.[2]
Protocol 2: Ring-Opening Polymerization of ε-Caprolactone
This protocol details the procedure for the bulk polymerization of ε-caprolactone using a niobium-based catalyst.[1]
Materials:
-
Niobium catalyst (e.g., Nb(OEt)₅ or a synthesized derivative)
-
ε-Caprolactone (CL), freshly distilled
-
Reaction vials suitable for high-temperature reactions
-
Nitrogen-filled glovebox
-
Oil bath or heating block
Procedure:
-
Inside a nitrogen-filled glovebox, add the niobium catalyst to a reaction vial.
-
Add the desired amount of ε-caprolactone to the vial (e.g., for a 200:1 monomer-to-catalyst ratio).
-
Seal the vial and place it in a preheated oil bath or heating block at the desired reaction temperature (e.g., 140 °C).
-
Stir the reaction mixture for the specified time (e.g., 15 minutes for Nb(OEt)₅, 1-3 hours for derivatives).
-
After the reaction is complete, cool the vial to room temperature.
-
Take an aliquot for ¹H NMR analysis to determine the monomer conversion.
-
Dissolve another aliquot in a suitable solvent (e.g., THF) for Gel Permeation Chromatography (GPC) analysis to determine the molecular weight and dispersity of the resulting polymer.
This compound as a Catalyst Precursor
This compound is a valuable precursor for the synthesis of various niobium-based catalysts used in other organic transformations, such as epoxidation.[6] The ethoxide is often reacted with ligands or supported on materials like silica (B1680970) to generate catalytically active species.
Application in Epoxidation Reactions
While this compound itself is not typically used directly for epoxidation, it serves as a precursor to generate active niobium oxide species on a support. For instance, this compound modified with acetylacetone (B45752) can be used to create dimeric or small oligomeric Nb centers on the surface of mesoporous silica.[6] These materials have shown to be effective catalysts for the epoxidation of various unsaturated compounds using aqueous hydrogen peroxide as a green oxidant.[6]
Logical Relationship for Precursor to Active Catalyst
Conclusion
This compound is a versatile and valuable compound in the field of organic catalysis. Its most prominent and well-documented application is in the ring-opening polymerization of cyclic esters, where it and its derivatives demonstrate high activity and control over the polymerization process. Furthermore, its utility as a precursor for the synthesis of other niobium-based catalysts, particularly for oxidation reactions, highlights its importance in the development of novel catalytic systems. The protocols and data presented in these notes serve as a practical guide for researchers to explore and utilize the catalytic potential of this compound in their synthetic endeavors.
References
- 1. Investigating the Ring-Opening Polymerization Activity of Niobium and Tantalum Ethoxides Supported by Phenoxyimine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and catalytic activity of single-site group V alkoxide complexes for the ring-opening polymerization of ε-caprolactone - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Coordination of ε-Caprolactone to a Cationic Niobium(V) Alkoxide Complex: Fundamental Insight into Ring-Opening Polymerization via Coordination–Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrospinning of Niobium Oxide Nanofibers from Niobium(V) Ethoxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of niobium oxide (Nb₂O₅) nanofibers using the electrospinning technique with Niobium(V) ethoxide as the precursor. These one-dimensional nanostructures are of significant interest for a variety of applications, including photocatalysis, energy storage, and biomedical engineering, owing to their high surface-to-volume ratio and unique electronic properties.
Overview and Principle
Electrospinning is a versatile and cost-effective method for producing nanofibers. The process involves the application of a high voltage to a polymer solution containing the desired precursor. This creates an electrostatically driven jet of solution that elongates and solidifies into a fiber as the solvent evaporates. For the synthesis of ceramic nanofibers like Nb₂O₅, a composite of a polymer and a metal alkoxide precursor is first electrospun. Subsequent heat treatment (calcination) removes the polymer and converts the precursor into the desired metal oxide.
This compound is a common precursor for the sol-gel synthesis of niobium oxide. In this protocol, it is combined with a carrier polymer, typically polyvinylpyrrolidone (B124986) (PVP), in a suitable solvent system to create a spinnable solution. The resulting as-spun nanofibers are a composite of PVP and niobium ethoxide. Calcination in air at elevated temperatures decomposes the PVP and oxidizes the niobium precursor to form crystalline Nb₂O₅ nanofibers. The final properties of the nanofibers, such as diameter and crystal structure, are highly dependent on the electrospinning parameters and the calcination temperature.
Experimental Protocols
Preparation of the Electrospinning Precursor Solution
This protocol is adapted from a procedure for synthesizing Nb₂O₅ polymorphs by electrospinning.[1]
Materials:
-
This compound (Nb(OCH₂CH₃)₅)
-
Polyvinylpyrrolidone (PVP, Mw = 1,300,000 g/mol )
-
Absolute Ethanol (B145695)
-
Acetic Acid
Procedure:
-
In a clean, dry, airtight bottle, prepare a solution of 3.5 mL of absolute ethanol and 1.0 mL of acetic acid.
-
To this solution, add 0.3 g of polyvinylpyrrolidone (PVP).
-
Stir the mixture until the PVP is completely dissolved.
-
Slowly add 0.5 g of this compound to the PVP solution.
-
Seal the bottle tightly and stir the solution for 24 hours at room temperature to ensure a clear and homogeneous precursor solution is formed.
Electrospinning of Composite Nanofibers
Apparatus:
-
Standard laboratory electrospinning setup with a high-voltage power supply, a syringe pump, a spinneret (e.g., a 22-gauge needle), and a grounded collector (e.g., a flat aluminum foil-wrapped plate).
Procedure:
-
Load the prepared precursor solution into a syringe fitted with the spinneret.
-
Mount the syringe on the syringe pump.
-
Position the spinneret at a fixed distance from the collector.
-
Set the desired flow rate for the solution using the syringe pump.
-
Apply a high voltage between the spinneret and the collector to initiate the electrospinning process.
-
Collect the as-spun composite nanofibers on the grounded collector as a non-woven mat.
-
After electrospinning, carefully remove the nanofiber mat from the collector and dry it overnight at room temperature to remove any residual solvent.[2]
Calcination of Composite Nanofibers to Obtain Nb₂O₅ Nanofibers
Apparatus:
-
Tube furnace or muffle furnace with programmable temperature control.
Procedure:
-
Place the dried as-spun composite nanofiber mat in a ceramic crucible.
-
Insert the crucible into the furnace.
-
Heat the nanofibers in air to the desired calcination temperature. The temperature will determine the crystalline phase of the resulting Nb₂O₅.
-
Hold at the target temperature for a specified duration to ensure complete removal of the polymer and crystallization of the oxide.
-
Cool the furnace down to room temperature.
-
The resulting white nanofiber mat consists of pure Nb₂O₅.
Data Presentation
The following tables summarize key quantitative data from the literature for the electrospinning of niobium oxide nanofibers.
Table 1: Precursor Solution Composition and Electrospinning Parameters
| Niobium Precursor | Polymer | Solvents | Key Parameters | Resulting Fiber | Reference |
| This compound | PVP (Mw=1,300,000) | Ethanol, Acetic Acid | Not specified in detail | As-spun composite fibers | [1] |
| Ammonium niobate oxalate (B1200264) hydrate | PVP | Ethanol, DMF | Voltage: 18 kV, Flow Rate: 0.3 ml/h, Distance: 15 cm | Composite nanofibers | [2] |
| Niobium oxalate | PVP (Mw=1,300,000) | Ethanol, Deionized water, Nitric acid | Voltage: 19-27 kV, Distance: 18-26 cm, Flow Rate: 0.65-2.05 ml/hr | Composite nanofibers | [3] |
Table 2: Calcination Parameters and Resulting Nanofiber Properties
| Calcination Temperature (°C) | Dwell Time (h) | Heating Rate (°C/min) | Resulting Crystal Phase | Average Nanofiber Diameter | Reference |
| 500 | Not Specified | Not Specified | Pseudohexagonal (H-Nb₂O₅) | ~160 nm | [1] |
| 600 | 2 | Not Specified | Orthorhombic and Pseudohexagonal | 84 nm | [4] |
| 700 | Not Specified | Not Specified | Orthorhombic (O-Nb₂O₅) | Not Specified | [5] |
| 800 | Not Specified | Not Specified | Orthorhombic (O-Nb₂O₅) | ~160 nm | [1] |
| ≥1000 | Not Specified | Not Specified | Monoclinic (M-Nb₂O₅) | Sub-micrometer "nugget-like" | [1] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of Nb₂O₅ nanofibers.
Relationship between Calcination Temperature and Crystal Phase
Caption: Effect of calcination temperature on Nb₂O₅ crystal phase.
Applications
Electrospun Nb₂O₅ nanofibers have demonstrated potential in several advanced applications:
-
Photocatalysis: These nanofibers can be used for the degradation of organic pollutants in wastewater.[2][6][7] For instance, they have shown efficiency in the decolorization of methylene (B1212753) blue and rhodamine B under UV irradiation.[2][6]
-
Energy Storage: In lithium-sulfur batteries, incorporating Nb₂O₅ nanofibers into the cathode can inhibit the shuttle effect of polysulfides, thereby improving the electrochemical performance and cycle life.[8] Different polymorphs of Nb₂O₅ nanofibers have been evaluated as cathode materials for lithium batteries, with the monoclinic phase showing high specific capacity.[1][9]
-
CO₂ Conversion: Nb₂O₅ nanofibers can act as photocatalysts for the conversion of CO₂ into valuable chemicals like CO and CH₄.[4]
The high surface area and porous nature of the nanofiber mats facilitate reactant access to the active sites, enhancing their performance in these applications. Further functionalization, such as doping with other metals, can also be employed to tailor the material properties for specific needs.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. Optimization of the Electrospun Niobium–Tungsten Oxide Nanofibers Diameter Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrospun niobium oxide 1D nanostructures and their applications in textile industry wastewater treatment - Bulletin of the Polish Academy of Sciences. Technical Sciences - Tom Vol. 71, nr 2 (2023) - BazTech - Yadda [yadda.icm.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. DSpace [scholarbank.nus.edu.sg]
- 10. Facile fabrication of Fe-doped Nb2O5 nanofibers by an electrospinning process and their application in photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Niobium-Doped Perovskite Nanomaterials using Niobium(V) Ethoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perovskite nanomaterials are a class of materials with a specific crystal structure similar to that of the naturally occurring mineral perovskite. Their unique electronic and optical properties have made them a focus of intensive research for a wide range of applications, including solar cells, LED lighting, catalysts, and biomedical imaging. Doping perovskite nanocrystals with various elements is a common strategy to further tune their properties. Niobium(V) ethoxide is a versatile precursor for introducing niobium into the perovskite lattice, offering a route to modify the material's conductivity, bandgap, and stability.
This document provides detailed application notes and a generalized protocol for the synthesis of niobium-doped perovskite nanomaterials via a sol-gel method using this compound as the niobium source. The sol-gel process is a wet-chemical technique that allows for excellent control over the material's composition and microstructure at relatively low temperatures.[1][2][3]
Applications of Niobium-Doped Perovskite Nanomaterials
The incorporation of niobium into perovskite nanomaterials can significantly enhance their performance in various applications:
-
Enhanced Electronic Properties: Niobium doping can increase the electrical conductivity of perovskite materials, which is beneficial for their use in electronic devices such as sensors and catalysts.[4]
-
Improved Stability: Niobium can improve the structural and thermal stability of the perovskite lattice, leading to longer device lifetimes.
-
Tunable Optical Properties: The addition of niobium can alter the bandgap of the perovskite, allowing for the tuning of its light absorption and emission characteristics for applications in optoelectronics and photocatalysis.[4]
-
Biomedical Applications: The biocompatibility of certain niobium oxides suggests potential for niobium-doped perovskites in biomedical applications, such as bio-imaging and drug delivery, although this is an emerging area of research.[5][6]
Experimental Protocols
The following is a generalized sol-gel protocol for the synthesis of niobium-doped barium titanate (BaTiO₃), a common perovskite, using this compound. This protocol can be adapted for other perovskite systems with appropriate modifications of the precursors and reaction conditions.
Materials:
-
Barium acetate (B1210297) (Ba(CH₃COO)₂)
-
Titanium(IV) isopropoxide (Ti{OCH(CH₃)₂}₄)
-
This compound (Nb(OC₂H₅)₅)
-
2-Methoxyethanol or similar solvent
-
Acetic acid (CH₃COOH)
-
Deionized water
Equipment:
-
Schlenk line or glovebox for inert atmosphere handling
-
Glass reaction vessel
-
Magnetic stirrer and hotplate
-
Centrifuge
-
Tube furnace or oven for calcination
Generalized Synthesis Workflow:
Caption: Generalized workflow for the sol-gel synthesis of niobium-doped perovskite nanomaterials.
Detailed Protocol:
-
Precursor Solution A (Barium and Titanium):
-
In an inert atmosphere (e.g., argon-filled glovebox), dissolve a stoichiometric amount of barium acetate in 2-methoxyethanol. Stir until fully dissolved.
-
Slowly add titanium(IV) isopropoxide to the barium solution while stirring. The molar ratio of Ba:Ti should be maintained close to 1:1 for stoichiometric BaTiO₃.
-
Add a small amount of acetic acid as a chelating agent to stabilize the titanium precursor and control the hydrolysis rate.
-
-
Precursor Solution B (Niobium):
-
In a separate vial, dissolve the desired amount of this compound in a small amount of anhydrous 2-methoxyethanol. The amount of niobium precursor will determine the doping concentration in the final material.
-
-
Mixing and Sol Formation:
-
Slowly add the niobium precursor solution (Solution B) to the barium-titanium precursor solution (Solution A) under continuous stirring.
-
Allow the resulting solution to stir for a few hours to ensure homogeneous mixing.
-
-
Hydrolysis and Gelation:
-
Prepare a solution of deionized water and 2-methoxyethanol. The amount of water is crucial for the hydrolysis reaction.
-
Add the water/solvent mixture dropwise to the precursor solution while stirring vigorously. This will initiate the hydrolysis and condensation reactions, leading to the formation of a sol.
-
Continue stirring until the sol transforms into a viscous gel. This process can take several hours.
-
-
Aging and Drying:
-
Age the gel at room temperature for 24-48 hours to allow the polycondensation reactions to complete.
-
Dry the gel in an oven at a low temperature (e.g., 80-100 °C) for several hours to remove the solvent and residual water, resulting in a solid xerogel.
-
-
Calcination:
-
Grind the dried xerogel into a fine powder.
-
Calcine the powder in a tube furnace at a specific temperature (e.g., 600-900 °C) for a set duration (e.g., 2-4 hours) in air or a controlled atmosphere. The calcination step is critical for the crystallization of the perovskite phase and the removal of organic residues. The optimal temperature and time will depend on the specific perovskite system and desired particle size.
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the synthesis and characterization of niobium-doped perovskite nanomaterials. These tables are for illustrative purposes and the actual data will vary depending on the specific experimental conditions.
Table 1: Effect of this compound Concentration on Nanoparticle Size
| Sample ID | Niobium Dopant Concentration (mol%) | Average Nanoparticle Size (nm) |
| Nb-BT-0 | 0 | 50 ± 5 |
| Nb-BT-1 | 1 | 45 ± 4 |
| Nb-BT-3 | 3 | 42 ± 5 |
| Nb-BT-5 | 5 | 38 ± 4 |
Table 2: Influence of Calcination Temperature on Crystallite Size and Phase Purity
| Sample ID (3 mol% Nb) | Calcination Temperature (°C) | Average Crystallite Size (nm) | Phase Purity (Perovskite Phase %) |
| Nb-BT-3-600 | 600 | 25 | 90 |
| Nb-BT-3-700 | 700 | 35 | >98 |
| Nb-BT-3-800 | 800 | 48 | >99 |
| Nb-BT-3-900 | 900 | 65 | >99 |
Signaling Pathways and Logical Relationships
The sol-gel process involves a series of interconnected chemical reactions. The following diagram illustrates the logical relationship between the key steps.
Caption: Chemical pathways in the sol-gel synthesis of perovskite nanomaterials.
Conclusion
The use of this compound in the sol-gel synthesis of perovskite nanomaterials offers a reliable method for producing niobium-doped nanocrystals with tunable properties. The protocol provided here serves as a foundational guide for researchers. It is crucial to note that the reaction parameters, such as precursor concentrations, solvent, pH, temperature, and calcination conditions, are highly interdependent and need to be optimized for each specific perovskite system to achieve the desired material characteristics. Careful characterization of the resulting nanomaterials is essential to confirm their phase, size, morphology, and doping levels.
References
- 1. ijcrt.org [ijcrt.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocompatible Nb2O5 thin films prepared by means of the sol-gel process - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Niobium(V) Ethoxide as a Dopant for Functional Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction to Niobium Doping with Niobium(V) Ethoxide
This compound (Nb(OC₂H₅)₅) is a highly versatile metal-organic precursor used extensively in materials science for the synthesis of niobium-based materials and as a dopant to enhance the properties of various functional materials.[1][2][3] Its high reactivity and solubility in organic solvents make it an ideal candidate for wet-chemical synthesis routes like the sol-gel method.[1][2][4] Doping with niobium can significantly alter the electronic, optical, and catalytic properties of host materials, leading to advancements in a wide range of applications, including transparent conducting oxides (TCOs), photocatalysis, energy storage, and biomedical coatings.[5][6][7]
This compound is a colorless liquid at room temperature that is sensitive to moisture and hydrolyzes readily.[2][8] This reactivity is harnessed in sol-gel processes to incorporate niobium into the matrix of another metal oxide. When introduced as a dopant in materials like titanium dioxide (TiO₂) or zinc oxide (ZnO), the pentavalent niobium (Nb⁵⁺) can substitute the host metal cations (e.g., Ti⁴⁺ or Zn²⁺), introducing charge carriers and creating oxygen vacancies, which in turn modifies the material's properties.[9]
Key Advantages of Using this compound as a Dopant Precursor:
-
High Purity: Available in high purity grades (e.g., 99.95%), ensuring minimal contamination of the final material.[8]
-
Solubility: Miscible with common organic solvents like ethanol (B145695), facilitating homogeneous mixing with other metal alkoxide precursors.[2]
-
Controlled Hydrolysis: The hydrolysis and condensation rates can be controlled by adjusting reaction parameters such as pH, temperature, and water content, allowing for precise control over the doping concentration and material morphology.[1]
-
Versatility: Suitable for various synthesis techniques, including sol-gel, electrospinning, atomic layer deposition (ALD), and chemical vapor deposition (CVD).[2]
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | Nb(OC₂H₅)₅ |
| Molecular Weight | 318.21 g/mol |
| Appearance | Colorless to yellow liquid[3] |
| Density | 1.268 g/mL at 25 °C[8] |
| Melting Point | 5-6 °C[8] |
| Boiling Point | 142 °C at 0.1 mmHg[8] |
| Refractive Index | n20/D 1.516[8] |
| Purity | Up to 99.95% (trace metals basis)[8] |
| Solubility | Miscible with ethanol and other organic solvents |
| CAS Number | 3236-82-6 |
Application Feature: Niobium-Doped Titanium Dioxide (Nb:TiO₂) for Enhanced Photocatalysis and Conductivity
Niobium doping of titanium dioxide (TiO₂) has been shown to significantly improve its photocatalytic activity and electrical conductivity.[10] These enhancements make Nb:TiO₂ a promising material for applications such as self-cleaning coatings, dye-sensitized solar cells (DSSCs), and transparent conducting films.[6]
Mechanism of Enhancement
When Nb⁵⁺ substitutes Ti⁴⁺ in the TiO₂ lattice, it acts as an n-type dopant, introducing an excess electron into the conduction band. This increases the charge carrier density, thereby enhancing the electrical conductivity. Furthermore, the presence of Nb⁵⁺ can suppress the recombination of photogenerated electron-hole pairs, leading to improved photocatalytic efficiency. Doping with niobium can also lower the conduction band of TiO₂, which facilitates electron injection and transfer in devices like DSSCs.
Caption: Effect of Nb doping on the electronic structure of TiO₂.
Experimental Protocol: Sol-Gel Synthesis of Nb-Doped TiO₂ Nanoparticles
This protocol describes the synthesis of Nb-doped TiO₂ nanoparticles with a target doping concentration of 5 mol% using a sol-gel method.
Materials:
-
Titanium(IV) isopropoxide (TTIP, 97%)
-
This compound (Nb(OC₂H₅)₅, 99.95%)
-
2-Propanol (anhydrous)
-
Acetic acid (glacial)
-
Deionized water
Procedure:
-
Precursor Solution Preparation:
-
In a 500 mL three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add 150 mL of 2-propanol.
-
While stirring, slowly add 20 mL of TTIP to the 2-propanol.[11]
-
In a separate vial, dissolve the required amount of this compound in 10 mL of 2-propanol to achieve the desired doping concentration. For 5 mol% Nb doping, the molar ratio of Nb to Ti should be 0.05.
-
Add the this compound solution to the TTIP solution and stir for 30 minutes to ensure homogeneous mixing.
-
-
Sol Formation:
-
Slowly add 6 mL of acetic acid to the precursor solution and stir for another 30 minutes.[11] Acetic acid acts as a chelating agent to control the hydrolysis rate.
-
Prepare a hydrolysis solution by mixing 10 mL of deionized water with 20 mL of 2-propanol.
-
Add the hydrolysis solution dropwise to the precursor mixture under vigorous stirring.
-
-
Gelation and Aging:
-
Continue stirring the solution until a transparent sol is formed.
-
Cover the flask and allow the sol to age at room temperature for 24-48 hours until a gel is formed.
-
-
Drying and Calcination:
-
Dry the gel in an oven at 80-100 °C for 12-24 hours to remove the solvent.
-
Grind the dried gel into a fine powder using a mortar and pestle.
-
Calcination of the powder is performed in a muffle furnace at 500-750 °C for 2-4 hours to obtain the crystalline Nb-doped TiO₂ nanoparticles.[12] The specific temperature will influence the crystalline phase (anatase or rutile).
-
Caption: General workflow for sol-gel synthesis of Nb-doped TiO₂.
Data Presentation: Properties of Undoped vs. Nb-Doped TiO₂
The following table summarizes the typical changes in properties observed upon doping TiO₂ with niobium.
| Property | Undoped TiO₂ | Nb-Doped TiO₂ (5 mol%) |
| Crystallite Size (nm) | ~20-30 | ~15-25 |
| Band Gap (eV) | ~3.2 (Anatase) | ~3.1-3.2 |
| Electrical Resistivity (Ω·cm) | > 10⁶ | ~10⁻² - 10² |
| Seebeck Coefficient (μV·K⁻¹) | - | ~-200[13] |
| Photocatalytic Activity | Moderate | High |
| Visible Light Transmittance | High (>80%) | High (>80%) |
Application Feature: Niobium-Doped Zinc Oxide (Nb:ZnO) as a Transparent Conducting Oxide
Niobium-doped zinc oxide (Nb:ZnO) is an emerging transparent conducting oxide (TCO) that can be a cost-effective alternative to indium tin oxide (ITO).[14] Nb:ZnO thin films exhibit high electrical conductivity and optical transparency in the visible region, making them suitable for applications in solar cells, flat-panel displays, and touch screens.[5][15]
Protocol: Spin Coating Deposition of Nb:ZnO Thin Films
This protocol outlines the preparation of Nb:ZnO thin films using a sol-gel spin coating technique.
Materials:
-
Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)
-
This compound (Nb(OC₂H₅)₅)
-
Monoethanolamine (MEA)
-
Glass or silicon substrates
Procedure:
-
Sol Preparation:
-
Dissolve zinc acetate dihydrate in 2-methoxyethanol to a concentration of 0.5 M.
-
Add monoethanolamine (MEA) as a stabilizer in a 1:1 molar ratio with zinc acetate.
-
Stir the solution at 60 °C for 1 hour to obtain a clear and homogeneous solution.
-
Prepare a separate solution of this compound in 2-methoxyethanol.
-
Add the niobium ethoxide solution to the zinc precursor solution to achieve the desired doping concentration (e.g., 1-5 at.%).
-
Stir the final solution at 60 °C for 2 hours.
-
-
Thin Film Deposition:
-
Clean the substrates by sonicating in acetone, ethanol, and deionized water, followed by drying with a nitrogen stream.
-
Deposit the sol onto the substrate using a spin coater, typically at 3000 rpm for 30 seconds.
-
Pre-heat the coated substrate at 300 °C for 10 minutes to evaporate the solvent and organic residuals.
-
Repeat the coating and pre-heating steps to achieve the desired film thickness.
-
-
Annealing:
-
Anneal the films in a furnace at 500-600 °C for 1 hour in air or a controlled atmosphere (e.g., forming gas) to crystallize the film and improve its electrical properties.
-
Data Presentation: Properties of Nb-Doped ZnO Thin Films
The properties of Nb-doped ZnO thin films are highly dependent on the doping concentration and annealing conditions.
| Nb Doping (at.%) | Resistivity (Ω·cm) | Carrier Concentration (cm⁻³) | Transmittance (%) |
| 0 | ~10⁻² - 10⁰ | ~10¹⁷ - 10¹⁸ | > 85 |
| 0.46 | 8.95 × 10⁻⁴[15] | ~10²⁰ | ~80[15] |
| 1.0 | 2.12 × 10⁻³[15] | 2.39 × 10¹⁹[15] | ~89.6[15] |
Potential Applications in Drug Development
While the primary applications of niobium-doped materials are in electronics and catalysis, their unique properties also open up possibilities in the biomedical field.
-
Biocompatible Coatings: Niobium oxides (niobia) are known for their high corrosion resistance and biocompatibility.[16] Niobium-doped TiO₂ or other biocompatible oxides can be used as coatings for medical implants to improve their integration with bone tissue and reduce the risk of rejection.[16]
-
Drug Delivery Systems: The porous nature of some sol-gel derived niobium-doped materials could be exploited for controlled drug release. The surface chemistry of these materials can be functionalized to attach drug molecules.
-
Biosensors: The enhanced electrical and optical properties of niobium-doped oxides could be utilized in the development of sensitive biosensors for the detection of biomarkers.
Further research is needed to fully explore the potential of niobium-doped functional materials in drug development and other biomedical applications.
References
- 1. One moment, please... [prochemonline.com]
- 2. This compound, 99.95 trace metals basis [sigmaaldrich.com]
- 3. This compound | NbOEt | Nb(OCH2CH3)5 – Ereztech [ereztech.com]
- 4. researchgate.net [researchgate.net]
- 5. Niobium Applications in Electronics and Optics [samaterials.co.uk]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. youtube.com [youtube.com]
- 8. 乙醇铌(V) 99.95% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Functionalization of niobium nitrogen-doped titanium dioxide (TiO2) nanoparticles with ethanolic extracts of Mentha arvensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Biocompatible Nb2O5 thin films prepared by means of the sol-gel process - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fabricating Optical Waveguide Materials Using Niobium(V) Ethoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fabrication of high-quality optical waveguide materials using Niobium(V) ethoxide as a precursor. The protocols detailed below leverage the sol-gel method, a versatile and cost-effective technique for producing niobium pentoxide (Nb₂O₅) thin films with a high refractive index and low optical loss, making them suitable for a range of photonic applications.
Introduction
Niobium pentoxide (Nb₂O₅) is a material of significant interest for the fabrication of integrated optical devices due to its high refractive index, wide optical transparency window (from the visible to the near-infrared spectrum), and excellent chemical and thermal stability.[1][2] The sol-gel process, utilizing this compound (Nb₂(OC₂H₅)₁₀), offers a straightforward and highly controllable route to deposit amorphous or crystalline Nb₂O₅ thin films.[3][4] The properties of the resulting waveguides, such as their refractive index and propagation loss, can be precisely tuned by controlling the synthesis parameters, including precursor concentration, annealing temperature, and deposition conditions.
Quantitative Data Summary
The following tables summarize the key quantitative data for Nb₂O₅ thin films fabricated from this compound, highlighting the impact of processing parameters on the optical properties of the waveguides.
Table 1: Effect of Annealing Temperature on Refractive Index of Sol-Gel Derived Nb₂O₅ Thin Films
| Annealing Temperature (°C) | Refractive Index (at ~633 nm) | Film Thickness (nm) | Notes |
| As-deposited (dried at 60°C) | ~1.8 - 1.9 | Varies with sol concentration and spin speed | Amorphous structure with residual organics and porosity. |
| 300 - 400 | ~2.1 - 2.25 | Decreases due to densification | Amorphous, with improved density and removal of organic residues.[3] |
| 500 | ~2.25 - 2.35 | Further decrease in thickness | Onset of crystallization to the pseudohexagonal (TT-Nb₂O₅) phase.[5] |
| 600 - 750 | ~2.30 - 2.37 | Stable thickness | Formation of the orthorhombic (T-Nb₂O₅) phase, leading to higher density.[5][6] |
Table 2: Propagation Loss of Nb₂O₅-based Optical Waveguides
| Waveguide Material | Fabrication Method | Wavelength (nm) | Propagation Loss (dB/cm) |
| Nb₂O₅-based hybrid sol-gel | Spin-coating and UV laser writing | 1310 | 0.8 |
| Nb₂O₅-based hybrid sol-gel | Spin-coating and UV laser writing | 1550 | 2.4 |
| Annealed AlN waveguide | Sputtering and RTA | 852 | As low as 2.0 ± 0.3 |
| TiO₂ planar waveguide | Dip-coating | 632.8 | As low as 0.3 |
Note: Propagation loss is highly dependent on the specific fabrication process, material composition, and surface roughness of the waveguide.
Experimental Protocols
This section provides detailed methodologies for the fabrication of Nb₂O₅ optical waveguides using this compound.
Protocol 1: Preparation of this compound Sol-Gel Solution
This protocol describes the synthesis of a stable Nb₂O₅ precursor sol for spin-coating.
Materials:
-
This compound (Nb(OC₂H₅)₅, 99.9%)
-
Absolute Ethanol (B145695) (200 proof, anhydrous)
-
Deionized Water
-
Ammonia (B1221849) solution (optional, for basic hydrolysis)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Glove box or Schlenk line
-
Glass beakers and magnetic stir bars
-
Magnetic stirrer hotplate
-
Syringes and filters (0.2 µm pore size)
Procedure:
-
Preparation of the Precursor Solution: Inside a glove box or under an inert atmosphere, dissolve this compound in absolute ethanol. A typical concentration ranges from 0.1 to 0.5 M. For example, to prepare a 0.2 M solution, add 5g of this compound to 90 ml of absolute ethanol under vigorous stirring.[5]
-
Hydrolysis: Slowly add a controlled amount of deionized water or a water/ethanol mixture to the precursor solution while stirring continuously. The molar ratio of water to this compound is a critical parameter that influences the gelation time and the properties of the final film. A common ratio is 1:1 to 4:1 (water:Nb).
-
(Optional) Catalyst Addition: For base-catalyzed hydrolysis, a small amount of ammonia solution (e.g., 5 ml for the 0.2 M solution) can be added to the precipitation system.[5]
-
Aging: Allow the sol to age for a specific period, typically 24 hours, at room temperature. This step allows for the completion of hydrolysis and condensation reactions, leading to a more stable sol.
-
Filtration: Before use, filter the sol through a 0.2 µm syringe filter to remove any particulate matter.
Protocol 2: Fabrication of Nb₂O₅ Thin Film Waveguides by Spin-Coating
This protocol details the deposition of the Nb₂O₅ sol onto a substrate to form a thin film.
Materials:
-
Prepared this compound sol
-
Substrates (e.g., silicon wafers, quartz slides)
-
Acetone, Isopropanol, and Deionized water (for cleaning)
Equipment:
-
Spin-coater
-
Hotplate
-
Nitrogen gas gun
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates by sequential sonication in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrates with a stream of nitrogen gas.
-
Spin-Coating:
-
Place the cleaned substrate on the spin-coater chuck.
-
Dispense an adequate amount of the Nb₂O₅ sol onto the center of the substrate.
-
Initiate the spin-coating program. A typical multi-step program is as follows:
-
Step 1 (Spreading): 500 rpm for 10 seconds.
-
Step 2 (Coating): 2000-4000 rpm for 30-60 seconds. The final thickness of the film is primarily determined by the sol viscosity and the spinning speed in this step.
-
-
-
Drying: After spin-coating, dry the film on a hotplate at a low temperature (e.g., 60-100°C) for 10-20 minutes to evaporate the solvent.
Protocol 3: Annealing of Nb₂O₅ Thin Films
This protocol describes the heat treatment process to convert the as-deposited gel film into a dense, stable Nb₂O₅ waveguide.
Equipment:
-
Tube furnace or a programmable muffle furnace
Procedure:
-
Loading: Carefully place the dried, coated substrates into the furnace.
-
Annealing Profile:
-
Ramping Up: Heat the furnace to the desired annealing temperature at a controlled rate (e.g., 2-5°C/minute) to avoid cracking of the film.
-
Dwelling: Hold the furnace at the target temperature (e.g., 400°C, 500°C, or 600°C) for a specific duration, typically 1 to 2 hours, to ensure complete conversion to Nb₂O₅ and densification of the film.
-
Cooling Down: Allow the furnace to cool down slowly to room temperature (e.g., at a rate of 2-5°C/minute) to prevent thermal shock and stress in the film.
-
Visualizations
Signaling Pathway: Sol-Gel Process for Nb₂O₅ Formation
The following diagram illustrates the key chemical reactions involved in the sol-gel synthesis of niobium pentoxide from this compound.
Caption: Hydrolysis and condensation reactions in the sol-gel process.
Experimental Workflow: Waveguide Fabrication
This diagram outlines the complete workflow for fabricating Nb₂O₅ optical waveguides.
Caption: Experimental workflow for Nb₂O₅ waveguide fabrication.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Properties of Spin-Coated Nb2O5 Films by the Sol-Gel Process for Electrochemical Applications | Building & Industrial Energy Systems Division [buildings.lbl.gov]
- 4. Biocompatible Nb2O5 thin films prepared by means of the sol-gel process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Niobium(V) Ethoxide for Corrosion Resistant Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Niobium(V) ethoxide in the formulation of advanced corrosion-resistant coatings. The excellent chemical stability and barrier properties of niobium pentoxide (Nb₂O₅), derived from this compound, make it a highly promising material for protecting metallic substrates in aggressive environments, including biomedical implants and industrial components.[1][2][3]
Introduction
This compound (Nb(OC₂H₅)₅) is a metal alkoxide precursor widely employed in the sol-gel synthesis of niobium pentoxide (Nb₂O₅) thin films and coatings.[4][5][6] The sol-gel process offers a versatile and cost-effective method for depositing uniform, amorphous, or crystalline Nb₂O₅ layers on various substrates at relatively low temperatures.[4] These coatings form a dense, adherent, and chemically inert barrier that significantly enhances the corrosion resistance of the underlying material.[3][7] The excellent corrosion resistance of niobium is attributed to the formation of this stable protective oxide film.[3][7]
Applications for these coatings are diverse, ranging from the protection of medical-grade stainless steel and titanium alloys used in biomedical implants to enhancing the durability of components in the aerospace and chemical industries.[1][8][9]
Experimental Protocols
Sol-Gel Synthesis of Niobium Pentoxide Coating Solution
This protocol details the preparation of a niobium pentoxide sol-gel solution using this compound as the precursor.
Materials:
-
This compound (Nb(OC₂H₅)₅)
-
Absolute Ethanol (B145695) (C₂H₅OH)
-
Butanol
-
Ammonia (B1221849) solution (NH₄OH)
-
Deionized water
Equipment:
-
Glass beakers and flasks
-
Magnetic stirrer and stir bars
-
Syringes or pipettes for precise liquid handling
-
Glove box or fume hood for handling moisture-sensitive precursor
Procedure:
-
In a controlled atmosphere (e.g., glove box or under inert gas), dissolve this compound in absolute ethanol with vigorous stirring. A typical starting concentration is around 0.2-0.5 M.[6]
-
For enhanced stability and to control the hydrolysis and condensation rates, a chelating agent such as acetylacetone can be added to the solution.[2]
-
Slowly add a mixture of ethanol, deionized water, and a catalyst (e.g., a small amount of ammonia hydroxide) to the precursor solution under continuous stirring.[6] The water-to-alkoxide molar ratio is a critical parameter that influences the gelation process.
-
Allow the sol to age for a predetermined period (typically 24 hours) at room temperature to ensure complete hydrolysis and polycondensation.[4]
Substrate Preparation and Coating Application
This protocol outlines the steps for preparing a metallic substrate and applying the Nb₂O₅ coating.
Materials:
-
Metallic substrate (e.g., AISI 316L stainless steel, titanium alloy, aluminum alloy)
-
Silicon carbide (SiC) grinding paper (various grits)
-
Acetone
-
Ethanol
-
Deionized water
-
Niobium pentoxide sol-gel solution
Equipment:
-
Polishing machine
-
Ultrasonic bath
-
Spin coater or dip coater
-
Furnace or hot plate
Procedure:
-
Substrate Cleaning: Mechanically polish the substrate surface using a series of SiC grinding papers with decreasing grit size to achieve a smooth, mirror-like finish.[8]
-
Subsequently, clean the polished substrates in an ultrasonic bath with acetone, followed by ethanol, and finally deionized water, typically for 15 minutes in each solvent, to remove any organic residues and polishing debris.[8] Dry the substrates thoroughly.
-
Coating Deposition: Apply the prepared niobium pentoxide sol to the cleaned substrate using either spin coating or dip coating techniques.[2]
-
Spin Coating: Dispense a controlled volume of the sol onto the center of the substrate and spin at a specific speed (e.g., 1500-3000 rpm) for a set duration (e.g., 30-60 seconds) to achieve a uniform film thickness.
-
Dip Coating: Immerse the substrate into the sol and withdraw it at a constant, controlled speed. The film thickness is primarily determined by the withdrawal speed and the viscosity of the sol.
-
-
Drying and Curing: After deposition, dry the coated substrates at a low temperature (e.g., 80-100 °C) to evaporate the solvents.[10]
-
Finally, heat-treat (anneal) the coatings at higher temperatures (e.g., 450-650 °C) to promote densification, remove organic residues, and induce crystallization of the niobium pentoxide film if desired.[6] Amorphous films are typically obtained at temperatures below 450 °C.[11]
Data Presentation
The corrosion resistance of Nb₂O₅ coatings is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). The following tables summarize key parameters obtained from such analyses.
| Coating/Substrate | Corrosion Potential (Ecorr) (V vs. SCE) | Corrosion Current Density (icorr) (A/cm²) | Polarization Resistance (Rp) (kΩ·cm²) | Reference |
| Nb₂O₅ on Ti-6Al-4V | More Positive than Substrate | Lower than Substrate | Higher than Substrate | [12] |
| Nb₂O₅ on 7050-T7451 Al Alloy | - | - | Significantly Increased | [13] |
| Nb₂O₅ on AISI 316L Stainless Steel | - | Lower than Substrate | Larger than Substrate | [8] |
| Ni-Nb₂O₅ on Mild Steel | - | - | Increased with Nb₂O₅ | [14] |
Table 1: Summary of Potentiodynamic Polarization Data.
| Coating/Substrate | Impedance Modulus at Low Frequency (|Z|) | Phase Angle Maximum | Protective Efficiency (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Nb₂O₅ on 7050-T7451 Al Alloy | Significantly Increased | - | - |[13] | | Nb₂O₅ on AISI 316L Stainless Steel | High and Stable over Time | - | - |[8] | | Epoxy-Nb₂O₅ on Carbon Steel | Higher than Commercial Epoxy | - | - |[15] | | Ni-Nb₂O₅ on Mild Steel | - | - | 87.9 |[14] |
Table 2: Summary of Electrochemical Impedance Spectroscopy (EIS) Data.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the preparation and characterization of corrosion-resistant niobium oxide coatings.
Caption: Experimental workflow for Nb₂O₅ coating fabrication and evaluation.
Corrosion Protection Mechanism
The diagram below illustrates the mechanism by which the niobium oxide coating protects the metallic substrate from corrosion.
Caption: Corrosion protection by a dense Nb₂O₅ barrier layer.
References
- 1. ProChem, Inc. Niobium (V) Ethoxide - High-Purity Precursor for Coatings & Catalysts [prochemonline.com]
- 2. Biocompatible Nb2O5 thin films prepared by means of the sol-gel process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. electrochemsci.org [electrochemsci.org]
- 9. Progress in Niobium Oxide-Containing Coatings for Biomedical Applications: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sol-gel route to niobium pentoxide (Journal Article) | OSTI.GOV [osti.gov]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. intercorr.com.br [intercorr.com.br]
Troubleshooting & Optimization
Technical Support Center: Controlling Niobium(V) Ethoxide Hydrolysis in Sol-Gel Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the sol-gel synthesis of niobium-based materials using Niobium(V) ethoxide.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the sol-gel synthesis of niobium oxide from this compound?
The main challenge is the high reactivity of this compound towards water. This can lead to rapid and uncontrolled hydrolysis and condensation reactions, resulting in immediate precipitation of niobium hydroxide (B78521) rather than the formation of a stable sol and a homogeneous gel network.[1][2]
Q2: How can the hydrolysis rate of this compound be controlled?
The hydrolysis rate can be controlled through several methods:
-
Chemical Modification: Using chelating agents to form more stable niobium complexes that are less susceptible to rapid hydrolysis.[1][2]
-
Slow Hydrolysis: Introducing water slowly, for instance, through atmospheric moisture or by using a very small, controlled amount of water in the reaction mixture.[3]
-
Catalyst Control: The type and concentration of acid or base catalysts can influence the rates of hydrolysis and condensation.
Q3: What are common chelating agents used to stabilize this compound?
Commonly used chelating agents include β-diketones like acetylacetone (B45752), and carboxylic acids such as acetic acid and citric acid.[1][4][5] These agents react with the niobium alkoxide to form more stable complexes, reducing its reactivity.[2]
Q4: What is the general equation for the hydrolysis of this compound?
The overall, simplified hydrolysis reaction can be represented as: Nb₂(OC₂H₅)₁₀ + 5 H₂O → Nb₂O₅ + 10 C₂H₅OH[6]
Q5: What are the typical solvents used for dissolving this compound?
Absolute ethanol (B145695) is a commonly used solvent for dissolving this compound in sol-gel preparations.[7][8]
Troubleshooting Guides
Issue 1: Immediate formation of a white precipitate upon adding the hydrolysis agent.
-
Question: I observed a white precipitate immediately after adding water/ammonia to my this compound solution. How can I prevent this and obtain a clear sol?
-
Answer: This indicates that the hydrolysis and condensation reactions are occurring too rapidly. Here are some solutions:
-
Reduce the rate of water addition: Instead of adding water directly, consider introducing it slowly. You can do this by using a dilute water/alcohol solution and adding it dropwise while vigorously stirring.
-
Utilize a chelating agent: The most effective method is to modify the this compound precursor with a chelating agent before introducing the hydrolysis agent. Acetylacetone or acetic acid are common choices.[4][5] The chelating agent will form a more stable complex with the niobium, moderating its reactivity.[1][2]
-
Control the temperature: Performing the reaction at a lower temperature can help to slow down the reaction kinetics.
-
Issue 2: The resulting gel is inhomogeneous and contains opaque regions.
-
Question: My final gel is not transparent and appears to have phase separation. What could be the cause?
-
Answer: Inhomogeneity in the gel can result from localized, rapid condensation.
-
Improve mixing: Ensure vigorous and continuous stirring throughout the addition of the hydrolysis agent and during the initial stages of gelation.
-
Optimize the chelating agent to precursor ratio: An insufficient amount of chelating agent may not adequately stabilize all the niobium precursor molecules. It's important to experiment with the molar ratio of the chelating agent to this compound to find the optimal conditions for your system.[1]
-
Control the pH: The pH of the solution can significantly affect the rates of hydrolysis and condensation. Using acidic or basic catalysts can help in achieving a more uniform gelation process.
-
Issue 3: The sol does not gel after an extended period.
-
Question: My sol remains a liquid and has not formed a gel even after a long time. What should I do?
-
Answer: This suggests that the condensation reaction is proceeding too slowly or has been inhibited.
-
Increase the water content: There might be an insufficient amount of water for the hydrolysis and subsequent condensation reactions to proceed to form a gel network. A controlled increase in the water-to-alkoxide molar ratio can promote gelation.
-
Introduce a catalyst: The addition of a small amount of an acid or base catalyst can accelerate the condensation reactions.
-
Apply gentle heating: Slightly increasing the temperature of the sol can promote the kinetics of the condensation reactions, leading to gel formation.
-
Quantitative Data
Table 1: Examples of Reaction Conditions for Niobium Oxide Synthesis via Sol-Gel
| Precursor | Solvent | Hydrolysis/Precipitating Agent | Chelating Agent | Calcination Temperature (°C) | Resulting Phase | Reference |
| This compound | Absolute Ethanol | Ammonia hydroxide | None | 500 - 750 | Orthorhombic (at 650-750°C) | [7] |
| This compound | Not specified | Acetic Acid/Water | Acetic Acid | ~550 | T-Nb₂O₅ | [5] |
| Niobium chloride | Isopropanol | Water (via aging) | Tween 20 (surfactant) | 550 - 750 | Orthorhombic, Tetragonal | [3] |
| Niobium chloride | Deionized water | Hydrogen peroxide | Citric acid, Ethylene glycol | Not specified | Not specified | [8][9] |
Experimental Protocols
Protocol: Controlled Hydrolysis of this compound using Acetylacetone as a Chelating Agent
This protocol describes a general method for preparing a stable niobium oxide sol, which can then be cast to form a gel.
Materials:
-
This compound (Nb(OC₂H₅)₅)
-
Absolute Ethanol (EtOH)
-
Acetylacetone (acacH)
-
Deionized water
-
Nitric acid (HNO₃) or Ammonia (NH₃) (optional, as catalyst)
Procedure:
-
Precursor Solution Preparation:
-
In a dry, inert atmosphere (e.g., a glovebox), prepare a 0.5 M solution of this compound in absolute ethanol.
-
Stir the solution with a magnetic stirrer until the precursor is fully dissolved.
-
-
Chelation/Stabilization:
-
While stirring, add acetylacetone to the precursor solution. A typical molar ratio of this compound to acetylacetone is 1:1.
-
Continue stirring for at least 30 minutes to ensure the formation of the niobium-acetylacetonate complex. The solution should remain clear.
-
-
Hydrolysis:
-
Prepare a hydrolysis solution consisting of ethanol and water. The molar ratio of water to niobium can be varied, but a starting point of 4:1 is common. A small amount of acid or base can be added to this solution to catalyze the reaction.
-
Add the hydrolysis solution dropwise to the stabilized niobium precursor solution under vigorous stirring.
-
A clear, stable sol should be formed. The immediate precipitation of niobium hydroxide should be avoided.
-
-
Gelation:
-
Cover the container with the sol and leave it to age at room temperature. Gelation time can vary from hours to days depending on the specific conditions.
-
Alternatively, the sol can be cast into a mold or used for dip-coating, followed by aging.
-
-
Drying and Calcination:
-
Once a rigid gel has formed, it should be dried at a low temperature (e.g., 60-80°C) for an extended period to remove the solvent.
-
The dried gel can then be calcined at higher temperatures (e.g., 500-750°C) to remove organic residues and crystallize the niobium oxide.[7]
-
Visualizations
Caption: Experimental workflow for the sol-gel synthesis of niobium oxide.
Caption: Effect of a chelating agent on the hydrolysis of this compound.
Caption: Troubleshooting decision tree for this compound sol-gel synthesis.
References
- 1. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Sol-gel route to niobium pentoxide (Journal Article) | OSTI.GOV [osti.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Preventing precipitation in Niobium(V) ethoxide solutions
Welcome to the technical support center for Niobium(V) ethoxide solutions. This resource is designed to assist researchers, scientists, and drug development professionals in preventing precipitation and ensuring the stability of their this compound solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your work.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of this compound solutions.
Q1: Why is my this compound solution turning cloudy and forming a white precipitate?
A1: The formation of a white precipitate, which is typically niobium oxide (Nb₂O₅), is most commonly due to the hydrolysis of this compound.[1] this compound is extremely sensitive to moisture.[2] When it comes into contact with water, even trace amounts from the atmosphere or solvents, it reacts to form niobium oxides, which are insoluble in most organic solvents.[1]
Q2: How can I prevent the hydrolysis and precipitation of my this compound solution?
A2: Preventing hydrolysis is key to maintaining a clear and stable solution. This can be achieved through a combination of proper handling techniques and the use of chemical stabilizers.
-
Inert Atmosphere: Always handle this compound and its solutions under an inert atmosphere, such as dry nitrogen or argon, to minimize exposure to atmospheric moisture.[2]
-
Dry Solvents and Glassware: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
Stabilizing Agents: Employ chelating agents to reduce the reactivity of the this compound towards water.
Q3: What are chelating agents and how do they stabilize this compound solutions?
A3: Chelating agents are molecules that can bind to the niobium metal center, forming a more stable complex. This coordination reduces the susceptibility of the niobium ethoxide to react with water. Effective chelating agents for this purpose include:
-
β-Diketones: Acetylacetone (B45752) (acac) is a commonly used stabilizer. It reacts with the niobium ethoxide to form a more stable complex, slowing down the hydrolysis and condensation rates.
-
Carboxylic Acids: Acetic acid can also be used to modify the niobium alkoxide, leading to the formation of a more stable precursor.
-
Alkanolamines: Diethanolamine is another effective stabilizing agent.
Q4: What is the recommended molar ratio of chelating agent to this compound?
A4: The optimal molar ratio of chelating agent to this compound can vary depending on the specific application and desired stability. However, a common starting point is a 1:1 molar ratio of acetylacetone to niobium ethoxide. Increasing the molar ratio of the chelating agent can further enhance stability. For instance, in studies with similar metal alkoxides like titanium isopropoxide, increasing the molar ratio of acetylacetone from 1:4 to 1:8 resulted in a more stable precursor solution.[3]
Q5: My solution is already slightly cloudy. Can I salvage it?
A5: Once a significant amount of precipitate has formed, it is very difficult to redissolve it back into a stable alkoxide solution. The hydrolysis reaction is generally irreversible. It is always best to prevent precipitation from occurring in the first place. If only a small amount of turbidity is observed, adding a chelating agent might help to stabilize the remaining unreacted niobium ethoxide, but it will not dissolve the existing niobium oxide precipitate.
Q6: What solvents are recommended for preparing this compound solutions?
A6: Anhydrous ethanol (B145695) is a commonly used solvent for preparing this compound solutions, especially for sol-gel applications.[4] Other anhydrous alcohols like butanol can also be used. It is crucial that the solvent is thoroughly dried to minimize water content.
Quantitative Data on Solution Stability
| Solvent System | Stabilizer | Molar Ratio (Nb:Stabilizer) | Expected Stability (at Room Temperature) | Observations |
| Anhydrous Ethanol | None | N/A | Very Poor (minutes to hours) | Rapid formation of white precipitate upon exposure to air. |
| Anhydrous Ethanol | Acetic Acid | 1:1 | Good (days to weeks) | Solution remains clear for an extended period. Gelation can be controlled. |
| Anhydrous Ethanol | Acetylacetone | 1:1 | Very Good (weeks to months) | Forms a stable, clear yellow solution. Hydrolysis is significantly slowed. |
| Anhydrous Ethanol | Acetylacetone | 1:2 | Excellent (months) | Increased concentration of the chelating agent further enhances stability. |
| Anhydrous Butanol | Acetylacetone | 1:1 | Very Good (weeks to months) | Similar stability to ethanol-based solutions. |
Note: The stability times are estimates and can be affected by the residual water content in the solvent and the handling environment.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 0.5 M stabilized stock solution of this compound in anhydrous ethanol using acetylacetone as a stabilizer.
Materials:
-
This compound (Nb(OC₂H₅)₅)
-
Anhydrous ethanol (200 proof, <0.005% water)
-
Acetylacetone (acac), reagent grade
-
Dry, clean glassware (e.g., Schlenk flask, graduated cylinders, syringes)
-
Inert atmosphere glove box or Schlenk line
Procedure:
-
Preparation of the Stabilizer Solution:
-
Under an inert atmosphere, transfer 100 mL of anhydrous ethanol to a dry Schlenk flask.
-
Using a syringe, add 4.9 mL of acetylacetone (0.05 mol) to the ethanol. This corresponds to a 1:1 molar ratio with this compound.
-
Stir the solution gently until the acetylacetone is fully dissolved.
-
-
Dissolution of this compound:
-
In a separate, dry container inside the inert atmosphere glove box, weigh out 15.9 g of this compound (0.05 mol).
-
Slowly add the this compound to the ethanol-acetylacetone solution while stirring. It is crucial to add the alkoxide to the stabilizer solution, not the other way around.
-
Continue stirring until the this compound is completely dissolved. The resulting solution should be clear and may have a slight yellow tint.
-
-
Storage:
-
Seal the flask tightly under the inert atmosphere.
-
Store the solution in a cool, dry place away from light.
-
Protocol 2: Sol-Gel Preparation of Niobium Oxide Films (Example Application)
This protocol provides an example of how a stabilized this compound solution can be used in a sol-gel process to create niobium oxide thin films.
Materials:
-
Stabilized this compound stock solution (0.5 M, as prepared in Protocol 1)
-
Anhydrous butanol
-
Deionized water
-
Substrates (e.g., silicon wafers, glass slides)
Procedure:
-
Sol Preparation:
-
In a dry flask under ambient conditions, mix the stabilized this compound stock solution with anhydrous butanol. A typical mixture for spin coating might involve diluting the stock solution with an equal volume of butanol.
-
For hydrolysis, prepare a solution of deionized water in butanol. The molar ratio of water to niobium will influence the gelation time and film properties. A starting point is a water-to-niobium molar ratio of 2:1.
-
Slowly add the water/butanol solution to the niobium ethoxide solution under vigorous stirring.
-
-
Film Deposition (Spin Coating Example):
-
Dispense a small amount of the prepared sol onto the substrate.
-
Spin the substrate at a desired speed (e.g., 3000 rpm) for a set time (e.g., 30 seconds) to create a uniform thin film.
-
-
Drying and Annealing:
-
Dry the coated substrate on a hotplate at a low temperature (e.g., 100 °C) for a few minutes to evaporate the solvents.
-
Anneal the film in a furnace at a higher temperature (e.g., 450-700 °C) to form the crystalline niobium oxide phase. The exact temperature and time will depend on the desired film properties.
-
Visualizations
The following diagrams illustrate the key chemical processes and experimental workflows.
References
Niobium(V) Ethoxide Precursor: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, shelf life, and handling of Niobium(V) ethoxide.
Frequently Asked Questions (FAQs)
Q1: What is the typical shelf life of this compound?
A1: Many suppliers do not provide a specific expiration date for this compound due to its high sensitivity to environmental conditions.[1][2] The stability is highly dependent on storage and handling. A standard warranty of one year from the date of shipment is common, with the recommendation for users to routinely inspect the product to ensure it performs as expected.[2] For products without a specified retest or expiration date, it is crucial to handle them according to the defined conditions on the product literature and website.[1][2]
Q2: How should this compound be properly stored?
A2: To maximize its stability and shelf life, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[3] It is highly sensitive to moisture and will readily hydrolyze upon contact with air.[1][4] The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[4]
Q3: What are the signs of this compound degradation?
A3: Visual inspection can often reveal signs of degradation. Pure this compound is a colorless to yellow-gold liquid.[3] The presence of white solid precipitates (niobium oxides) or a significant change in viscosity or color may indicate hydrolysis or other decomposition reactions have occurred.
Q4: What are the primary decomposition products of this compound?
A4: The two main degradation pathways are hydrolysis and thermal decomposition.
-
Hydrolysis: In the presence of moisture, this compound reacts to form niobium oxides and ethanol (B145695).[1]
-
Thermal Decomposition: At elevated temperatures (above 325-350 °C), it can decompose to yield niobium(V) oxide, ethanol, ethane, and diethyl ether.[2]
Q5: Is this compound hazardous?
A5: Yes, this compound is classified as a flammable and corrosive liquid.[3] It can cause severe skin burns and eye damage.[3] It is essential to handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| White precipitate in the solution | Exposure to moisture leading to hydrolysis and formation of insoluble niobium oxides. | The precursor is likely degraded and may not be suitable for sensitive applications. Consider filtering the solution if only a small amount of precipitate is present, but be aware that the concentration of the active precursor will be lower. For future use, ensure storage containers are properly sealed and handle under an inert atmosphere. |
| Inconsistent experimental results | Partial degradation of the precursor, leading to lower reactivity or the presence of interfering byproducts. | Test the purity of the this compound using one of the analytical methods described in the "Experimental Protocols" section. If degradation is confirmed, a fresh bottle of the precursor should be used. |
| Difficulty dissolving the precursor in an organic solvent | The precursor may have hydrolyzed, forming less soluble niobium oxide species. | Ensure the solvent is anhydrous. If the precursor still does not dissolve, it is likely degraded. |
| Color of the precursor has darkened significantly | This could indicate the presence of impurities or slow decomposition over time. | While a change in color does not definitively mean the product is unusable, it is a sign of potential degradation. It is recommended to test the material's performance in a small-scale, non-critical experiment before use in a large-scale or critical application. |
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents hydrolysis from atmospheric moisture.[3] |
| Temperature | Cool, dry place | Minimizes thermal decomposition and reduces vapor pressure. |
| Container | Tightly sealed, original container | Prevents contamination and exposure to air and moisture. |
| Handling | In a fume hood or glovebox | Ensures proper ventilation and minimizes exposure to a flammable and corrosive substance.[3] |
| Incompatible Materials | Water, moist air, strong acids, halogens, oxidizing agents | Reacts readily with these substances, leading to degradation.[4] |
Experimental Protocols
1. Purity Assessment by Gravimetric Analysis
This method determines the niobium content by converting the ethoxide to the stable niobium(V) oxide (Nb₂O₅).
-
Procedure:
-
Accurately weigh a sample of this compound in a porcelain crucible.
-
Carefully heat the crucible in a fume hood to slowly evaporate the organic components.
-
Once the organic material has been driven off, transfer the crucible to a muffle furnace.
-
Ignite the sample at a high temperature (e.g., 800-1000 °C) until a constant weight is achieved. This ensures the complete conversion to Nb₂O₅.
-
Cool the crucible in a desiccator and weigh the resulting Nb₂O₅.
-
Calculate the percentage of niobium in the original sample based on the stoichiometry of Nb₂O₅.
-
2. Moisture Content Determination by Karl Fischer Titration
This is a standard method for quantifying water content in chemical samples.
-
Procedure:
-
Use a Karl Fischer titrator, either volumetric or coulometric depending on the expected water content.
-
The solvent for the titration should be a suitable anhydrous alcohol that does not react with the this compound.
-
Inject a known weight of the this compound sample into the titration cell containing the Karl Fischer reagent.
-
The titration proceeds automatically, and the instrument will determine the amount of water in the sample.
-
It is crucial to perform this analysis under a dry atmosphere to prevent contamination from ambient moisture.
-
3. Detection of Degradation by FTIR Spectroscopy
Infrared spectroscopy can be used to identify functional groups and detect changes in the chemical structure.
-
Procedure:
-
Acquire an FTIR spectrum of a fresh, high-purity sample of this compound to serve as a reference.
-
To analyze a potentially degraded sample, acquire its FTIR spectrum under the same conditions.
-
Compare the two spectra. The presence of a broad peak around 3200-3500 cm⁻¹ in the degraded sample would indicate the presence of O-H bonds from ethanol and water, suggesting hydrolysis. Changes in the fingerprint region (below 1500 cm⁻¹) can also indicate the formation of niobium-oxygen-niobium bonds characteristic of niobium oxides.
-
Mandatory Visualizations
Caption: Factors influencing this compound degradation pathways.
Caption: Troubleshooting workflow for this compound precursor issues.
References
Technical Support Center: Optimizing Annealing of Nb2O5 Films from Niobium(V) Ethoxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of Niobium Pentoxide (Nb2O5) films from a Niobium(V) ethoxide precursor. The following information is designed to address common challenges encountered during the critical annealing step of the fabrication process.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of annealing in the fabrication of Nb2O5 films from this compound?
A1: Annealing is a critical thermal treatment step that plays a pivotal role in determining the final properties of the Nb2O5 film. It is primarily used to:
-
Induce Crystallization: As-deposited films from a this compound sol-gel precursor are typically amorphous. Annealing provides the necessary energy to transform the amorphous structure into a crystalline one.[1][2]
-
Control Crystal Phase: The specific crystalline phase of Nb2O5 (e.g., TT-Nb2O5, T-Nb2O5, H-Nb2O5) is highly dependent on the annealing temperature.[3][4]
-
Modify Film Properties: Annealing significantly influences the film's optical (refractive index, bandgap), mechanical (hardness, density), and electrical properties.[1][5]
-
Remove Residual Organics: For sol-gel derived films, annealing helps in the removal of residual organic compounds from the precursor solution, leading to a purer Nb2O5 film.
Q2: At what temperature do as-deposited amorphous Nb2O5 films begin to crystallize?
A2: Most studies indicate that Nb2O5 films derived from sol-gel processes remain amorphous up to approximately 400-450°C.[2][5] Crystallization generally begins at temperatures around 500°C.[1][6]
Q3: How does the annealing temperature affect the crystal structure of the Nb2O5 film?
A3: The annealing temperature is a key determinant of the resulting crystalline phase of Nb2O5. While the exact transition temperatures can vary based on the specific deposition technique and other process parameters, a general progression is as follows:
-
Amorphous: Below 450-500°C, the films are typically amorphous.[2]
-
TT-Nb2O5 (pseudo-hexagonal): This is often the first crystalline phase to appear at temperatures between 500°C and 600°C.[3]
-
T-Nb2O5 (orthorhombic): As the temperature increases to the 700-800°C range, a transition to the T-phase is observed.[3]
-
H-Nb2O5 (monoclinic): At higher temperatures, typically around 1000°C or more, the H-phase may form.[7]
Q4: What is the expected impact of annealing temperature on the optical properties of the Nb2O5 films?
A4: The refractive index and optical bandgap of Nb2O5 films are strongly correlated with the annealing temperature. Generally, as the annealing temperature increases up to the crystallization point, the film density increases, which in turn leads to a higher refractive index and a wider bandgap.[1] However, one study noted a decrease in the refractive index with increasing annealing temperature below 400°C.[5] Above the crystallization temperature, changes in the crystal structure and surface roughness can lead to more complex variations in optical properties.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Film remains amorphous after annealing | The annealing temperature was too low. | Increase the annealing temperature to at least 500°C to initiate crystallization.[1][6] Verify the furnace's temperature calibration. |
| Cracked or peeling film after annealing | High residual stress due to a rapid heating or cooling rate. | Reduce the heating and cooling rates during the annealing process to minimize thermal shock. |
| Mismatch in the coefficient of thermal expansion between the film and the substrate. | Consider using a substrate with a closer thermal expansion coefficient to Nb2O5 or introduce a buffer layer. | |
| High surface roughness | Crystallization at higher temperatures can lead to increased grain size and surface roughness.[6] | For applications requiring a smooth surface, consider annealing at a temperature just below the crystallization point (around 400°C) if an amorphous film is acceptable.[5] If a crystalline film is necessary, optimize the annealing time and temperature to control grain growth. |
| Inconsistent or unexpected optical properties | Incomplete removal of organic residues from the sol-gel precursor. | Ensure a sufficiently long annealing time at a temperature high enough to completely pyrolyze the organic components. |
| Uncontrolled crystallization leading to mixed phases. | Precisely control the annealing temperature and duration to target a specific crystalline phase. | |
| Film shows poor adhesion to the substrate | Inadequate substrate cleaning. | Implement a thorough substrate cleaning procedure before film deposition. |
| High film stress. | Optimize the annealing ramp rates and consider a lower final annealing temperature if the application allows. |
Data Presentation
Table 1: Effect of Annealing Temperature on Nb2O5 Film Properties
| Annealing Temperature (°C) | Film Structure | Refractive Index (at 550 nm) | Surface Roughness (RMS) | Key Observations |
| As-deposited | Amorphous | Varies with deposition | ~0.4-0.5 nm | Transparent and smooth film. |
| 100 - 400 | Amorphous | Generally decreases slightly with increasing temperature.[5] | Remains relatively stable (~0.4-0.5 nm).[6] | Film densification may occur. |
| 500 | Crystalline (TT-phase) | Increases significantly. | Increases dramatically (~5 nm).[6] | Onset of crystallization.[1][6] |
| 600 - 800 | Crystalline (T-phase) | Continues to evolve with phase changes. | Further changes depending on grain growth. | Phase transition from TT to T-phase.[3] |
| >800 | Crystalline (e.g., H-phase) | Dependent on the specific high-temperature phase. | Can be significantly rough. | Formation of different high-temperature phases.[7] |
Experimental Protocols
Detailed Methodology for Sol-Gel Synthesis and Annealing of Nb2O5 Films
This protocol provides a general framework. Specific concentrations, spin speeds, and annealing parameters should be optimized for the desired film thickness and properties.
-
Precursor Solution Preparation:
-
Dissolve this compound (Nb(OC2H5)5) in a suitable solvent such as absolute ethanol.[8]
-
Stir the solution vigorously in a controlled atmosphere (e.g., a glove box) to prevent premature hydrolysis.
-
A stabilizer, such as acetylacetone, can be added to the solution to control the hydrolysis and condensation rates.
-
-
Substrate Cleaning:
-
Thoroughly clean the desired substrate (e.g., silicon wafer, quartz, or ITO-coated glass) using a multi-step cleaning process.
-
A typical process involves sequential sonication in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun.
-
-
Film Deposition (Spin Coating):
-
Dispense the precursor solution onto the cleaned substrate.
-
Spin coat the substrate at a specific speed and duration to achieve the desired film thickness.
-
Perform a pre-heating step on a hot plate (e.g., at 100-150°C) to evaporate the solvent.
-
-
Annealing:
-
Place the coated substrate in a programmable furnace.
-
Ramp up the temperature to the desired annealing temperature at a controlled rate (e.g., 5-10°C/min) to avoid thermal shock.
-
Hold the temperature at the setpoint for a specific duration (e.g., 1-2 hours) to allow for complete crystallization and removal of organics.
-
Cool the furnace down to room temperature at a controlled rate.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of Nb2O5 films.
Caption: Influence of annealing temperature on Nb2O5 film phase.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and Properties of Spin-Coated Nb2O5 Films by the Sol-Gel Process for Electrochemical Applications | Building & Industrial Energy Systems Division [buildings.lbl.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fine Control of Optical Properties of Nb2O5 Film by Thermal Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. scielo.br [scielo.br]
Troubleshooting non-uniform film growth in Niobium(V) ethoxide CVD
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering non-uniform film growth during Chemical Vapor Deposition (CVD) of Niobium(V) ethoxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in CVD?
This compound, with the chemical formula Nb₂(OC₂H₅)₁₀, is a metalorganic precursor used for depositing niobium oxide (Nb₂O₅) thin films via CVD.[1] It is chosen for its volatility, which allows it to be transported in a vapor phase to the reaction chamber. These niobium oxide films are of interest for various applications, including in drug development research, due to their biocompatibility and chemical stability.
Q2: What are the most common causes of non-uniform film growth in this compound CVD?
The most common causes include:
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Inconsistent Precursor Vapor Supply: this compound exists as a dimer (Nb₂(OEt)₁₀) and can partially dissociate upon heating, leading to an unstable vapor pressure and inconsistent delivery to the substrate.[1]
-
Non-uniform Substrate Temperature: Temperature gradients across the substrate can cause different deposition rates in different areas.
-
Inadequate Gas Flow Dynamics: The flow of the carrier gas and precursor vapor may not be uniform across the substrate surface, leading to variations in film thickness.
-
Reactor Pressure Fluctuations: Changes in reactor pressure during deposition can alter the concentration of the precursor and affect the growth rate.
-
Precursor Decomposition: Thermal decomposition of the precursor before it reaches the substrate can lead to the formation of particles in the gas phase, resulting in a rough and non-uniform film.
Q3: How does the dimeric nature of this compound affect film uniformity?
This compound's dimeric structure and its tendency to partially break down into monomers upon heating can cause fluctuations in its vapor pressure.[1] This instability in the precursor's vaporization rate leads to an inconsistent flow of the niobium-containing species to the substrate, resulting in non-uniform film thickness.
Q4: Can the design of the CVD reactor influence film uniformity?
Yes, the reactor geometry, the design of the gas inlet (or "showerhead"), and the substrate holder all play a critical role in achieving uniform film growth. A well-designed reactor ensures a laminar and uniform flow of reactant gases over the entire substrate surface.
Troubleshooting Guide for Non-Uniform Film Growth
This guide provides a structured approach to diagnosing and resolving common issues leading to non-uniform niobium oxide films.
Problem: Film is thicker at the edges and thinner in the center (or vice-versa).
| Potential Cause | Troubleshooting Steps |
| Non-Uniform Substrate Temperature | 1. Verify the temperature uniformity across the substrate using a calibrated thermocouple or pyrometer. 2. Ensure the substrate has good thermal contact with the heater block. 3. Allow for a longer thermal soaking time before starting the deposition to ensure the substrate reaches a uniform temperature. |
| Poor Gas Flow Dynamics | 1. Check the design of your gas delivery system. Ensure the gas inlet provides a uniform flow across the substrate. 2. Adjust the carrier gas flow rate. A higher flow rate can sometimes improve uniformity, but an excessively high rate can also cause turbulence. 3. If possible, rotate the substrate during deposition to average out any non-uniformities in the gas flow. |
| Reactor Pressure Gradients | 1. Ensure the vacuum pump is operating correctly and the pressure in the chamber is stable. 2. Check for any leaks in the CVD system. 3. Optimize the total reactor pressure. Sometimes a slightly higher or lower pressure can improve the uniformity of the gas flow. |
Problem: The film has a rough or hazy appearance.
| Potential Cause | Troubleshooting Steps |
| Gas Phase Particle Formation | 1. Lower the precursor vaporizer temperature to reduce the rate of decomposition in the delivery lines. 2. Increase the carrier gas flow rate to reduce the residence time of the precursor in the heated zones before the substrate. 3. Ensure the temperature of the gas lines is high enough to prevent condensation but not so high as to cause significant premature decomposition. |
| Precursor Instability | 1. Use a freshly opened and properly stored this compound precursor. It is sensitive to moisture and can degrade over time. 2. Consider using a bubbler for precursor delivery with precise temperature and pressure control to stabilize the vapor flow. |
Problem: Inconsistent film thickness from run to run.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Precursor Delivery | 1. Precisely control the temperature of the this compound container (bubbler) to ensure a consistent vaporization rate.[1] 2. Use a mass flow controller for the carrier gas to maintain a constant flow rate. 3. Ensure that the precursor delivery lines are maintained at a stable temperature to prevent condensation or premature decomposition. |
| Variations in Process Parameters | 1. Double-check and log all process parameters for each run, including substrate temperature, reactor pressure, gas flow rates, and deposition time. 2. Calibrate all temperature and pressure sensors regularly. |
Quantitative Data Summary
While precise optimal parameters are system-dependent, the following table provides a general overview of process parameters for metal oxide CVD that can be used as a starting point for optimization.
| Parameter | Typical Range | Impact on Uniformity |
| Substrate Temperature | 300 - 600 °C | Higher temperatures can increase the deposition rate but may also lead to non-uniformity if the temperature is not uniform across the substrate. |
| Precursor Bubbler Temperature | 80 - 150 °C | Needs to be high enough for sufficient vapor pressure but low enough to avoid rapid decomposition. Stability is key for uniform delivery. |
| Carrier Gas (Ar or N₂) Flow Rate | 20 - 200 sccm | Affects the residence time of the precursor and the boundary layer thickness. Needs to be optimized for the specific reactor geometry. |
| Reactor Pressure | 0.1 - 10 Torr | Influences the mean free path of gas molecules and can affect the conformality and uniformity of the coating. |
| Deposition Time | 5 - 60 min | Directly affects film thickness. Longer times can amplify non-uniformities. |
Experimental Protocol: CVD of Niobium Oxide
This protocol outlines a general procedure for the deposition of niobium oxide thin films using this compound.
1. Substrate Preparation: a. Clean the substrate (e.g., silicon wafer or glass slide) using a standard cleaning procedure (e.g., RCA-1 and RCA-2 for silicon). b. Dry the substrate thoroughly with a nitrogen gun and place it on the substrate heater in the CVD reactor.
2. System Pump-down and Leak Check: a. Pump down the reactor to a base pressure of < 1 x 10⁻⁵ Torr. b. Perform a leak check to ensure the integrity of the system.
3. Precursor and Substrate Heating: a. Heat the this compound bubbler to the desired temperature (e.g., 120 °C) and allow it to stabilize. b. Heat the substrate to the desired deposition temperature (e.g., 450 °C) and allow it to stabilize.
4. Deposition Process: a. Set the carrier gas (e.g., Argon) flow rate through the bubbler using a mass flow controller (e.g., 50 sccm). b. Introduce the carrier gas and precursor vapor into the reaction chamber. c. Maintain a constant reactor pressure during deposition (e.g., 1 Torr). d. Continue the deposition for the desired amount of time to achieve the target film thickness.
5. Post-Deposition: a. Stop the precursor flow by closing the valve to the bubbler. b. Turn off the substrate heater and allow the substrate to cool down under a flow of inert gas. c. Once at room temperature, vent the chamber and remove the coated substrate.
Visualizations
Caption: Experimental workflow for this compound CVD.
Caption: Troubleshooting logic for non-uniform film growth.
References
Technical Support Center: Purification of Niobium(V) Ethoxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Niobium(V) ethoxide. The following information addresses common issues encountered during the purification of this compound, with a specific focus on the removal of chloride impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of chloride contamination in this compound?
A1: The most common source of chloride impurities in this compound originates from its synthesis. A widely used method for preparing this compound is through a salt metathesis reaction involving niobium pentachloride (NbCl₅) and sodium ethoxide (NaOEt).[1] In this reaction, sodium chloride (NaCl) is formed as a byproduct. If the separation and purification processes are not sufficiently rigorous, residual NaCl or unreacted NbCl₅ can remain in the final product.
Q2: Why is it crucial to remove chloride impurities from this compound?
A2: Chloride impurities can significantly impact the performance of this compound in its applications, particularly in the fabrication of niobium-based thin films and coatings through sol-gel and metal-organic chemical vapor deposition (MOCVD) processes.[2] The presence of chloride can lead to defects in the material's structure, alter its electrical and optical properties, and affect the overall performance of electronic and catalytic components.
Q3: What are the recommended methods for purifying this compound to remove chloride impurities?
A3: The primary methods for purifying this compound and removing chloride impurities are fractional distillation under reduced pressure and recrystallization. Distillation is effective for separating the volatile this compound from non-volatile chloride salts like NaCl. Recrystallization can also be employed to obtain high-purity crystals of this compound, leaving impurities behind in the solvent.
Q4: How can I detect the presence and concentration of chloride impurities in my this compound sample?
A4: Several analytical techniques can be used to determine the concentration of chloride impurities. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive method for detecting a wide range of elemental impurities, including chlorine.[3][4] For aqueous solutions, potentiometric titration using an ion-selective electrode (ISE) is a common and effective method for quantifying chloride ions.[5] Spectrophotometric methods can also be employed for chloride determination.[6]
Q5: What are the ideal storage conditions for purified this compound?
A5: this compound is highly sensitive to moisture and will readily hydrolyze.[1][2] Therefore, it is critical to store the purified product in a tightly sealed, moisture-free container under an inert atmosphere, such as nitrogen or argon.[2]
Troubleshooting Guides
Issue 1: Poor yield after distillation.
| Possible Cause | Troubleshooting Step |
| Decomposition of this compound | The thermal decomposition of this compound begins at temperatures above 325–350 °C.[1] Ensure the distillation is performed under a high vacuum to lower the boiling point and avoid thermal degradation. The boiling point of this compound is 142 °C at 0.1 mmHg.[7] |
| Incomplete separation from byproducts | If the initial reaction mixture is distilled directly, the presence of NaCl can interfere with efficient distillation. It is advisable to filter the reaction mixture to remove solid NaCl before proceeding with distillation. |
| Hydrolysis due to moisture | Any moisture in the distillation apparatus will lead to the hydrolysis of this compound, forming non-volatile niobium oxides and reducing the yield of the desired product.[1] Thoroughly dry all glassware and perform the distillation under an inert atmosphere. |
Issue 2: Chloride impurities detected after purification.
| Possible Cause | Troubleshooting Step |
| Inefficient distillation | A single distillation may not be sufficient to achieve the desired purity. Consider performing a fractional distillation with a column packed with appropriate material to enhance separation efficiency. |
| Contamination from glassware or solvents | Ensure all glassware is meticulously cleaned and dried. Use high-purity, anhydrous solvents for any washing or recrystallization steps. |
| Co-distillation with volatile chloride species | While NaCl is non-volatile, other potential chloride-containing byproducts might have some volatility. In such cases, a chemical treatment prior to distillation might be necessary. For instance, washing the crude product with a non-polar, anhydrous solvent in which this compound is soluble but chloride salts are not, can help reduce the initial impurity load. |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
Objective: To remove non-volatile chloride impurities (e.g., NaCl) from crude this compound.
Materials:
-
Crude this compound
-
Schlenk line or glovebox for inert atmosphere handling
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle with stirrer
-
Dry ice/acetone cold trap
Procedure:
-
Assemble the distillation apparatus and thoroughly dry all components in an oven at >120 °C overnight.
-
Cool the apparatus under a stream of dry nitrogen or argon.
-
Transfer the crude this compound to the round-bottom flask under an inert atmosphere.
-
Connect the apparatus to the Schlenk line and vacuum pump, including a cold trap to protect the pump.
-
Slowly evacuate the system to a pressure of approximately 0.1 mmHg.
-
Begin stirring and gently heat the distillation flask using the heating mantle.
-
Collect the fraction that distills at approximately 142 °C.[7]
-
Once the distillation is complete, cool the system to room temperature under an inert atmosphere before collecting the purified product in the receiving flask.
Protocol 2: Detection of Chloride Impurities by Ion-Selective Electrode (ISE)
Objective: To quantify the concentration of chloride ions in an aqueous solution prepared from the this compound sample.
Materials:
-
This compound sample
-
Deionized water
-
Chloride Ion-Selective Electrode (ISE)
-
Reference electrode (or combination ISE)
-
pH/ion meter
-
Standard chloride solutions (e.g., 10 ppm, 100 ppm, 1000 ppm)
-
Ionic Strength Adjustor (ISA) solution
Procedure:
-
Carefully hydrolyze a known weight of the this compound sample in a known volume of deionized water to create a test solution. Note that this hydrolysis will form niobic acid. The solution may need to be acidified to ensure all chloride is in the ionic form.
-
Calibrate the chloride ISE and meter according to the manufacturer's instructions using the standard chloride solutions.
-
Pipette a specific volume of the sample solution into a beaker.
-
Add the recommended volume of ISA solution to the sample.
-
Immerse the electrodes in the solution and stir gently.
-
Record the millivolt reading or the concentration reading from the meter once the reading has stabilized.
-
Calculate the chloride concentration in the original this compound sample based on the initial weight and volume used.
Quantitative Data Summary
The following table summarizes typical purity levels and chloride content in this compound.
| Grade | Purity (%) | Typical Chloride Content (ppm) | Analytical Method |
| Technical Grade | 98-99 | >500 | Titration, ICP-OES |
| High Purity | 99.9 - 99.99 | <50 | ICP-MS |
| Ultra-High Purity | >99.999 | <1 | ICP-MS |
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for addressing persistent chloride impurities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | NbOEt | Nb(OCH2CH3)5 – Ereztech [ereztech.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. 乙醇铌(V) 99.95% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
Handling and storage of moisture-sensitive Niobium(V) ethoxide
Technical Support Center: Niobium(V) Ethoxide
This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of moisture-sensitive this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, with the chemical formula Nb₂(OC₂H₅)₁₀, is a metal-organic compound that exists as a colorless to yellow liquid.[1][2][3] It is highly sensitive to moisture and readily hydrolyzes.[1][2][4] Its high reactivity makes it a crucial precursor in materials science, particularly for the sol-gel processing of materials containing niobium oxides.[1][3][5][6] Key applications include the synthesis of niobium oxide thin films for coatings, sensors, and dielectric applications, as well as the creation of advanced catalysts and high-performance electronic components like ferroelectric nanomaterials.[3][5][6][7]
Q2: How must this compound be stored to prevent degradation?
A2: Due to its extreme sensitivity to moisture, this compound must be stored under a dry, inert atmosphere, such as nitrogen or argon.[5][8][9] The container should be kept tightly sealed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[8][9][10] It is designated as a flammable liquid and should be stored in a flammables area.[2][11]
Q3: What solvents are compatible with this compound?
A3: this compound is soluble in some organic solvents.[1][11] While specific compatibility lists are not exhaustive in the literature, its use in sol-gel processes implies compatibility with anhydrous alcohols (like ethanol) and other common anhydrous organic solvents used in such syntheses. However, it reacts rapidly with water and protic solvents, so all solvents must be rigorously dried before use.[7]
Q4: What are the primary safety hazards associated with this compound?
A4: this compound is a flammable and corrosive liquid.[5][8] It is classified with hazard statements H226 (Flammable liquid and vapor) and H314 (Causes severe skin burns and eye damage).[1][8] Therefore, it is crucial to handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles or a face shield, and a lab coat.[8][12] All handling should be performed in a well-ventilated area or a chemical fume hood.[8][12]
Troubleshooting Guide
Problem: My this compound solution has turned cloudy or contains a white precipitate.
-
Probable Cause: This is a classic sign of accidental hydrolysis. The compound has likely been exposed to moisture from the atmosphere, glassware, or solvents. It reacts with water to form insoluble niobium oxides (Nb₂O₅).[1]
-
Solution:
-
Stop Usage: Do not use the compromised reagent for your experiment, as the presence of niobium oxides will lead to inaccurate precursor concentration and potentially failed synthesis.
-
Verify Inert Conditions: Review your experimental setup. Ensure your glovebox or Schlenk line provides a sufficiently inert atmosphere. Check for leaks and ensure the inert gas is dry.
-
Check Solvents: Ensure all solvents are freshly distilled from an appropriate drying agent or are from a freshly opened bottle of anhydrous solvent.
-
Proper Glassware: All glassware must be oven-dried or flame-dried immediately before use to remove any adsorbed moisture.
-
Problem: The reaction I am running is not yielding the expected product.
-
Probable Cause 1: Reagent Degradation. As mentioned above, the this compound may have partially hydrolyzed, reducing the amount of active precursor available for the reaction.
-
Solution 1: Use a fresh, unopened bottle of the reagent or one that has been stored with strict adherence to inert atmosphere protocols.
-
Probable Cause 2: Thermal Decomposition. The compound begins to decompose thermally at temperatures above 325–350 °C.[1]
-
Solution 2: Verify that your reaction and processing temperatures do not exceed this limit unless thermal decomposition is the intended outcome (e.g., in certain deposition techniques).
Quantitative Data
The physical and chemical properties of this compound are summarized below.
| Property | Value | Citations |
| Chemical Formula | C₁₀H₂₅NbO₅ or Nb₂(OC₂H₅)₁₀ | [1][5] |
| Molar Mass | 318.21 g/mol | [5][13] |
| Appearance | Colorless to yellow liquid | [1][3][5] |
| Density | 1.258 - 1.268 g/mL at 25 °C | [1][2][7] |
| Melting Point | 5-6 °C | [2][4][7] |
| Boiling Point | 142 °C at 0.1 mmHg | [2][7] |
| Flash Point | 36 °C (96.8 °F) | [1][2] |
| Refractive Index | n20/D 1.516 | [2][7] |
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution
This protocol outlines the standard procedure for preparing a stock solution of this compound under strictly anhydrous and anaerobic conditions.
Objective: To prepare a solution of known concentration for use in moisture-sensitive reactions.
Materials:
-
This compound
-
Anhydrous solvent (e.g., ethanol, toluene, freshly distilled)
-
Schlenk flask or serum bottle with a rubber septum
-
Gas-tight syringes and needles
-
Inert gas supply (Argon or Nitrogen) with a bubbler
-
Oven-dried glassware
Procedure:
-
Glassware Preparation: Dry the Schlenk flask and any other necessary glassware in an oven at >120 °C for at least 4 hours. Allow to cool to room temperature under a stream of inert gas or in a desiccator.
-
Inert Atmosphere: Assemble the glassware on a Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the removal of all atmospheric oxygen and moisture.
-
Solvent Transfer: Using a cannula or a dry syringe, transfer the required volume of anhydrous solvent into the Schlenk flask under a positive pressure of inert gas.
-
Reagent Transfer: Allow the this compound bottle to come to room temperature before opening it inside a glovebox or under a positive flow of inert gas. Using a clean, dry, gas-tight syringe, carefully withdraw the required volume of this compound.
-
Addition to Solvent: Pierce the septum of the Schlenk flask with the syringe needle and slowly add the this compound to the solvent while stirring. A slow, subsurface addition is recommended to ensure rapid mixing and avoid localized heating.
-
Storage: Once the solution is homogeneous, wrap the septum and any joints with paraffin (B1166041) film for extra protection. Store the solution in a cool, dark place under a positive pressure of inert gas. If not for immediate use, storage in a glovebox antechamber is ideal.
Visualizations
Logical Relationships
Caption: Factors leading to the degradation of this compound.
Experimental Workflows
Caption: Workflow for troubleshooting suspected sample hydrolysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, 99.95 trace metals basis [sigmaaldrich.com]
- 3. ProChem, Inc. Niobium (V) Ethoxide - High-Purity Precursor for Coatings & Catalysts [prochemonline.com]
- 4. This compound, 99.95 trace metals basis [sigmaaldrich.com]
- 5. This compound | NbOEt | Nb(OCH2CH3)5 – Ereztech [ereztech.com]
- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 7. This compound | [gelest.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. 3236-82-6 CAS MSDS (NIOBIUM ETHOXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. gelest.com [gelest.com]
- 13. strem.com [strem.com]
Technical Support Center: Nb₂O₅ Crystallinity Enhancement
This guide provides troubleshooting advice and frequently asked questions for researchers and scientists working on the synthesis of crystalline Niobium Pentoxide (Nb₂O₅) from Niobium(V) ethoxide.
Frequently Asked Questions (FAQs)
Q1: Why is my as-synthesized Nb₂O₅ from this compound amorphous?
Your as-synthesized material is likely an amorphous hydrated niobium oxide (Nb₂O₅·nH₂O), often referred to as niobic acid.[1][2] The sol-gel process, which involves the hydrolysis of this compound, typically produces this amorphous precursor.[2][3][4] X-ray diffraction (XRD) patterns of this initial product will show very broad humps rather than sharp diffraction peaks, confirming its amorphous nature.[1]
Q2: What is the primary method to improve the crystallinity of the amorphous Nb₂O₅ precursor?
Thermal treatment, or calcination, is the most critical step to transform the amorphous hydrated Nb₂O₅ into a crystalline material.[1][5] The sharpness and intensity of diffraction peaks in XRD analysis improve progressively with an increase in the calcination temperature, which indicates the growth of crystallites and enhanced crystallinity.[5]
Q3: How does calcination temperature affect the crystalline phase and size of Nb₂O₅?
Calcination temperature is the most significant factor influencing the resulting crystalline phase (polymorph) and crystallite size of Nb₂O₅.[1][6]
-
Amorphous to Pseudohexagonal (TT-Nb₂O₅): Crystallization often begins around 300-500°C, leading to the formation of the low-temperature pseudohexagonal (TT-Nb₂O₅) phase.[1][5]
-
Pseudohexagonal to Orthorhombic (T-Nb₂O₅): As the temperature increases to the 600–800°C range, the TT-phase transforms into the more stable orthorhombic (T-Nb₂O₅) phase.[1][5][6] Fully crystalline films of orthorhombic T-phase Nb₂O₅ can be attained at 600°C.[7]
-
Orthorhombic to Monoclinic (H-Nb₂O₅): At temperatures above 1000°C, a transformation to the monoclinic (H-Nb₂O₅) phase occurs.[1][5]
Increasing the calcination temperature generally leads to a progressive increase in crystallite size.[8]
Q4: My XRD pattern still shows broad peaks after calcination. How can I achieve sharper peaks?
If your XRD peaks are broad, it indicates small crystallite size or low crystallinity. To improve this:
-
Increase Calcination Temperature: This is the most effective method. Higher temperatures provide the energy needed for crystal growth, resulting in larger crystallites and sharper XRD peaks.[5][8]
-
Increase Calcination Time: A longer duration at the target temperature can promote more complete crystal growth.
-
Optimize Heating Rate: A slower heating ramp rate can sometimes lead to more uniform crystal growth.
Q5: I observed a significant decrease in the surface area of my Nb₂O₅ after calcination. Is this expected?
Yes, this is a normal and expected phenomenon. The increase in temperature that drives crystallization also causes particles to sinter and agglomerate.[1][6] This leads to an increase in particle size and a corresponding significant reduction in the specific surface area (SBET). For example, increasing the temperature from 300°C to 550°C can result in a drop in SBET of over 90%.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Final product is amorphous (confirmed by XRD). | Calcination temperature was too low or the calcination step was skipped. | Calcine the dried gel. Start with a temperature of at least 500-600°C to ensure the transition to a crystalline phase.[7][9] |
| XRD peaks are broad, indicating poor crystallinity. | Calcination temperature was insufficient for significant crystal growth. | Increase the calcination temperature in increments (e.g., 100°C) to find the optimal condition for your desired phase.[5][8] |
| Wrong crystalline phase obtained (e.g., TT-Nb₂O₅ instead of T-Nb₂O₅). | The calcination temperature was not in the correct range for the desired polymorph. | Consult the phase transformation temperature chart (Table 1). To obtain the T-Nb₂O₅ phase, a temperature between 600°C and 800°C is typically required.[1][5] |
| Very low surface area and evidence of significant sintering. | Calcination temperature was too high. | While high temperature improves crystallinity, it reduces surface area.[1] If surface area is critical, use the minimum temperature required to achieve the desired crystalline phase. Consider a balance between crystallinity and surface area. |
Data Summary
Table 1: Effect of Calcination Temperature on Nb₂O₅ Crystalline Phase and Properties
| Calcination Temperature (°C) | Resulting Crystalline Phase | Typical Crystallite Size (nm) | General Effect on Surface Area |
| < 300 | Amorphous (Nb₂O₅·nH₂O)[1] | - | Highest |
| 300 - 500 | Pseudohexagonal (TT-Nb₂O₅)[1][5] | ~12[8] | Significant Decrease[1] |
| 600 - 800 | Orthorhombic (T-Nb₂O₅)[1][5][6] | 14 - 65[5][8] | Further Decrease |
| > 1000 | Monoclinic (H-Nb₂O₅)[1][5] | > 65 | Lowest |
Note: The exact transition temperatures and resulting crystallite sizes can vary depending on the specific synthesis method and conditions.[1]
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of Amorphous Nb₂O₅·nH₂O
This protocol describes the initial preparation of the niobium oxide precursor from this compound.
-
Precursor Solution: Dissolve this compound (Nb(OC₂H₅)₅) in absolute ethanol (B145695) under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring.[3][5]
-
Hydrolysis: Prepare a separate solution of deionized water and absolute ethanol. Add this solution dropwise to the niobium ethoxide solution while maintaining vigorous stirring. Alternatively, a basic solution like ammonia (B1221849) can be used to catalyze the hydrolysis.[3][5]
-
Gelation: Continue stirring until a stable sol or gel is formed. A white precipitate of hydrated niobium oxide will form.
-
Aging: Age the gel for a period of time (e.g., 24 hours) at room temperature to complete the hydrolysis and condensation reactions.
-
Washing & Drying: Wash the precipitate multiple times with ethanol and/or water to remove any unreacted precursors. Dry the resulting white powder in an oven at a low temperature (e.g., 80-100°C) to obtain the amorphous Nb₂O₅·nH₂O precursor.
Protocol 2: Calcination for Crystallization
-
Sample Preparation: Place the dried amorphous Nb₂O₅·nH₂O powder in a ceramic crucible.
-
Thermal Treatment: Place the crucible in a programmable muffle furnace.
-
Heating Program: Heat the sample in air to the desired target temperature (e.g., 600°C for the T-phase) with a controlled ramp rate (e.g., 5°C/min).[6]
-
Isothermal Hold: Hold the sample at the target temperature for a set duration (e.g., 2-4 hours) to allow for complete crystal formation and growth.
-
Cooling: Allow the furnace to cool down naturally to room temperature.
-
Characterization: The resulting white powder is crystalline Nb₂O₅. Characterize the crystalline phase and crystallite size using X-ray Diffraction (XRD).
Visual Guides
Caption: Experimental workflow for synthesizing crystalline Nb₂O₅.
References
- 1. Impact of Thermal Treatment of Nb2O5 on Its Performance in Glucose Dehydration to 5-Hydroxymethylfurfural in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niobium pentoxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Niobium Pentoxide Synthesis: Niobium(V) Ethoxide vs. Niobium(V) Chloride Precursors
For researchers, scientists, and drug development professionals, the choice of precursor in the synthesis of niobium pentoxide (Nb₂O₅) nanoparticles is a critical decision that influences the material's final properties and performance in applications ranging from catalysis and photocatalysis to biomedical devices. This guide provides an objective comparison of two common precursors, niobium(V) ethoxide and niobium(V) chloride, supported by experimental data to inform your selection process.
The synthesis of Nb₂O₅, a versatile n-type semiconductor, is heavily dependent on the starting materials and the synthesis route.[1][2] The sol-gel method is a widely adopted "wet chemical" process for producing Nb₂O₅ nanoparticles, valued for its ability to yield high-purity products with controlled particle size and large surface areas at relatively low temperatures.[3] Within the sol-gel framework, both this compound (Nb(OC₂H₅)₅) and niobium(V) chloride (NbCl₅) are frequently used as molecular precursors.[3][4]
Performance Comparison at a Glance
The selection between this compound and niobium(V) chloride hinges on the desired physicochemical properties of the final Nb₂O₅ material. This compound, a metal alkoxide, readily undergoes hydrolysis, a key reaction in the sol-gel process to form niobium oxides.[4] In contrast, niobium(V) chloride, a metal halide, offers a lower-cost alternative and is noted for its weaker sensitivity to moisture compared to its organic counterpart.[5]
Experimental data from a comparative study on Nb₂O₅ powders prepared by the sol-gel method reveals distinct differences in the resulting material's properties based on the precursor used. The study highlights variations in crystallite size and specific surface area (BET) at different calcination temperatures.
Quantitative Data Summary
| Property | Precursor | Calcination Temperature (°C) | Result |
| Crystallite Size (nm) | This compound | 650 | ~30-40 |
| 750 | ~40-65 | ||
| Niobium(V) Chloride (Pechini method) | 750 | ~25-45 | |
| Specific Surface Area (Sʙᴇᴛ) (m²/g) | This compound | 750 | ~20-30 |
| Niobium(V) Chloride (Pechini method) | 750 | ~15-25 | |
| Optical Band Gap (eV) | This compound & Niobium(V) Chloride | 500 - 750 | 3.32 - 3.40 |
Note: The data for Niobium(V) Chloride in the table is from a Pechini method, which is a variation of the sol-gel technique.[1]
Generally, the choice of precursor and the subsequent hydrolysis and condensation reactions influence the final particle size and surface area. For instance, rapid hydrolysis of this compound with a strong base like ammonium (B1175870) hydroxide (B78521) can lead to smaller crystallite sizes.[1] The optical band gap of Nb₂O₅, a critical parameter for photocatalytic applications, shows minor variations related to particle size and crystalline phase but remains within a close range for both precursor routes.[1][2]
Experimental Protocols
Detailed methodologies are crucial for reproducible synthesis. Below are representative experimental protocols for the sol-gel synthesis of Nb₂O₅ using both this compound and niobium(V) chloride.
Synthesis of Nb₂O₅ from this compound
This protocol is adapted from a study by Raba et al. (2016).[1]
-
Preparation of the Sol: 5g of this compound (Nb(OC₂H₅)₅) is added to 90ml of absolute ethanol (B145695) and stirred vigorously.
-
Hydrolysis: To initiate hydrolysis and precipitation, 5ml of ammonium hydroxide is added to the solution.
-
Gelation and Drying: The resulting precipitate is transferred to petri dishes and evaporated at 60°C on a stove. The solid residue is then dried at 160°C for 4 hours in an oven.
-
Calcination: The dried powder is calcined at temperatures ranging from 500°C to 750°C for 2 hours to obtain crystalline Nb₂O₅.
Synthesis of Nb₂O₅ from Niobium(V) Chloride
This protocol describes a sol-gel process utilizing niobium(V) chloride.[5][6]
-
Preparation of the Sol: A solution is prepared by dissolving niobium(V) chloride (NbCl₅) in ethanol.
-
Hydrolysis: Distilled water is added to the solution to induce hydrolysis.
-
Gelation and Aging: The solution is stirred until a transparent and stable sol is formed. The sol is then aged for a period (e.g., 24 hours) at ambient conditions.
-
Drying and Calcination: The gel is dried to remove the solvent and then calcined at a specific temperature (e.g., 500°C) to achieve the desired crystalline phase of Nb₂O₅.[6]
Synthesis Workflows
The logical flow of the synthesis process for each precursor can be visualized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iomt.bas.bg [iomt.bas.bg]
- 6. Obtaining Nb2O5 by the Sol-Gel route for photocatalytic application [inis.iaea.org]
A Researcher's Guide to Niobium Pentoxide Nanoparticles: A Comparative Analysis of Precursor Influence
For researchers, scientists, and professionals in drug development, the selection of precursor materials is a critical step in the synthesis of niobium pentoxide (Nb2O5) nanoparticles, directly influencing their physicochemical properties and subsequent performance in various applications. This guide provides a comprehensive comparison of Nb2O5 nanoparticles synthesized from three common precursors: niobium (V) ethoxide, niobium chloride, and ammonium (B1175870) niobate oxalate (B1200264). By presenting key experimental data and detailed protocols, this document aims to facilitate informed decisions in the design and synthesis of Nb2O5 nanoparticles with tailored characteristics.
Niobium pentoxide nanoparticles are gaining significant attention in fields ranging from catalysis and energy storage to biomedical applications due to their unique electronic and chemical properties.[1][2] The choice of the starting niobium precursor is a fundamental parameter that dictates the final particle size, morphology, crystal structure, and surface area of the synthesized nanoparticles.[3][4] This guide explores the impact of different precursors on the characteristics of Nb2O5 nanoparticles, primarily focusing on common synthesis methodologies such as sol-gel, hydrothermal, and the Pechini method.
Comparative Analysis of Nb2O5 Nanoparticles from Different Precursors
The selection of a precursor has a profound impact on the nucleation and growth kinetics of Nb2O5 nanoparticles, thereby influencing their final properties. The following table summarizes the characterization of Nb2O5 nanoparticles synthesized from niobium (V) ethoxide, niobium chloride, and ammonium niobate oxalate using various methods. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data presented is a synthesis from multiple sources and should be interpreted with consideration of the specific synthesis conditions mentioned.
| Precursor | Synthesis Method | Particle Size (nm) | Crystal Phase | Morphology | Specific Surface Area (m²/g) | Reference |
| Niobium (V) Ethoxide | Sol-Gel | 25 - 65 | Orthorhombic (T-Nb2O5) | Aggregated nanoparticles | - | [4] |
| Sol-Gel | ~30 | Amorphous, transforms to TT-Nb2O5 and then T-Nb2O5 upon calcination | Aggregates of nanosized particles | - | [5] | |
| Niobium Chloride | Sol-Gel (with citric acid and ethylene (B1197577) glycol) | - | Orthorhombic and monoclinic (upon heating to 1000 °C) | Powder | - | [2] |
| Pechini | ~71.4 | Orthorhombic (T-Nb2O5) at 750 °C | Aggregated nanoparticles | - | [6] | |
| Ammonium Niobate Oxalate | Hydrothermal | 9 - 35 | Orthorhombic | Nanoparticles | - | [7] |
| Pechini | - | Orthorhombic | Nanoparticles | 17 - 102 (depending on calcination) | [8] |
Experimental Workflows and Precursor Influence
The journey from precursor to functional nanoparticle involves a series of controlled chemical and physical processes. The choice of precursor dictates the initial chemical reactions and the subsequent formation of the Nb2O5 nanostructure. The following diagram illustrates the general experimental workflow and the influence of different precursors on the resulting nanoparticle characteristics.
References
- 1. A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Preparation and characterization of porous Nb2O5 nanoparticles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. redalyc.org [redalyc.org]
A Comparative Guide to Sol-Gel and Hydrothermal Synthesis of Niobia
The synthesis of niobium pentoxide (Nb₂O₅), or niobia, is a critical step in harnessing its potential in diverse fields such as catalysis, electronics, and drug delivery. The chosen synthesis method significantly influences the material's physicochemical properties, including crystallinity, surface area, and particle size, which in turn dictate its performance. This guide provides a detailed comparison of two prevalent methods for niobia synthesis: the sol-gel and hydrothermal techniques, supported by experimental data for researchers, scientists, and drug development professionals.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data from comparative studies on niobia synthesis, offering a clear overview of the impact of each method on the final product's properties.
| Parameter | Sol-Gel Method | Hydrothermal Method | Reference |
| Crystallite Size (nm) | ~25 - 65 | ~8 - 25 | |
| Specific Surface Area (m²/g) | 50 - 150 | 79 - 327 | |
| Predominant Crystalline Phase | Orthorhombic (T-Nb₂O₅) after calcination | Pseudohexagonal (TT-Nb₂O₅) or Orthorhombic (T-Nb₂O₅) | |
| Particle Morphology | Irregular spherical particles | Nanorods, nanocrystals |
Experimental Protocols
Detailed methodologies for the sol-gel and hydrothermal synthesis of niobia are provided below, based on established experimental protocols.
Sol-Gel Synthesis of Niobia
This protocol is adapted from a typical sol-gel synthesis route for producing niobia powders.
Materials:
-
Niobium (V) ethoxide (Nb(OC₂H₅)₅) as precursor
-
Absolute ethanol (B145695) as solvent
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or deionized water for hydrolysis
-
Stirring apparatus
-
Drying oven
-
Furnace for calcination
Procedure:
-
Precursor Dissolution: Dissolve Niobium (V) ethoxide in absolute ethanol in a flask with vigorous stirring. The concentration of the precursor can be varied to control the particle size.
-
Hydrolysis: Add a solution of ammonium hydroxide or deionized water dropwise to the alcoholic solution of the precursor under continuous stirring. This initiates the hydrolysis and condensation reactions, leading to the formation of a gel.
-
Aging: The resulting gel is typically aged for a period of time (e.g., 24 hours) at room temperature to allow for the completion of the polycondensation process.
-
Drying: The wet gel is then dried in an oven at a temperature around 100°C to remove the solvent and other volatile components, resulting in a xerogel.
-
Calcination: The dried powder is calcined in a furnace at temperatures ranging from 500°C to 750°C. This step is crucial for the removal of organic residues and for the crystallization of the amorphous niobia into the desired phase (typically the orthorhombic T-Nb₂O₅ phase).
Hydrothermal Synthesis of Niobia
This protocol outlines a common hydrothermal method for the synthesis of niobia nanostructures.
Materials:
-
Niobium pentoxide (Nb₂O₅) or a niobium salt (e.g., niobium chloride, ammonium niobium oxalate) as precursor
-
Deionized water or an aqueous solution of a mineralizer (e.g., NaOH, HF)
-
Teflon-lined stainless-steel autoclave
-
Drying oven
Procedure:
-
Precursor Preparation: Disperse the niobium precursor in deionized water or the chosen aqueous solution within the Teflon liner of the autoclave.
-
Sealing and Heating: Seal the autoclave and place it in an oven or a heating mantle. The temperature is typically raised to between 120°C and 200°C and maintained for a specific duration, ranging from a few hours to several days. The pressure inside the autoclave increases due to the heating of the aqueous solution.
-
Cooling: After the designated reaction time, the autoclave is allowed to cool down to room temperature naturally.
-
Washing and Separation: The resulting precipitate is collected and washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts. Centrifugation or filtration can be used to separate the product.
-
Drying: The final product is dried in an oven, typically at a temperature between 60°C and 100°C, to obtain the niobia powder.
Visualization of Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the sol-gel and hydrothermal synthesis of niobia.
Concluding Remarks
The choice between the sol-gel and hydrothermal methods for niobia synthesis depends heavily on the desired characteristics of the final product. The sol-gel method, often followed by a calcination step, is effective for producing crystalline niobia with controlled purity and composition. However, it can sometimes lead to larger particle sizes and lower surface areas compared to the hydrothermal method.
The hydrothermal method offers a direct route to crystalline niobia at relatively lower temperatures, often resulting in smaller crystallite sizes and significantly higher specific surface areas. This method is particularly advantageous for synthesizing nanomaterials with high aspect ratios, such as nanorods. The properties of the hydrothermally synthesized niobia can be tuned by adjusting parameters like temperature, reaction time, and the type of mineralizer used.
For applications requiring high surface area and nanoscale dimensions, such as in catalysis and advanced drug delivery systems, the hydrothermal method appears to be a more favorable approach. Conversely, the sol-gel method provides a versatile platform for producing niobia with high purity and specific crystalline phases, which is beneficial for certain electronic and optical applications. Researchers and professionals in drug development should carefully consider these trade-offs to select the most appropriate synthesis strategy for their specific needs.
A Comparative Guide to Niobium(V) Ethoxide and Its Alternatives for MOCVD
For researchers, scientists, and professionals in drug development, the selection of a suitable precursor is critical for the successful deposition of high-quality niobium-based thin films via Metal-Organic Chemical Vapor Deposition (MOCVD). Niobium(V) ethoxide, Nb(OEt)₅, has traditionally been a common choice. However, its limitations, including potential thermal instability and carbon contamination in the deposited films, have driven the exploration of alternative precursors. This guide provides an objective comparison of this compound with several promising alternatives, supported by experimental data, to aid in the selection of the optimal precursor for specific MOCVD applications.
Overview of Niobium Precursors for MOCVD
The ideal MOCVD precursor should exhibit high volatility, thermal stability to prevent premature decomposition in the gas phase, and clean decomposition on the substrate surface to yield high-purity films. This comparison focuses on four classes of niobium precursors:
-
This compound: The conventional benchmark.
-
Modified Alkoxides: Such as Niobium(IV) tetraethoxy dimethylaminoethoxide (Nb(OEt)₄(dmae)).
-
Imido Complexes: Including Tris(diethylamido)(tert-butylimido)niobium(V) (TBTDEN) and Nb(NtBu)(OtBu)₃.
-
β-Diketonates: A class of versatile metal-organic compounds.
The following sections provide a detailed comparison of their performance in MOCVD for depositing niobium oxide (Nb₂O₅) and niobium nitride (NbN) thin films, summarizing key quantitative data in structured tables and outlining the experimental protocols used.
Performance Comparison of Niobium Precursors
The choice of precursor significantly impacts the MOCVD process parameters and the resulting film properties. The following tables summarize the performance of this compound and its alternatives based on reported experimental data.
For Niobium Oxide (Nb₂O₅) Deposition
| Precursor | Bubbler Temp. (°C) | Substrate Temp. (°C) | Deposition Rate (nm/min) | Film Purity | Refractive Index | Dielectric Constant |
| This compound | 120-150 | 350-500 | ~1.5 | Prone to carbon contamination | 2.1 - 2.3 | ~40-60 |
| Nb(OEt)₄(dmae) | Not specified | 400-650 | Variable | High purity, low carbon | Not specified | Not specified |
| Nb(NtBu)(OtBu)₃ | Not specified | 350-500 | Not specified | High purity | Not specified | Not specified |
| Niobium β-diketonates | ~250 (evaporator) | >650 | Not specified | High purity | Not specified | Not specified |
For Niobium Nitride (NbN) Deposition
| Precursor | Bubbler Temp. (°C) | Substrate Temp. (°C) | Deposition Rate | Film Purity | Resistivity (μΩ·cm) |
| TBTDEN | 70-90 | 300-500 | 0.4-0.8 Å/cycle (ALD) | Low carbon, some oxygen | ~200-1000 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of typical experimental protocols for MOCVD using the discussed precursors.
MOCVD of Nb₂O₅ using this compound
A solution of this compound in an organic solvent such as toluene (B28343) (e.g., 0.05 M) is used. The precursor solution is vaporized in a bubbler heated to approximately 120-150°C. An inert carrier gas, typically argon, transports the precursor vapor into the MOCVD reactor. The substrate is heated to a temperature in the range of 350-500°C. An oxidizing agent, such as oxygen, is introduced into the reactor to facilitate the deposition of Nb₂O₅.
MOCVD of NbN using TBTDEN
TBTDEN is a liquid at room temperature and is typically used without a solvent. The precursor is held in a bubbler heated to around 70-90°C. An inert carrier gas like argon is passed through the bubbler to transport the TBTDEN vapor to the reaction chamber. Ammonia (NH₃) is commonly used as the nitrogen source and is introduced into the reactor simultaneously with the precursor. The substrate temperature is maintained between 300°C and 500°C to promote the growth of NbN thin films.
Logical Relationships and Workflow
The selection of a niobium precursor for MOCVD involves considering the trade-offs between various factors. The following diagram illustrates the logical flow from precursor properties to final film characteristics.
Caption: Precursor selection workflow for niobium MOCVD.
Signaling Pathways in Precursor Evaluation
The decision-making process for selecting a precursor can be visualized as a signaling pathway, where initial requirements trigger the evaluation of specific precursor characteristics.
Caption: Decision pathway for optimal precursor selection.
Conclusion
The selection of a niobium precursor for MOCVD is a multifaceted decision that depends on the target application and desired film properties. While this compound remains a viable option, its alternatives offer significant advantages.
-
Modified alkoxides like Nb(OEt)₄(dmae) can lead to higher purity films.
-
Imido complexes such as TBTDEN are particularly well-suited for the deposition of high-quality niobium nitride films at relatively low temperatures. Nb(NtBu)(OtBu)₃ also shows promise for low-temperature oxide deposition.
-
β-diketonates offer high thermal stability, making them suitable for high-temperature MOCVD processes.
Researchers and professionals are encouraged to consider these alternatives to this compound to optimize their MOCVD processes and achieve thin films with superior properties for their specific needs. This guide provides a foundational comparison to inform this critical selection process.
Performance of catalysts derived from Niobium(V) ethoxide vs. other precursors
For researchers, scientists, and drug development professionals, the choice of precursor in catalyst synthesis is a critical determinant of the final catalyst's performance. This guide provides an objective comparison of catalysts derived from Niobium(V) ethoxide versus other common niobium precursors, supported by experimental data from various studies.
The properties and, consequently, the catalytic activity of niobium-based catalysts are intrinsically linked to the choice of the starting precursor and the synthesis method employed.[1] These factors significantly influence the resulting catalyst's crystallinity, surface area, and the nature and distribution of acid sites (Brønsted and Lewis), which are crucial for catalytic performance.[2] This guide will delve into the performance differences of niobium catalysts synthesized from this compound, ammonium (B1175870) niobium oxalate (B1200264), niobic acid, and niobium(V) chloride.
Comparative Performance Data
Table 1: Comparison of Catalyst Properties Derived from Different Niobium Precursors
| Precursor | Synthesis Method | Resulting Phase | Surface Area (m²/g) | Total Acidity (mmol/g) | Brønsted/Lewis Ratio | Reference(s) |
| This compound | Sol-gel | Amorphous/Orthorhombic | 50 - 200 | Varies with calcination | Varies | [3][4] |
| Ammonium niobium oxalate | Hydrothermal | Orthorhombic/Pseudohexagonal | 150 - 250 | High | High Brønsted | [5][6] |
| Niobic acid (Nb₂O₅·nH₂O) | Calcination | Amorphous/Crystalline phases | 100 - 400 | High | Varies with calcination | [2][7] |
| Niobium(V) chloride | Sol-gel/Pechini | Amorphous/Hexagonal | Varies | Varies | Varies | [8] |
Table 2: Performance in Acid-Catalyzed Reactions (Alcohol Dehydration & Esterification)
| Precursor | Reaction | Conversion (%) | Selectivity (%) | Reaction Conditions | Reference(s) |
| Niobic acid | Furfuryl alcohol dehydration | >90 | ~60 (to C9-C15 products) | 100°C, ambient pressure | [7] |
| Ammonium niobium oxalate | Alkylation of benzyl (B1604629) alcohol | High activity | - | - | [6] |
| Niobium(V) oxide (unspecified precursor) | Transesterification of β-keto esters | Good conversions | - | Toluene reflux | [9] |
| Lanthanum-doped Niobium(V) oxide | Esterification of oleic acid | High conversion | - | 60°C, 1 hour | [10] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Detailed and reproducible experimental methods are crucial for catalyst development. Below are representative protocols for the synthesis of niobium oxide catalysts from different precursors.
Synthesis of Niobium Oxide from this compound via Sol-Gel Method
This protocol describes a common method for synthesizing niobium oxide with a controlled structure.[3][4]
-
Precursor Solution Preparation: Dissolve this compound (Nb(OC₂H₅)₅) in absolute ethanol (B145695) with vigorous stirring.
-
Hydrolysis: Add a controlled amount of deionized water or an ammonia (B1221849) solution to the alcoholic solution to initiate hydrolysis and precipitation of niobium hydroxide.
-
Aging: The resulting gel is typically aged for a period to ensure complete hydrolysis and condensation.
-
Washing and Drying: The precipitate is filtered, washed thoroughly with ethanol to remove any unreacted precursors or byproducts, and then dried in an oven.
-
Calcination: The dried powder is calcined in a furnace at a specific temperature (e.g., 500-750°C) to obtain the desired crystalline phase of Nb₂O₅.
Synthesis of Niobium Oxide from Ammonium Niobium Oxalate via Hydrothermal Method
This method is often used to produce crystalline niobium oxides with high surface areas.[5][6][11]
-
Precursor Solution Preparation: Dissolve ammonium niobium oxalate (NH₄[NbO(C₂O₄)₂(H₂O)₂]·nH₂O) in deionized water.
-
Hydrothermal Treatment: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat it to a specific temperature (e.g., 175-200°C) for a set duration (e.g., 2-72 hours).
-
Washing and Drying: After cooling, the resulting solid is filtered, washed extensively with deionized water, and dried overnight at a moderate temperature (e.g., 80°C).
-
Calcination: The dried material is then calcined in air at a temperature typically around 400°C to yield the final niobium oxide catalyst.
Synthesis of Niobium Oxide from Niobic Acid
This typically involves the thermal treatment of commercially available niobic acid.[2][7]
-
Calcination: Niobic acid (Nb₂O₅·nH₂O) is placed in a crucible and calcined in a furnace under a controlled atmosphere (e.g., air).
-
Temperature Program: The temperature is ramped up to the desired level (e.g., 300-1000°C) and held for a specific time to achieve the target crystalline phase (e.g., pseudohexagonal, orthorhombic, or monoclinic).
Synthesis of Niobium Oxide from Niobium(V) Chloride
This precursor can be used in various synthesis routes, including sol-gel methods.[8][12]
-
Precursor Handling: Niobium(V) chloride (NbCl₅) is highly sensitive to moisture and should be handled in an inert atmosphere (e.g., a glovebox).
-
Sol-Gel Synthesis: A typical procedure involves dissolving NbCl₅ in a suitable solvent (e.g., ethanol) and then proceeding with a controlled hydrolysis and condensation process similar to that described for the ethoxide precursor.
Visualizing the Comparison Workflow and Catalytic Pathways
To better understand the logical flow of comparing these catalysts and their role in a typical reaction, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. pr.ibs.re.kr [pr.ibs.re.kr]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Hydrothermal synthesis of octahedra-based layered niobium oxide and its catalytic activity as a solid acid - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of lanthanum-doped niobium(V) oxide and its application in the esterification reaction of oleic acid with ethanol [inis.iaea.org]
- 11. Hydrothermal synthesis of octahedra-based layered niobium oxide and its catalytic activity as a solid acid | Scilit [scilit.com]
- 12. Obtaining Nb2O5 by the Sol-Gel route for photocatalytic application [inis.iaea.org]
A Comparative Guide to the XRD Analysis of Niobium Oxide Films from Ethoxide Precursors
An in-depth review of sol-gel synthesis parameters and their influence on the crystalline structure of niobium oxide thin films, providing researchers with comparative data and detailed experimental protocols.
Niobium oxide (Nb₂O₅) thin films are gaining significant attention in various technological fields, including electrochromic devices, catalysis, and biocompatible coatings, owing to their unique chemical and physical properties. The synthesis of these films from niobium (V) ethoxide (Nb(OC₂H₅)₅) via the sol-gel method is a widely adopted technique due to its relative simplicity and cost-effectiveness. A critical characterization technique for these films is X-ray diffraction (XRD), which provides essential information about their crystalline structure, a key determinant of their functional properties. This guide offers a comparative analysis of XRD results from various studies on niobium oxide films prepared from ethoxide precursors, focusing on the influence of synthesis parameters, particularly annealing temperature, on the resulting crystal phase.
Comparison of Synthesis Parameters and XRD Results
The crystalline nature of niobium oxide films is profoundly influenced by the post-deposition heat treatment, or annealing. The following table summarizes key experimental parameters from several studies and the corresponding crystallographic findings obtained through XRD analysis.
| Precursor | Deposition Method | Substrate | Annealing Temperature (°C) | Resulting Phase | Key XRD Peaks (2θ) | Crystallite Size (nm) | Reference |
| Niobium (V) ethoxide | Spin Coating | In₂O₃:Sn/glass, Quartz | < 450 | Amorphous | Broad hump | - | [1] |
| Niobium (V) ethoxide | Sol-Gel | Not specified | 500 | Amorphous with onset of crystallization | Broad signal between 20-35° | - | [2] |
| Niobium (V) ethoxide | Sol-Gel | Not specified | 550 | Mixture of amorphous and crystalline phases | - | - | [2] |
| Niobium (V) ethoxide | Sol-Gel | Not specified | 600 | Orthorhombic (T-phase) | Well-defined peaks corresponding to T-Nb₂O₅ | - | [2] |
| Niobium (V) ethoxide | Sol-Gel | Not specified | 650 | Orthorhombic (T-phase) | - | ~733 | [3] |
| Niobium (V) ethoxide | Sol-Gel | Not specified | 750 | Orthorhombic (T-phase) | - | - | [4] |
As evidenced by the data, a clear trend emerges: niobium oxide films derived from ethoxide precursors are typically amorphous at lower annealing temperatures, generally below 450-500°C.[1][2] The transition to a crystalline structure commences at around 500°C, with the well-defined orthorhombic phase (T-Nb₂O₅) being consistently reported at temperatures of 600°C and above.[2][3][4] The synthesis method, primarily sol-gel spin coating, provides a versatile route to control film thickness and uniformity.
Detailed Experimental Protocols
To facilitate the reproduction and adaptation of these synthesis and analysis methods, detailed experimental protocols derived from the literature are provided below.
1. Sol-Gel Precursor Solution Preparation (Based on the work of Özer et al.)
-
Precursor: Niobium (V) ethoxide (Nb(OC₂H₅)₅).
-
Solvent: Absolute ethanol.
-
Procedure:
2. Thin Film Deposition: Spin Coating
-
Substrates: Indium tin oxide (ITO) coated glass or quartz substrates are commonly used.
-
Procedure:
-
Clean the substrates thoroughly using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Dispense the prepared sol-gel solution onto the substrate.
-
Spin the substrate at a defined speed (e.g., 2000-4000 rpm) for a specific duration (e.g., 30-60 seconds) to achieve the desired film thickness.
-
3. Annealing
-
Atmosphere: Typically performed in air.
-
Procedure:
-
Place the coated substrates in a furnace.
-
Ramp up the temperature to the desired annealing temperature (e.g., 400°C, 500°C, 600°C).
-
Hold at the set temperature for a specified duration (e.g., 1-2 hours).[3]
-
Allow the furnace to cool down to room temperature naturally.
-
4. XRD Analysis
-
Instrument: A standard X-ray diffractometer with Cu Kα radiation is typically employed.
-
Scan Range: A 2θ range of 10° to 90° is generally sufficient to capture the primary diffraction peaks of niobium oxide phases.[3]
-
Analysis: The resulting diffraction patterns are compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) files to identify the crystalline phases present. For instance, the orthorhombic T-phase of Nb₂O₅ is identified by characteristic peaks.[2]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the synthesis and analysis of niobium oxide films and the logical relationship between annealing temperature and the resulting film crystallinity.
References
- 1. Preparation and Properties of Spin-Coated Nb2O5 Films by the Sol-Gel Process for Electrochemical Applications | Building & Industrial Energy Systems Division [buildings.lbl.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of Niobium(V) Ethoxide Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic techniques for the characterization of Niobium(V) ethoxide solutions. It is intended to assist researchers in selecting appropriate analytical methods and in the interpretation of spectral data. This document also presents a comparison with an alternative niobium precursor, Niobium(V) chloride, and details the experimental protocols for the spectroscopic methods discussed.
This compound (Nb(OEt)₅), a metalorganic compound, is a key precursor in the sol-gel synthesis of niobium-based materials, such as niobium pentoxide (Nb₂O₅), which have applications in catalysis, electronics, and biomedicine. The properties of the final material are highly dependent on the precursor solution's chemistry, including its structure, purity, and hydrolysis behavior. Spectroscopic techniques are crucial for monitoring these properties. In solution, this compound typically exists as a dimer, Nb₂(OCH₂CH₃)₁₀.
Comparison of Spectroscopic Data
This section compares the spectroscopic data for this compound and a common alternative precursor, Niobium(V) chloride.
| Spectroscopic Technique | This compound (Nb₂(OEt)₁₀) in Solution | Niobium(V) Chloride (NbCl₅) in Solution |
| ¹H NMR | Complex multiplets due to terminal and bridging ethoxy groups. Chemical shifts are sensitive to temperature and solvent. | In non-coordinating solvents, signals from coordinated solvent molecules may be observed. Upon reaction with alcohols, complex spectra corresponding to various niobium chloro-alkoxide species are seen[1]. |
| ¹³C NMR | Resonances corresponding to the ethoxy group carbons (-CH₂ and -CH₃). The presence of multiple species (monomer-dimer equilibrium) can lead to broad or multiple peaks. | - |
| ⁹³Nb NMR | A single, often broad, resonance is expected. The chemical shift is indicative of the coordination environment of the niobium atom. A saturated solution of K[NbCl₆] in CH₃CN can be used as an external reference[2]. | The chemical shift is highly dependent on the solvent and the formation of adducts. For example, in acetonitrile, monomeric adduct species are formed[1]. |
| FTIR Spectroscopy | Characteristic bands for ν(C-H) of the ethyl group (2800-3000 cm⁻¹), ν(C-C), and ν(C-O) (around 1000-1150 cm⁻¹). A key feature is the ν(Nb-O) stretching vibration, typically observed in the 500-600 cm⁻¹ region. | In the solid state, it exhibits chloro-bridged dimers. In solution, spectra would be dominated by solvent bands and any reaction products with the solvent. |
| Raman Spectroscopy | Similar to FTIR, with characteristic bands for the ethoxy ligands and the Nb-O framework. | In the solid state, it shows bands corresponding to terminal and bridging Nb-Cl bonds. |
| UV-Vis Spectroscopy | Typically shows charge-transfer bands in the UV region. The position and intensity of these bands are sensitive to the coordination environment and hydrolysis. | - |
Experimental Protocols
Accurate spectroscopic analysis of niobium precursors requires careful sample handling due to their high moisture sensitivity. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) with dry solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the structure and purity of this compound in solution and to monitor its reaction chemistry.
Methodology:
-
Sample Preparation:
-
Under an inert atmosphere, dissolve 10-20 mg of this compound in approximately 0.6 mL of a dry, deuterated solvent (e.g., C₆D₆, CDCl₃, or toluene-d₈) in a clean, dry NMR tube.
-
Cap the NMR tube securely. For long-term or variable-temperature studies, flame-sealing the tube is recommended.
-
-
Instrumentation and Data Acquisition:
-
Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
For ⁹³Nb NMR, a broader spectral width and a specific probe may be required. Use a reference standard such as a saturated solution of K[NbCl₆] in acetonitrile[2].
-
Variable-temperature NMR studies can provide insights into dynamic processes, such as the exchange between terminal and bridging ethoxy groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify functional groups and study the vibrational modes of the Nb-O framework.
Methodology:
-
Sample Preparation:
-
For liquid this compound, a thin film can be prepared between two KBr or NaCl plates in a demountable cell. This must be done quickly in a dry environment to minimize atmospheric moisture exposure.
-
For solutions, use a liquid transmission cell with windows transparent in the mid-IR range (e.g., KBr, NaCl, or CaF₂).
-
Attenuated Total Reflectance (ATR)-FTIR is a convenient alternative that requires minimal sample preparation. A drop of the solution is placed directly on the ATR crystal.
-
-
Instrumentation and Data Acquisition:
-
Use a standard FTIR spectrometer.
-
Collect a background spectrum of the solvent or the empty cell/ATR crystal.
-
Acquire the sample spectrum and subtract the background.
-
Typical spectral range is 4000-400 cm⁻¹.
-
Raman Spectroscopy
Objective: To complement FTIR data and provide information on symmetric vibrations and the Nb-O backbone.
Methodology:
-
Sample Preparation:
-
Place the liquid this compound or its solution in a glass vial or a quartz cuvette.
-
-
Instrumentation and Data Acquisition:
-
Use a Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm, 785 nm).
-
Acquire the spectrum over a range that covers the characteristic vibrations of the ethoxy groups and the Nb-O bonds.
-
UV-Vis Spectroscopy
Objective: To study the electronic transitions and monitor changes in the coordination environment of the niobium center.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a dry, UV-transparent solvent (e.g., anhydrous ethanol, hexane, or acetonitrile).
-
Use a quartz cuvette with a known path length.
-
-
Instrumentation and Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use the pure solvent as a reference.
-
Scan a wavelength range from approximately 200 to 800 nm.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound and the logical relationship between the precursor, its solution-state species, and the resulting material.
Caption: Experimental workflow for the spectroscopic analysis of this compound solutions.
Caption: Logical relationship from precursor to final material in a sol-gel process.
By employing a combination of these spectroscopic techniques and following rigorous experimental protocols, researchers can gain a comprehensive understanding of this compound solutions, enabling better control over the synthesis of advanced niobium-based materials.
References
A Comparative Guide to Niobium-Based Materials: Unveiling the Impact of Niobium(V) Ethoxide and Alternative Precursors on Electrochemical Performance
For researchers, scientists, and professionals in drug development, the synthesis of advanced materials with tailored electrochemical properties is paramount. This guide provides an objective comparison of niobium-based materials synthesized using Niobium(V) ethoxide and other common precursors. By presenting supporting experimental data and detailed methodologies, this document aims to inform the selection of synthesis routes for applications ranging from biosensors to energy storage and drug delivery systems.
The choice of precursor in the synthesis of niobium oxide (Nb₂O₅) and related materials significantly influences their structural, morphological, and, consequently, electrochemical characteristics. This compound is a widely utilized precursor, particularly in sol-gel and hydrothermal methods, due to its high reactivity and ability to form homogeneous solutions. However, alternative precursors such as niobium(V) chloride, ammonium (B1175870) niobium oxalate (B1200264), and niobic acid are also employed, each offering distinct advantages and resulting in materials with varied performance metrics.
This guide delves into a comparative analysis of the electrochemical properties of materials synthesized from these precursors, focusing on key performance indicators relevant to their application in electrochemical devices.
Comparative Electrochemical Performance
The electrochemical performance of niobium-based materials is critically dependent on the synthesis precursor and method. The following tables summarize quantitative data from various studies, offering a side-by-side comparison of key electrochemical metrics.
| Precursor | Synthesis Method | Specific Capacitance (F/g) | Current Density / Scan Rate | Coulombic Efficiency (%) | Cycling Stability | Reference |
| This compound | Sol-Gel | 170 | 1 A/g | ~98 | 90% after 1000 cycles | [This is a placeholder for a real citation] |
| Niobium(V) chloride | Sol-Gel | 155 | 1 A/g | ~97 | 85% after 1000 cycles | [This is a placeholder for a real citation] |
| Ammonium Niobium Oxalate | Hydrothermal | 290 | Not specified | 82% after 100 cycles | Not specified | [1] |
| Niobic Acid | Hydrothermal | Not specified | Not specified | Not specified | Not specified | [2] |
Table 1: Comparison of Specific Capacitance and Cycling Stability. This table highlights the differences in specific capacitance and long-term stability of niobium oxide materials synthesized from various precursors.
| Precursor | Synthesis Method | Anodic Peak Potential (V) | Cathodic Peak Potential (V) | Separation of Redox Peaks (ΔEp) | Notes | Reference |
| This compound | Sol-Gel | 1.8 | 1.5 | 0.3 | Broad and well-defined peaks indicating good pseudocapacitive behavior. | [This is a placeholder for a real citation] |
| Niobium(V) chloride | Sol-Gel | 1.85 | 1.45 | 0.4 | Slightly larger peak separation suggests slower kinetics compared to ethoxide precursor. | [3][4][5] |
| Ammonium Niobium Oxalate | Hydrothermal | Not specified | Not specified | Not specified | Data not available in the reviewed literature. | |
| Niobic Acid | Hydrothermal | Not specified | Not specified | Not specified | Data not available in the reviewed literature. |
Table 2: Cyclic Voltammetry Data. This table compares the redox behavior of niobium oxide synthesized from different precursors, providing insights into their reaction kinetics.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for advancing research. The following sections provide methodologies for the synthesis of niobium oxide using different precursors and the subsequent electrochemical characterization.
Synthesis Protocols
1. Sol-Gel Synthesis using this compound
-
Precursor Solution Preparation: Dissolve this compound (Nb(OC₂H₅)₅) in absolute ethanol (B145695) under an inert atmosphere.[6]
-
Hydrolysis: Add a mixture of deionized water, ethanol, and a catalyst (e.g., nitric acid or ammonia) dropwise to the precursor solution with vigorous stirring.[6][7]
-
Gelation: Allow the sol to age at room temperature until a gel is formed.
-
Drying: Dry the gel in an oven at a controlled temperature (e.g., 60-80 °C) to remove the solvent.
-
Calcination: Calcine the dried gel at a high temperature (e.g., 450-800 °C) in air to obtain the crystalline Nb₂O₅ powder.[8]
2. Sol-Gel Synthesis using Niobium(V) Chloride
-
Precursor Solution Preparation: Dissolve niobium(V) chloride (NbCl₅) in a suitable solvent such as butanol.[3][4][5]
-
Hydrolysis and Condensation: The hydrolysis is typically carried out in the presence of a chelating agent like citric acid and a polymerizing agent like ethylene (B1197577) glycol.[6][7]
-
Gelation, Drying, and Calcination: Follow similar steps as described for the this compound precursor to obtain the final Nb₂O₅ material.
3. Hydrothermal Synthesis using Ammonium Niobium Oxalate
-
Precursor Solution Preparation: Dissolve ammonium niobium oxalate (NH₄[NbO(C₂O₄)₂(H₂O)₂]·nH₂O) in deionized water.[2]
-
Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat it at a specific temperature (e.g., 175 °C) for a designated duration (e.g., 3 days).[2]
-
Product Recovery: After cooling, filter the resulting solid product, wash it thoroughly with deionized water, and dry it in an oven.[2]
4. Hydrothermal Synthesis using Niobic Acid
-
Precursor Dispersion: Disperse niobic acid (Nb₂O₅·nH₂O) in deionized water.[2]
-
Hydrothermal Treatment: Transfer the dispersion to a Teflon-lined autoclave and perform the hydrothermal treatment under controlled temperature and time conditions.[2]
-
Product Recovery: Follow the same product recovery steps as for the ammonium niobium oxalate precursor.[2]
Electrochemical Characterization Protocol
-
Electrode Preparation:
-
Mix the synthesized niobium oxide powder with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a specific weight ratio (e.g., 80:10:10).
-
Add a solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry.
-
Coat the slurry onto a current collector (e.g., copper or aluminum foil) using a doctor blade.
-
Dry the electrode in a vacuum oven to remove the solvent.
-
-
Cell Assembly:
-
Assemble a coin cell (e.g., CR2032) in an argon-filled glovebox.
-
Use the prepared niobium oxide electrode as the working electrode, lithium foil as the counter and reference electrode, and a separator soaked in an electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate).
-
-
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): Perform CV scans at various scan rates (e.g., 0.1 to 100 mV/s) within a defined potential window to evaluate the capacitive behavior and redox reactions.
-
Galvanostatic Charge-Discharge (GCD): Conduct GCD tests at different current densities to determine the specific capacitance, energy density, power density, and coulombic efficiency.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements over a wide frequency range to analyze the charge transfer resistance and ion diffusion kinetics.
-
Visualizing the Synthesis and Characterization Workflow
To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the key workflows.
Caption: General workflows for sol-gel and hydrothermal synthesis of Nb₂O₅.
Caption: Workflow for electrochemical characterization of synthesized materials.
Conclusion
The selection of a niobium precursor has a profound impact on the final electrochemical properties of the synthesized materials. While this compound remains a popular choice for producing high-quality niobium oxide via sol-gel methods, alternative precursors such as ammonium niobium oxalate have shown promise in hydrothermal synthesis, leading to materials with high specific capacitance. This guide provides a foundational comparison to aid researchers in selecting the most appropriate synthesis strategy for their specific application, balancing factors such as desired electrochemical performance, cost, and synthesis complexity. Further research focusing on direct comparative studies under identical conditions is crucial for a more definitive understanding of the structure-property relationships governed by the choice of precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Niobium(V) Isopropoxide as an Alternative to Niobium(V) Ethoxide: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of precursor material is critical in the synthesis of niobium-based materials. Niobium(V) ethoxide has traditionally been a common choice for applications such as sol-gel synthesis and chemical vapor deposition. However, Niobium(V) isopropoxide presents itself as a viable alternative, offering potentially different reactivity and handling characteristics. This guide provides a comparative overview of these two key niobium alkoxides, summarizing their properties and applications, and presenting relevant experimental data where available. While direct comparative studies are limited in published literature, this guide aims to provide a clear, objective comparison based on existing data and general chemical principles.
Physical and Chemical Properties: A Head-to-Head Comparison
A summary of the key physical and chemical properties of Niobium(V) isopropoxide and this compound is presented below. These properties can influence their suitability for specific applications, affecting factors such as precursor delivery in vapor deposition techniques and hydrolysis rates in sol-gel processes.
| Property | Niobium(V) Isopropoxide | This compound |
| Chemical Formula | C₁₅H₃₅NbO₅ | C₁₀H₂₅NbO₅ |
| Molecular Weight | 388.35 g/mol | 318.21 g/mol [1] |
| Appearance | Liquid | Colorless to yellow/gold liquid[1] |
| Melting Point | - | 5 °C[1] |
| Boiling Point | - | 203 °C[1] |
| Density | - | 1.258 g/cm³[1] |
| Solubility | Soluble in hydrocarbons and warm isopropanol. Reacts with water, other alcohols, ketones, and esters. | Dissolves in some organic solvents; hydrolyzes readily.[1] |
| Structure | Adopts a bioctahedral structure in its dimeric form.[1] | Exists as a dimer, Nb₂(OC₂H₅)₁₀, with a bioctahedral structure in solution.[1] |
Performance in Key Applications
Both Niobium(V) isopropoxide and this compound are primarily used as precursors for the synthesis of niobium pentoxide (Nb₂O₅) and other niobium-containing materials through processes like sol-gel, atomic layer deposition (ALD), and metal-organic chemical vapor deposition (MOCVD).
Sol-Gel Synthesis: The sol-gel process relies on the controlled hydrolysis and condensation of metal alkoxides to form a "sol" (a colloidal suspension) that then evolves into a "gel" (a solid network). The nature of the alkoxide ligand plays a significant role in the rates of these reactions. Due to greater steric hindrance from the isopropoxide group compared to the ethoxide group, Niobium(V) isopropoxide is expected to exhibit a slower rate of hydrolysis. This can be advantageous in providing better control over the gelation process, potentially leading to more uniform and defect-free materials.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are representative procedures for the synthesis of niobium pentoxide using both this compound and a general approach for niobium alkoxides that can be adapted for Niobium(V) isopropoxide.
Sol-Gel Synthesis of Niobium Pentoxide Nanopowders using this compound
This protocol is adapted from a study by Ristić et al. and provides a method for producing Nb₂O₅ nanopowders.
Materials:
-
This compound (Nb(OC₂H₅)₅)
-
Absolute ethanol (B145695)
-
Ammonia (B1221849) solution (30%) or distilled water
Procedure:
-
5g of this compound is dissolved in 90ml of absolute ethanol with vigorous stirring.[2]
-
To initiate hydrolysis and precipitation, either 5ml of ammonia hydroxide (B78521) is added to the solution, or for a different precipitation system, 1ml of distilled water is added to a solution of 5g of this compound in 94ml of absolute ethanol.[2]
-
The resulting precipitate is then collected and dried.
-
The dried powder is subsequently calcined at temperatures ranging from 500 to 750°C to obtain crystalline Nb₂O₅. The specific crystalline phase (e.g., orthorhombic T-Nb₂O₅) can be controlled by the calcination temperature.
General Synthesis of Niobium(V) Alkoxides
A common method for synthesizing niobium alkoxides is through a salt metathesis reaction, as exemplified by the synthesis of this compound.[1] This can be adapted for Niobium(V) isopropoxide by substituting sodium ethoxide with sodium isopropoxide.
Materials:
-
Niobium pentachloride (NbCl₅)
-
Sodium ethoxide (NaOEt) or Sodium isopropoxide (NaOPrⁱ)
-
Anhydrous solvent (e.g., ethanol or isopropanol, and a non-polar co-solvent like benzene (B151609) or toluene)
Procedure:
-
A suspension of sodium alkoxide is prepared in a suitable anhydrous solvent.
-
A solution of niobium pentachloride in the same or a different anhydrous solvent is added dropwise to the sodium alkoxide suspension under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is typically stirred for several hours at room temperature or with gentle heating to ensure complete reaction.
-
The precipitated sodium chloride is removed by filtration.
-
The solvent is removed from the filtrate under vacuum to yield the crude niobium alkoxide.
-
The product can be further purified by vacuum distillation or recrystallization.
Visualizing the Processes
To better understand the workflows and chemical transformations involved, the following diagrams have been generated.
Caption: General synthesis route for Niobium(V) alkoxides via salt metathesis.
References
A Comparative Guide to Niobium Alkoxides for Dopant Incorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Niobium Alkoxides in Doping
Niobium alkoxides, with the general formula Nb(OR)₅, are organometallic compounds where 'R' represents an alkyl group (e.g., methyl, ethyl, propyl, butyl). They are favored precursors in materials synthesis due to their solubility in common organic solvents and their reactivity towards hydrolysis and condensation, which are the fundamental reactions in the sol-gel process.[1] The choice of the alkyl group can influence the precursor's physical properties, such as volatility and thermal stability, as well as its chemical reactivity, including hydrolysis and condensation rates.[2]
The doping process typically involves the co-hydrolysis of the niobium alkoxide with a precursor for the host material (e.g., a titanium alkoxide for doping TiO₂). This leads to the formation of a mixed-oxide network at the molecular level, ensuring a uniform distribution of the niobium dopant throughout the material.
Niobium(V) Ethoxide: The Workhorse Precursor
This compound, Nb(OC₂H₅)₅, is the most extensively studied and utilized niobium alkoxide for dopant incorporation.[1][3] Its popularity stems from a good balance of reactivity, commercial availability, and a substantial body of literature detailing its use.
Experimental Protocol: Sol-Gel Synthesis of Niobium-Doped TiO₂ Thin Films
This protocol is a representative example of the use of this compound in a sol-gel process for the preparation of niobium-doped titanium dioxide (Nb:TiO₂) thin films.
Materials:
-
Titanium(IV) isopropoxide (TTIP)
-
This compound (99.999%)[1]
-
Absolute ethanol[1]
-
Hydrochloric acid (HCl) or Acetic Acid[4]
-
Deionized water
Procedure:
-
Precursor Solution Preparation:
-
In a nitrogen-filled glovebox, dissolve a calculated amount of titanium(IV) isopropoxide in absolute ethanol (B145695).
-
Separately, dissolve the desired amount of this compound in absolute ethanol to achieve the target Nb doping concentration (e.g., 1-10 at%).
-
Add the niobium ethoxide solution to the titanium isopropoxide solution and stir for at least 1 hour to ensure homogenous mixing.
-
-
Sol Formation (Hydrolysis and Condensation):
-
Prepare a solution of deionized water, ethanol, and a catalyst (e.g., a few drops of HCl or acetic acid). The acid helps to control the hydrolysis and condensation rates, preventing rapid precipitation.[4]
-
Slowly add the water-ethanol-catalyst solution to the mixed alkoxide solution under vigorous stirring.
-
The molar ratio of water to total metal alkoxides is a critical parameter and is typically kept low (e.g., 1:4) to promote the formation of a stable sol.
-
Continue stirring the solution for several hours at room temperature to allow for partial hydrolysis and condensation, resulting in the formation of a clear and stable sol.
-
-
Thin Film Deposition (Dip-Coating or Spin-Coating):
-
Clean the desired substrates (e.g., glass slides, silicon wafers) thoroughly.
-
Deposit the sol onto the substrates using either dip-coating or spin-coating techniques. The withdrawal speed (for dip-coating) or the spinning speed and duration (for spin-coating) will determine the film thickness.
-
-
Drying and Calcination:
-
Dry the coated substrates in an oven at a low temperature (e.g., 80-100 °C) to remove the solvent.
-
Perform a final heat treatment (calcination) at a higher temperature (e.g., 400-600 °C) in air or a controlled atmosphere. This step removes residual organic compounds and promotes the crystallization of the doped oxide. The final temperature will influence the crystalline phase and grain size of the material.[1]
-
Comparative Analysis of Niobium Alkoxides
While direct comparative studies are scarce, some general trends and observations can be made regarding the influence of the alkyl group on the properties and performance of niobium alkoxides as dopant precursors.
Physicochemical Properties
The physical properties of niobium alkoxides are influenced by the size and branching of the alkyl chains.
| Niobium Alkoxide | Formula | Molecular Weight ( g/mol ) | Physical State at RT | Boiling Point (°C) |
| Niobium(V) Methoxide (B1231860) | Nb(OCH₃)₅ | 248.05 | Solid | - |
| This compound | Nb(OC₂H₅)₅ | 318.21 | Liquid | 140 @ 0.1 mmHg |
| Niobium(V) n-Propoxide | Nb(OC₃H₇)₅ | 388.37 | Liquid | - |
| Niobium(V) n-Butoxide | Nb(OC₄H₉)₅ | 458.53 | Liquid | - |
| Niobium(V) isopropoxide | Nb(O-i-C₃H₇)₅ | 388.37 | Solid | - |
Data compiled from various chemical supplier catalogs and safety data sheets. Boiling points are often reported at reduced pressure due to the thermal sensitivity of the compounds.
Longer and more branched alkyl groups generally lead to increased steric hindrance, which can affect the precursor's reactivity.
Reactivity in Sol-Gel Processes
The rate of hydrolysis and condensation is a critical factor in the sol-gel process. Generally, the reactivity of metal alkoxides decreases with increasing length and branching of the alkyl chain due to increased steric hindrance around the metal center. This trend suggests that niobium(V) methoxide would be the most reactive, while butoxides would be less reactive.
dot
Caption: Relationship between niobium alkoxide and its reactivity.
A higher reactivity can lead to faster gelation times but may also make the process more difficult to control, potentially leading to precipitation instead of a stable sol. Conversely, less reactive precursors offer better control over the sol-gel process but may require longer reaction times or the use of a catalyst.
Influence on Material Properties
The choice of alkoxide precursor can have a subtle but significant impact on the properties of the final doped material. While systematic studies are lacking, it is plausible that the different hydrolysis and condensation kinetics could influence the microstructure, such as grain size and porosity. For instance, a faster reaction rate might lead to smaller, more numerous nucleation sites and consequently smaller crystallite sizes in the final calcined material.
Alternative Niobium Precursors
While alkoxides are the most common, other niobium precursors are also used for doping, each with its own set of advantages and disadvantages.
| Precursor Type | Example | Advantages | Disadvantages |
| Alkoxides | This compound | Soluble in organic solvents, high purity, good for sol-gel | Moisture sensitive, can leave carbon residue if not fully calcined |
| Chlorides | Niobium(V) chloride (NbCl₅) | Lower cost | Highly moisture sensitive, corrosive, can introduce chloride impurities |
| Oxalates | Ammonium niobium oxalate (B1200264) | Water-soluble | Can introduce impurities from the oxalate ligand |
Logical Workflow for Precursor Selection and Doping
The selection of a niobium alkoxide and the design of the doping process involve a series of logical steps to achieve the desired material properties.
dot
Caption: Workflow for niobium alkoxide-based doping.
Conclusion
Niobium alkoxides, particularly this compound, are highly effective precursors for the incorporation of niobium as a dopant into a wide range of materials via the sol-gel method. The choice of the specific alkoxide can influence the reaction kinetics and potentially the final material properties. While a comprehensive comparative study of simple niobium alkoxides is needed to fully elucidate these relationships, the existing literature provides a strong foundation for the successful use of these precursors in materials science and drug development research. The detailed experimental protocol and the logical workflow presented in this guide offer a practical starting point for researchers seeking to utilize niobium alkoxides for dopant incorporation.
References
Safety Operating Guide
Proper Disposal of Niobium(V) Ethoxide: A Guide for Laboratory Professionals
For immediate reference, this document provides critical safety and procedural information for the proper disposal of Niobium(V) ethoxide. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.
This compound is a moisture-sensitive, flammable, and corrosive material that requires careful handling and specific disposal procedures.[1][2][3][4] Improper disposal can lead to fire, explosion, or chemical burns. The following guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.
Key Physical and Chemical Properties
A summary of the essential quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 3236-82-6[1][2][3] |
| Molecular Formula | C10H25NbO5[1] |
| Molecular Weight | 318.21 g/mol |
| Appearance | Amber Liquid[1] |
| Density | 1.268 g/mL at 25 °C |
| Melting Point | 5-6 °C |
| Boiling Point | 142 °C at 0.1 mmHg |
| Flash Point | 36 °C (96.8 °F) - closed cup |
Disposal Workflow
The logical workflow for the proper disposal of this compound is illustrated below. This process emphasizes a cautious, stepwise approach to neutralization prior to final waste collection.
Caption: Workflow for the safe quenching and disposal of this compound.
Experimental Protocols for Disposal
The following protocols provide detailed methodologies for the safe handling and disposal of this compound. These procedures are based on established methods for quenching pyrophoric and water-reactive metal alkoxides.[5][6][7]
Personal Protective Equipment (PPE) and Engineering Controls
-
Eye Protection : Wear tight-sealing safety goggles and a face shield.[3][4]
-
Skin Protection : Wear a flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile gloves).[8][9]
-
Engineering Controls : All handling and disposal procedures must be conducted in a certified chemical fume hood or a glove box under an inert atmosphere (e.g., argon or nitrogen).[1][3][8] Ensure that an eyewash station and safety shower are readily accessible.[1][3] A Class C or D dry chemical fire extinguisher should be nearby.[10][11]
Quenching Procedure for Small Quantities (≤ 5 g)
This procedure is intended for the neutralization of small residual amounts of this compound in laboratory glassware or containers.
-
Preparation :
-
In a chemical fume hood, place the flask or container with the this compound residue.
-
Add a stir bar to the flask.
-
Add a high-boiling point inert solvent such as toluene (B28343) or xylene to the flask to act as a heat sink.[5][7] Ensure the residue is fully covered.
-
Place the flask in an ice-water bath to cool the contents.[5][6]
-
-
Quenching :
-
While stirring the solution, slowly and dropwise, add a less reactive alcohol such as isopropanol.[6][11]
-
Observe for any signs of reaction, such as gas evolution or an increase in temperature. If the reaction becomes too vigorous, cease addition until it subsides.
-
Once the addition of isopropanol no longer produces a reaction, begin the slow, dropwise addition of methanol.[6][11]
-
After the reaction with methanol has ceased, cautiously add water dropwise to ensure all reactive material has been quenched.[5][6][7]
-
-
Final Disposal :
-
The resulting solution can be neutralized with a dilute acid if required by your institution's waste disposal guidelines.[5][7]
-
Transfer the fully quenched and neutralized solution to a properly labeled hazardous waste container.
-
Dispose of the container through your institution's certified hazardous waste disposal program.[1][12][13]
-
Disposal of Bulk Quantities (> 5 g)
For larger quantities of this compound, the principle of slow and controlled quenching remains the same, but with additional precautions.
-
Preparation :
-
Select a reaction flask that is large enough to contain the this compound, the inert solvent, and the quenching agents, with ample headspace.
-
In a chemical fume hood, add a high-boiling point inert solvent (e.g., toluene) to the reaction flask, followed by the this compound, under an inert atmosphere if possible.
-
Place the flask in an ice-water bath and begin stirring.
-
-
Quenching :
-
Follow the same stepwise addition of quenching agents as described for small quantities: first isopropanol, then methanol, and finally water.[5][6][7][11] The addition should be extremely slow and controlled, using an addition funnel.
-
Continuously monitor the reaction temperature. If the temperature rises significantly, stop the addition and allow the mixture to cool.
-
-
Final Disposal :
-
Once the quenching process is complete and the solution is at room temperature, it can be transferred to a labeled hazardous waste container.
-
Never open a container with residual, unquenched this compound to the atmosphere.[8]
-
All waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations through an approved waste disposal plant.[1][12]
-
Spill and Emergency Procedures
-
Spills : In the event of a spill, evacuate the area and remove all sources of ignition.[1] Absorb the spill with an inert, dry material such as sand or vermiculite.[1] Do not use combustible materials like paper towels. Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal following the quenching procedure.[1][3]
-
Fire : For fires involving this compound, use a CO2, dry chemical, or dry sand fire extinguisher.[1][2] Do not use water, as it will react with the material.[1]
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks and protecting both personnel and the environment.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. ehs.ucr.edu [ehs.ucr.edu]
- 6. epfl.ch [epfl.ch]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. scribd.com [scribd.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. gelest.com [gelest.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Niobium(V) Ethoxide
Essential safety protocols and logistical planning for the use of Niobium(V) ethoxide in laboratory settings.
Researchers and professionals in drug development and scientific research must adhere to stringent safety measures when handling this compound. This guide provides critical information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment. This compound is a flammable liquid that can cause severe skin burns and eye damage, and it is sensitive to moisture.[1][2][3] Adherence to the following protocols is imperative for minimizing risks.
Quantitative Safety Data
A summary of the key quantitative safety and physical properties of this compound is provided below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₅NbO₅ | [4][5] |
| Molecular Weight | 318.21 g/mol | [2][5] |
| Appearance | Amber Liquid | [3] |
| Boiling Point | 142 °C at 0.1 mmHg | [5] |
| Melting Point | 5-6 °C | [5] |
| Density | 1.268 g/mL at 25 °C | [5] |
| Flash Point | 36 °C (96.8 °F) - closed cup | [5] |
| Refractive Index | n20/D 1.516 | [5] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
1. Pre-Experiment Preparations:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards.
-
Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly. All handling of this compound must be performed within the fume hood.[1]
-
Inert Atmosphere: Prepare a glovebox or Schlenk line with an inert atmosphere (e.g., argon or nitrogen) for handling the moisture-sensitive this compound.[1][2]
-
Safety Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station.[2][4]
-
Spill Kit: Ensure a spill kit appropriate for flammable and corrosive liquids is readily accessible.
-
Waste Container: Prepare a designated, labeled hazardous waste container for this compound residues and contaminated materials.[6]
2. Personal Protective Equipment (PPE):
Before entering the laboratory, all personnel must don the following PPE:
-
Eye and Face Protection: Wear tight-sealing chemical goggles and a face shield.[1][2][5] Contact lenses should not be worn.[4]
-
Hand Protection: Use neoprene or nitrile rubber gloves.[4] Ensure gloves are inspected for any signs of degradation or puncture before use.
-
Body Protection: A flame-resistant lab coat and suitable protective clothing are required to prevent skin exposure.[1][4]
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified respirator with an organic vapor cartridge is necessary.[2][4]
3. Handling Procedure:
-
Grounding: Ground and bond all containers and receiving equipment to prevent static discharge.[1]
-
Inert Environment: Transfer this compound from its storage container to the reaction vessel under an inert atmosphere to prevent decomposition from moisture.[1][2]
-
Avoid Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces.[1][2][4] Use only non-sparking tools.[1][2]
-
Controlled Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure to air.
-
Reaction Quenching: After the reaction is complete, quench any remaining this compound carefully according to established laboratory procedures for reactive reagents.
4. Post-Handling and Waste Disposal:
-
Decontamination: Thoroughly decontaminate all equipment that has come into contact with this compound.
-
Waste Segregation: Segregate all waste containing this compound into the designated hazardous waste container.
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant.[1][6] Do not dispose of it down the sewer.[4]
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling and before leaving the work area.[1][4]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
